Flupoxam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-chloro-3-(2,2,3,3,3-pentafluoropropoxymethyl)phenyl]-5-phenyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF5N4O2/c20-14-7-6-13(8-12(14)9-31-10-18(21,22)19(23,24)25)29-17(11-4-2-1-3-5-11)27-16(28-29)15(26)30/h1-8H,9-10H2,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQMRUTZEYVDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC(=C(C=C3)Cl)COCC(C(F)(F)F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF5N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057943 | |
| Record name | Flupoxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119126-15-7 | |
| Record name | Flupoxam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119126-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flupoxam [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119126157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupoxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPOXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7Q93JFI8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144 - 148 °C | |
| Record name | Flupoxam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Flupoxam's Mechanism of Action on Cellulose Synthase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupoxam is a selective herbicide that effectively controls broad-leaved weeds by inhibiting cellulose (B213188) biosynthesis, a critical process for plant cell wall integrity and growth.[1][2][3] Classified as a Herbicide Resistance Action Committee (HRAC) Group L and Weed Science Society of America (WSSA) Group 29 herbicide, this compound's primary target is the cellulose synthase (CESA) complex.[1] This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, drawing from genetic studies and biochemical assays. While the precise binding site remains to be fully elucidated, compelling evidence points towards the transmembrane domains of CESA proteins as crucial for its inhibitory activity. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed molecular interactions and experimental workflows to facilitate further research and development in this area.
Introduction to this compound and its Target: Cellulose Synthase
This compound is a triazole amide herbicide that disrupts plant development by specifically targeting cellulose synthesis.[1] Cellulose, a polymer of β-(1,4)-D-glucose, is the most abundant biopolymer on Earth and the primary structural component of plant cell walls.[4][5] It is synthesized at the plasma membrane by a large, multi-subunit enzyme complex known as the cellulose synthase complex (CSC), often visualized as a "rosette" structure.[4][6] Each rosette is believed to be composed of several cellulose synthase (CESA) proteins, which are β-glycosyltransferase enzymes.[4][6] These proteins are characterized by eight transmembrane domains and a conserved cytosolic catalytic motif.[4][6] In the model plant Arabidopsis thaliana, different CESA isoforms are required for primary and secondary cell wall synthesis. This compound primarily affects the primary cell wall CESA proteins.[4][6]
Mechanism of Action: Targeting the CESA Complex
The inhibitory action of this compound is centered on the CESA proteins within the CSC. Genetic studies in Arabidopsis thaliana have been instrumental in narrowing down the potential interaction sites.
Evidence from Resistance Mutations
Forward genetic screens have identified that single amino acid substitutions in primary wall CESA proteins can confer resistance to this compound.[4][6] Notably, these mutations are almost exclusively located in the predicted transmembrane regions of CESA1 and CESA3.[4][6][7][8] This strongly suggests that the transmembrane domains are either the direct binding site of this compound or are critical for a conformational state that is sensitive to the herbicide.
Disruption of CESA Subunit Interactions
Considering that the CSC is a complex of multiple CESA subunits, one hypothesis is that this compound disrupts the interaction between different CESA isoforms.[4][6] The lack of cross-resistance between this compound-resistant mutants and those resistant to other cellulose biosynthesis inhibitors like isoxaben, which targets CESA3 and CESA6, supports the idea of distinct binding sites or mechanisms of action.[2][3][4][6] It has been proposed that this compound may specifically interfere with the interaction between CESA3 and CESA1 subunits, thereby compromising the integrity and function of the CSC.[4][6]
Proposed Signaling Pathway
The binding of this compound to the CESA complex initiates a cascade of events leading to plant death. The immediate effect is the inhibition of cellulose polymerization. This leads to a cessation of cell elongation and division, resulting in observable phenotypes such as swollen roots and loss of anisotropic cellular expansion.[1][7][8][9]
Quantitative Data on this compound's Inhibitory Activity
Publicly available quantitative data on the direct inhibition of cellulose synthase by this compound is limited. Most studies focus on whole-plant or cellular-level effects.
| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | IC₅₀/I₅₀ | Reference |
| This compound | Phaseolus vulgaris (callus) | Dry Weight Increase | - | - | 6 nM (for root growth) | [5] |
| Fluopipamine | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | - | [5] |
| Isoxaben | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 10 nM | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound on cellulose synthase.
[¹⁴C]Glucose Incorporation Assay for Cellulose Synthesis Inhibition
This assay measures the in vivo rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the crystalline cellulose fraction of the cell wall.
Experimental Workflow:
Detailed Protocol:
-
Plant Material and Growth: Grow Arabidopsis thaliana seedlings or other suitable plant cell cultures in liquid Murashige and Skoog (MS) medium.
-
Herbicide Treatment: Distribute etiolated seedlings or aliquots of cell culture into flasks containing fresh MS medium. Add this compound at a range of concentrations. Include a DMSO control.
-
Radiolabeling: Add [¹⁴C]glucose to each flask and incubate for a defined period (e.g., 2-4 hours) under gentle shaking.
-
Harvesting and Washing: Harvest the plant material, wash thoroughly with water, and then sequentially with ethanol and a methanol:chloroform mixture to remove soluble components.
-
Cell Wall Digestion: Treat the remaining pellet with Updegraff reagent (a mixture of acetic acid, nitric acid, and water) at 100°C to hydrolyze non-cellulosic polysaccharides.
-
Cellulose Quantification: Wash the remaining pellet (crystalline cellulose) with water and acetone, then dry. Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cellulose synthesis by comparing the radioactivity in the this compound-treated samples to the control samples.
Forward Genetic Screen for this compound Resistance
This method is used to identify genes involved in the action of this compound by screening for mutants that can survive on media containing lethal concentrations of the herbicide.
Experimental Workflow:
Detailed Protocol:
-
Mutagenesis: Treat a large population of wild-type Arabidopsis thaliana seeds with a chemical mutagen such as ethyl methanesulfonate (EMS).
-
Generation of M2 Population: Grow the mutagenized seeds (M1 generation) to maturity and harvest the M2 seeds.
-
Selection of Resistant Mutants: Sterilize and plate the M2 seeds on MS agar (B569324) plates containing a concentration of this compound that is lethal to wild-type plants.
-
Isolation and Confirmation: Isolate seedlings that survive and grow on the selective medium. Confirm their resistance in subsequent generations.
-
Gene Identification: Identify the causative mutation through genetic mapping, followed by whole-genome sequencing of the resistant mutant and comparison to the wild-type genome.
Conclusion and Future Directions
This compound is a potent inhibitor of cellulose biosynthesis, acting on the CESA complex. Genetic evidence strongly implicates the transmembrane domains of CESA1 and CESA3 as being crucial for its mechanism of action, possibly by disrupting the interaction between these subunits. While significant progress has been made in understanding its mode of action at a genetic level, further research is needed to:
-
Elucidate the precise binding site: In silico docking studies, photoaffinity labeling, and structural biology approaches could pinpoint the exact molecular interactions between this compound and the CESA complex.
-
Obtain more quantitative data: In vitro assays using purified and reconstituted CESA complexes are needed to determine kinetic parameters of inhibition.
-
Investigate downstream effects: Further exploration of the cellular responses to this compound-induced cellulose synthesis inhibition will provide a more complete picture of its phytotoxicity.
A deeper understanding of the this compound-CESA interaction will not only aid in the development of more effective and specific herbicides but also provide valuable insights into the fundamental process of cellulose biosynthesis in plants.
References
- 1. benchchem.com [benchchem.com]
- 2. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]
- 3. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]
- 4. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 7. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis | ORNL [ornl.gov]
- 10. researchgate.net [researchgate.net]
Flupoxam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupoxam, a selective herbicide developed by Monsanto in 1989, is a potent inhibitor of cellulose (B213188) biosynthesis in broad-leaved weeds.[1] This technical guide provides a comprehensive overview of the discovery, proposed chemical synthesis, mechanism of action, and biological activity of this compound. While specific details of its commercial synthesis are not publicly available, a plausible synthetic pathway is outlined based on established chemical principles. This document summarizes key quantitative data and provides detailed, albeit hypothetical, experimental protocols for researchers investigating cellulose biosynthesis inhibition.
Discovery and History
This compound (also known as MON 18500) was introduced by Monsanto in 1989 for the post-emergence control of a variety of broad-leaved weeds in cereal crops.[1] It belongs to the triazole amide class of herbicides.[1]
Chemical and Physical Properties
This compound is a solid with a melting point range of 144-148 °C. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-{4-chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl}-5-phenyl-1H-1,2,4-triazole-3-carboxamide |
| CAS Number | 119126-15-7 |
| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ |
| Molecular Weight | 460.79 g/mol |
| Physical State | Solid |
| Melting Point | 144 - 148 °C |
Source: Generic Chemical Databases[1]
Chemical Synthesis Pathway
Caption: Proposed chemical synthesis pathway for this compound.
Mechanism of Action and Signaling Pathways
This compound's primary mode of action is the inhibition of cellulose biosynthesis in plants.[1] It is classified as a Herbicide Resistance Action Committee (HRAC) Group L and a Weed Science Society of America (WSSA) Group 29 herbicide.[1] The specific molecular target is believed to be the cellulose synthase (CESA) enzyme complex, which is responsible for polymerizing glucose into cellulose chains, a fundamental component of the plant cell wall.[1]
Research on the model plant Arabidopsis thaliana has demonstrated that mutations within the transmembrane domains of CESA proteins, particularly CESA1 and CESA3, can confer resistance to this compound.[3] This indicates that this compound likely binds to these regions, disrupting the function of the CESA complex and halting cell wall construction, which ultimately leads to plant death.
Caption: Signaling pathway of this compound's inhibitory action.
Biological Activity and Efficacy
This compound is effective against a range of broad-leaved weeds. Studies have demonstrated its efficacy, particularly when used in combination with other herbicides.
Table 2: Efficacy of this compound + Isoproturon on Weed Control in Winter Wheat (1991-1993)
| Region | Treatment Dose (g/ha) | Weed Control (%) - Apera spica-venti | Weed Control (%) - Broad-leaved weeds |
| Poznan | 120 (this compound) + 1200 (IPU) | 95.2 | 93.5 |
| Poznan | 180 (this compound) + 1800 (IPU) | 97.8 | 96.3 |
| Poznan | 240 (this compound) + 2400 (IPU) | 98.5 | 98.1 |
| Wroclaw | 120 (this compound) + 1200 (IPU) | 93.1 | 91.7 |
| Wroclaw | 180 (this compound) + 1800 (IPU) | 95.6 | 94.2 |
| Wroclaw | 240 (this compound) + 2400 (IPU) | 97.3 | 96.8 |
Source: Study conducted in Poland from 1991 to 1993.[1]
Table 3: Quantitative Biological Activity of this compound and Related Compounds
| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | IC₅₀ |
| This compound | Phaseolus vulgaris (callus) | Root Growth Inhibition | - | - | 6 nM |
| This compound | Watercress seedlings | Root Elongation Inhibition | 1 µM | - | - |
| Fluopipamine | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | 0.780 µM |
Experimental Protocols
Detailed experimental protocols for pivotal studies on this compound are not widely available. The following are hypothetical protocols based on common methodologies for assessing herbicides that inhibit cellulose synthesis.
Root Growth Inhibition Assay
This assay evaluates the effect of this compound on the primary root growth of seedlings.
Caption: Experimental workflow for a root growth inhibition assay.
Methodology:
-
Plant Material: Arabidopsis thaliana or watercress (Nasturtium officinale) seeds are surface-sterilized.[1]
-
Germination: Seeds are germinated on a sterile nutrient agar medium.[1]
-
Treatment: Seedlings with primary roots of a defined length are transferred to new agar plates containing a range of this compound concentrations (e.g., from 1 nM to 10 µM).[1]
-
Incubation: Plates are incubated under controlled light and temperature conditions.[1]
-
Data Collection: Root length is measured at regular intervals (e.g., every 24 hours for 5 days).[1]
-
Data Analysis: The percentage of root growth inhibition is calculated relative to untreated controls. The IC₅₀ value (the concentration of this compound that inhibits root growth by 50%) is determined by plotting the inhibition data against the log of the this compound concentration and fitting to a dose-response curve.
Cellulose Biosynthesis Inhibition Assay ([¹⁴C]glucose Incorporation)
This assay directly measures the effect of this compound on the synthesis of new cellulose by quantifying the incorporation of radiolabeled glucose.
Caption: Experimental workflow for a cellulose biosynthesis inhibition assay.
Methodology:
-
Plant Material: Arabidopsis thaliana seedlings are grown in liquid culture.[1]
-
Treatment: Seedlings are treated with a range of this compound concentrations for a defined period (e.g., 2 hours).
-
Radiolabeling: ¹⁴C-labeled glucose is added to the liquid medium, and the seedlings are incubated for a further period to allow for incorporation into newly synthesized cellulose.[1]
-
Cell Wall Extraction: After incubation, the plant material is harvested, and the cell walls are extracted using a series of solvent washes.[1]
-
Cellulose Quantification: The amount of ¹⁴C incorporated into crystalline cellulose is quantified using scintillation counting after digesting other cell wall components with specific enzymes or acid hydrolysis.[1][7]
-
Data Analysis: The inhibition of cellulose synthesis is calculated by comparing the ¹⁴C incorporation in this compound-treated samples to untreated controls. IC₅₀ values can be determined from a dose-response curve.[1]
Conclusion
This compound is a selective herbicide that effectively controls broad-leaved weeds by inhibiting cellulose biosynthesis. While its commercial synthesis pathway is proprietary, this guide provides a comprehensive overview of its discovery, a plausible synthetic route, its mechanism of action targeting the CESA complex, and its biological efficacy. The provided experimental protocols offer a foundation for researchers investigating cellulose biosynthesis and the effects of inhibitors like this compound. Further research into the precise binding site of this compound on the CESA complex could aid in the development of new, more potent herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]
Biophysical Properties of Flupoxam for In Vitro Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupoxam is a selective herbicide belonging to the N-phenyl oxazolidinones chemical class, primarily utilized for the control of broadleaf weeds in cereal crops.[1] Its efficacy stems from a specific molecular mechanism of action: the inhibition of cellulose (B213188) biosynthesis.[2] this compound is classified as a Herbicide Resistance Action Committee (HRAC) Group L and Weed Science Society of America (WSSA) Group 29 herbicide.[2] Understanding the biophysical properties of this compound is critical for the design and interpretation of in vitro assays, enabling researchers to elucidate its mechanism of action, assess potential resistance mechanisms, and develop new herbicidal compounds. This guide provides a comprehensive overview of the core biophysical data of this compound, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.
Core Biophysical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for preparing stock solutions, designing delivery systems for in vitro assays, and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ | [3][4][5] |
| Molecular Weight | 460.8 g/mol | [1][5] |
| CAS Number | 119126-15-7 | [1][3] |
| Physical State | Solid | [5] |
| Melting Point | 144 - 148 °C | [2][5] |
| LogP (Octanol-Water Partition Coefficient) | ~3.2 - 5.1 | [1][4] |
| Water Solubility (at 20°C, pH 7) | 1.0 mg/L | [6] |
| Organic Solvent Solubility | Soluble in solvents like DMSO. Specific solubilities include: Acetone (267,000 mg/L), Methanol (133,000 mg/L), Toluene (5,600 mg/L), Hexane (3.0 mg/L) | [1][6] |
| Vapour Pressure (at 20°C) | 0.02 mPa | [6] |
Mechanism of Action and Signaling Pathway
This compound's primary mode of action is the inhibition of cell wall biosynthesis by directly targeting and inhibiting the cellulose synthase (CESA) complex.[1][2] This complex is responsible for the polymerization of glucose into cellulose microfibrils, which are essential structural components of the plant cell wall.[2] Specifically, research in the model plant Arabidopsis thaliana has demonstrated that this compound interferes with the interaction between CESA3 and CESA1, two vital components of the cellulose synthase complex.[1] Resistance to this compound has been linked to mutations in the transmembrane domains of CESA1 and CESA3 proteins.[2][7]
The inhibition of cellulose synthesis disrupts the normal growth and development of susceptible plants, leading to cell division cessation and ultimately, plant death.[1]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and research objectives.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the water solubility of this compound.
Materials:
-
This compound (crystalline powder)
-
Distilled, deionized water (or appropriate buffer, e.g., pH 7)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of water in a glass flask.
-
Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a series of standard solutions of this compound with known concentrations in an appropriate organic solvent miscible with the aqueous phase (e.g., acetonitrile).
-
Analyze the supernatant and the standard solutions using a validated HPLC-UV method (e.g., at λ = 254 nm).[1]
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant, which represents its aqueous solubility.
In Vitro Stability Assay
Objective: To assess the stability of this compound in an aqueous buffer solution over time.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Incubator (e.g., 37°C)
-
HPLC-MS/MS or HPLC-UV system
-
Autosampler vials
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
Procedure:
-
Dilute the this compound stock solution into the pre-warmed aqueous buffer to achieve the desired final concentration.
-
Immediately take a sample at time zero (T=0) and quench it by adding it to the quenching solution.
-
Incubate the remaining solution at 37°C.
-
At predetermined time points (e.g., 30, 60, 120, 240 minutes), withdraw aliquots and quench them in the same manner.
-
Analyze all quenched samples by HPLC-MS/MS or HPLC-UV to determine the concentration of this compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and half-life under the assay conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. wssa.net [wssa.net]
- 3. Herbicide Site of Action Classification Systems in Australia, Canada, and the HRAC Global system [weedscience.org]
- 4. pesticidestewardship.org [pesticidestewardship.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. A guide to simple, direct, and quantitative in vitro binding assays [polscientific.com]
- 7. mdpi.com [mdpi.com]
Flupoxam as a Chemical Probe for Cellulose Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupoxam, a pre-emergence herbicide, has emerged as a valuable chemical probe for dissecting the intricate process of cellulose (B213188) biosynthesis in plants. Its specific mode of action, targeting the cellulose synthase (CESA) complex, provides a powerful tool to investigate the dynamics of cell wall formation, identify key components of the cellulose synthesis machinery, and explore potential avenues for herbicide development and crop improvement. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols for its use as a research tool, and visualizations of the relevant biological pathways and experimental workflows.
This compound is classified as a Group L herbicide by the Herbicide Resistance Action Committee (HRAC), indicating that its primary target is cellulose biosynthesis.[1] Its utility as a chemical probe stems from its ability to induce distinct and quantifiable phenotypes, such as inhibited root elongation and swollen root morphology, which are characteristic of cellulose biosynthesis inhibition.[2][3]
Mechanism of Action
This compound's primary mode of action is the inhibition of the cellulose synthase (CESA) complex, the enzymatic machinery responsible for polymerizing UDP-glucose into β-1,4-glucan chains that form cellulose microfibrils.[4] Genetic studies in the model plant Arabidopsis thaliana have demonstrated that resistance to this compound is conferred by specific missense mutations in the genes encoding CESA1 and CESA3, two key components of the primary cell wall CESA complex.[3][5][6] These mutations are predominantly located in the transmembrane domains of the CESA proteins, suggesting that this compound may interfere with the assembly or function of the CESA complex within the plasma membrane.[5][6]
Interestingly, this compound does not exhibit cross-resistance with isoxaben (B1672637), another well-characterized cellulose biosynthesis inhibitor that also targets CESA proteins.[5] This lack of cross-resistance, despite targeting the same protein complex, suggests that this compound and isoxaben have distinct binding sites or inhibitory mechanisms.[5] Furthermore, this compound has been shown to not act as a mitotic disrupter nor to interfere with cortical microtubule dynamics, distinguishing its mechanism from other herbicides that affect cell division and morphology.[2][7]
The inhibition of CESA by this compound leads to a cascade of downstream effects, ultimately resulting in the cessation of cell elongation and division.[4] This disruption of cell wall integrity can also trigger secondary responses, such as ectopic lignification.[7]
Quantitative Data
| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | IC50 / I50 | Reference |
| This compound | Phaseolus vulgaris (callus) | Dry Weight Increase (Root Growth) | - | - | 6 nM | [4] |
| Fluopipamine | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | - | [4] |
| Isoxaben | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 10 nM | ~83% | - | [7] |
Experimental Protocols
[¹⁴C]Glucose Incorporation Assay to Measure Cellulose Synthesis Inhibition
This assay directly measures the rate of new cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the crystalline cellulose fraction of the cell wall.
Materials:
-
Arabidopsis thaliana seedlings (or other suitable plant material)
-
Liquid 0.5x Murashige and Skoog (MS) medium with 0.5% (w/v) glucose
-
This compound stock solution (in DMSO)
-
[¹⁴C]D-glucose
-
Acetic-Nitric-Water reagent (8:1:1 v/v/v acetic acid:nitric acid:water)
-
72% (v/v) H₂SO₄
-
Anthrone (B1665570) reagent (0.2% anthrone in concentrated H₂SO₄)
-
Scintillation cocktail and scintillation counter
-
Microcentrifuge tubes
-
Heating block or boiling water bath
-
Spectrophotometer
Protocol:
-
Seedling Growth: Sterilize seeds and grow them in liquid 0.5x MS medium with 0.5% glucose on an orbital shaker in the dark for 3 days to obtain etiolated seedlings.[5]
-
Herbicide Treatment and Radiolabeling:
-
Aliquot a known weight of etiolated seedlings into fresh liquid MS medium.
-
Add this compound to the desired final concentrations (e.g., a concentration range to determine IC50). Include a DMSO-only control.
-
Add [¹⁴C]D-glucose to a final concentration of ~0.1 µCi/mL.
-
Incubate on an orbital shaker for 2 hours.[5]
-
-
Cellulose Extraction:
-
Harvest the seedlings, wash them thoroughly with water to remove external radiolabel.
-
Transfer the seedlings to microcentrifuge tubes.
-
Add 1 mL of Acetic-Nitric-Water reagent.
-
Boil the samples for 30 minutes to hydrolyze non-cellulosic polysaccharides.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes and discard the supernatant.
-
Wash the resulting pellet (crystalline cellulose) three times with water and once with acetone.
-
Air-dry the pellet.
-
-
Quantification:
-
Scintillation Counting: Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized cellulose.
-
Anthrone Assay (for total cellulose content):
-
Add 0.2 mL of 72% H₂SO₄ to the dried pellet and incubate at room temperature for 1 hour to hydrolyze the cellulose to glucose.[5]
-
Add 0.8 mL of water and vortex.
-
Take a small aliquot (e.g., 5 µL) and add it to 45 µL of water in a 96-well plate.
-
Add 100 µL of 0.2% anthrone reagent and heat at 90°C for 10 minutes.
-
Measure the absorbance at 620 nm. A standard curve with known glucose concentrations should be used for quantification.[8][9]
-
-
-
Data Analysis: Calculate the percentage of inhibition of cellulose synthesis by comparing the CPM or cellulose content of this compound-treated samples to the DMSO control.
Generation and Characterization of this compound-Resistant Mutants
This workflow allows for the identification of the genetic basis of this compound resistance, providing direct evidence for its molecular target.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Ethyl methanesulfonate (B1217627) (EMS)
-
Growth media (e.g., 0.5x MS agar (B569324) plates) containing various concentrations of this compound
-
Stereomicroscope
-
DNA extraction kits
-
PCR reagents and primers for CESA genes
-
Sequencing services
-
For Next-Generation Mapping (NGM): access to a next-generation sequencing platform and bioinformatics support.[10]
Protocol:
-
Mutagenesis: Treat wild-type Arabidopsis seeds with EMS to induce random point mutations.[5]
-
Screening for Resistant Mutants (M2 Generation):
-
Grow the M1 generation (self-pollinated mutagenized plants) and collect the M2 seeds.
-
Plate the M2 seeds on growth media containing a selective concentration of this compound (a concentration that effectively inhibits the growth of wild-type seedlings).
-
Identify seedlings that exhibit normal growth and development in the presence of this compound. These are your putative resistant mutants.
-
-
Genetic Analysis:
-
Self-pollinate the putative resistant mutants and confirm that the resistance phenotype is heritable in the M3 generation.
-
Perform backcrosses to the wild-type parent to determine if the resistance is dominant or recessive and to create a mapping population (F2).[5]
-
-
Mapping the Resistance Locus:
-
Traditional Mapping: Use a large F2 population from a cross between the resistant mutant and a polymorphic parental line (e.g., Ler). Genotype individuals with molecular markers to identify a chromosomal region linked to the resistance phenotype.
-
Next-Generation Mapping (NGM):
-
Pool DNA from a small number of F2 individuals (e.g., 80) that display the resistant phenotype.[10]
-
Perform whole-genome sequencing of the pooled DNA.[10]
-
Use bioinformatics tools to identify regions of the genome with a high frequency of the mutant parental SNPs, which indicates the location of the resistance gene.[10]
-
-
-
Candidate Gene Sequencing: Once the resistance locus is mapped to a small genomic region, sequence the candidate genes within that region to identify the specific mutation. Based on current knowledge, sequencing of CESA1 and CESA3 would be the primary focus.[3][5]
-
Characterization of Resistant Mutants: Analyze the physiological and biochemical properties of the confirmed resistant mutants, such as cellulose content, cell wall composition, and cross-resistance to other herbicides.[5]
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflows
Conclusion
This compound serves as a specific and potent chemical probe for the investigation of cellulose biosynthesis. Its well-defined molecular target, the CESA complex, and the availability of genetic and biochemical tools to study its effects, make it an invaluable resource for researchers in plant biology, weed science, and drug discovery. The protocols and data presented in this guide offer a framework for utilizing this compound to further unravel the complexities of plant cell wall synthesis and to develop novel strategies for crop protection and improvement. While a direct enzymatic IC50 value and a fully elucidated downstream signaling pathway remain to be determined, the existing body of knowledge provides a solid foundation for future research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. csb.utoronto.ca [csb.utoronto.ca]
Unveiling the Molecular Target of Flupoxam in Arabidopsis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the molecular target identification of the herbicide Flupoxam in the model plant Arabidopsis thaliana. This compound is a potent inhibitor of cellulose (B213188) biosynthesis, a critical process for plant growth and development. Understanding its precise mechanism of action is crucial for the development of new herbicides and for dissecting the intricacies of plant cell wall synthesis.
Executive Summary
Data Presentation
The following tables summarize the key quantitative data regarding the effect of this compound and the characterization of resistant mutants.
Table 1: Inhibitory Activity of this compound
| Compound | Organism/System | Assay | Parameter | Value | Reference |
| This compound | Phaseolus vulgaris (callus) | Root Growth Inhibition | I₅₀ | 6 nM | [1] |
| This compound | Arabidopsis thaliana | [¹⁴C]glucose Incorporation into Cellulose | % Inhibition (at 20 µM) | ~70% | [2] |
Table 2: this compound-Resistant Mutants in Arabidopsis thaliana
| Mutant Allele | CESA Gene | Amino Acid Substitution | Phenotype | Reference |
| fxr1-1 | CESA3 | G998D | This compound Resistant | [3] |
| fxr1-2 | CESA3 | G998S | This compound Resistant | [2] |
| fxr2-1 | CESA1 | G1013R | High this compound Resistance | [4] |
| fxr2-2 | CESA1 | P1010L | This compound Resistant | [2][4] |
| fxr2-3 | CESA1 | G1009D | High this compound Resistance | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments that have been instrumental in identifying the molecular target of this compound are provided below.
Forward Genetic Screen for this compound Resistance
This protocol outlines the steps to identify this compound-resistant mutants in Arabidopsis thaliana using chemical mutagenesis with ethyl methanesulfonate (B1217627) (EMS).
a. Mutagenesis of Arabidopsis Seeds with EMS
-
Seed Preparation: Weigh approximately 200 mg of Arabidopsis thaliana (ecotype Columbia-0) seeds (roughly 10,000 seeds).
-
Sterilization and Imbibition: Surface sterilize the seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 5-10 minute wash in 50% bleach with 0.05% Triton X-100. Rinse the seeds 5 times with sterile distilled water. Imbibe the sterilized seeds in sterile water overnight at 4°C.
-
EMS Treatment: Prepare a 0.2-0.3% (v/v) EMS solution in 100 mM sodium phosphate (B84403) buffer (pH 7.5). Caution: EMS is a potent carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment. Treat the imbibed seeds with the EMS solution for 8-16 hours at room temperature with gentle agitation.
-
Washing: Decant the EMS solution and wash the seeds extensively with sterile water (at least 10 times) to remove residual EMS. A final wash with 100 mM sodium thiosulfate (B1220275) for 15 minutes can be performed to inactivate any remaining EMS.
-
M1 Generation: Sow the mutagenized seeds (M1 generation) on soil and grow them to maturity. Collect the M2 seeds from the pooled M1 plants.
b. Screening for this compound Resistance
-
Media Preparation: Prepare Murashige and Skoog (MS) agar (B569324) plates containing a selective concentration of this compound. The optimal concentration should be determined empirically but is typically in the range of 20 nM.[3]
-
Seed Plating: Sterilize the M2 seeds and sow them on the this compound-containing MS plates.
-
Selection of Resistant Mutants: Germinate and grow the seedlings under standard conditions (e.g., 16-hour light/8-hour dark cycle at 22°C). After 7-10 days, identify seedlings that exhibit normal root and shoot growth in the presence of this compound, while wild-type seedlings will show severe growth inhibition, including swollen roots and stunted shoots.
-
Isolation and Confirmation: Transfer the putative resistant seedlings to fresh MS plates without this compound to recover. Once established, transfer them to soil to set seed (M3 generation). Re-test the progeny of the M3 generation on this compound-containing media to confirm the resistance phenotype.
[¹⁴C]Glucose Incorporation Assay
This assay measures the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the cell wall.
-
Seedling Growth: Grow wild-type Arabidopsis seedlings in a liquid culture medium for 5-7 days.
-
Herbicide Treatment: Treat the seedlings with various concentrations of this compound (or a solvent control, e.g., DMSO) for a short period (e.g., 1-2 hours).
-
Radiolabeling: Add [¹⁴C]glucose to the liquid medium and incubate for 1-2 hours to allow for its incorporation into newly synthesized cellulose.
-
Cell Wall Extraction: Harvest the seedlings and wash them thoroughly to remove unincorporated [¹⁴C]glucose. The cell wall material is then extracted using a series of solvent washes (e.g., ethanol, chloroform:methanol) to remove soluble components.
-
Cellulose Quantification: The remaining insoluble pellet, which is enriched in cellulose, is then subjected to acid hydrolysis to break down the cellulose into glucose. The amount of radioactivity in the hydrolysate is measured using a scintillation counter.
-
Data Analysis: The level of [¹⁴C]glucose incorporation in this compound-treated samples is compared to the control to determine the percentage of inhibition of cellulose synthesis.[5][6][7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key processes in the identification and action of this compound.
Caption: Proposed mode of action of this compound in inhibiting the Cellulose Synthase Complex.
Caption: Workflow for a forward genetic screen to identify this compound-resistant mutants.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Agrochemical Reference Standard [benchchem.com]
- 3. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 4. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Flupoxam's herbicidal properties and spectrum of activity
An In-depth Technical Guide to Flupoxam: Herbicidal Properties and Spectrum of Activity
Introduction
This compound is a selective triazole amide herbicide developed by Monsanto and first introduced in 1989.[1] It is designed for the pre- and early post-emergence control of a variety of annual broad-leaved weeds, primarily in cereal crops like winter wheat.[1][2][3] this compound's mode of action is the inhibition of cellulose (B213188) biosynthesis, a critical process for plant cell wall formation and overall growth.[1] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, herbicidal efficacy, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound's primary herbicidal effect stems from its role as a cellulose biosynthesis inhibitor (CBI).[1] It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group L herbicide and by the Weed Science Society of America (WSSA) as Group 29.[1]
The molecular target of this compound is the cellulose synthase (CESA) complex, an enzyme assembly located in the plasma membrane responsible for synthesizing cellulose microfibrils.[2] Specifically, research suggests that this compound interferes with the function of CESA proteins, with studies on Arabidopsis thaliana indicating that mutations in the transmembrane domains of CESA1 and CESA3 can confer resistance.[1][4] It is believed that this compound disrupts the crucial interaction between CESA1 and CESA3 subunits within the cellulose synthase complex, leading to a halt in cellulose production.[2][4] This disruption of cell wall synthesis ultimately inhibits plant cell growth and division, leading to the death of susceptible weeds.[2]
Herbicidal Properties and Spectrum of Activity
This compound is a selective herbicide primarily effective against broad-leaved weeds while demonstrating good tolerance in cereal crops such as winter wheat.[1][2] Its efficacy is optimal when applied to actively growing weeds, typically from the coleoptile stage up to the 2-4 true leaf stage.[2] Following application, susceptible weeds either fail to emerge or exhibit necrosis at their growing points, leading to death.[2]
Field studies have demonstrated the effectiveness of this compound, often in combination with other herbicides to broaden the spectrum of control. A study in Poland from 1991-1993 evaluated a mixture of this compound and Isoproturon (IPU) for weed control in winter wheat. The results, summarized below, show high efficacy against the grass weed Apera spica-venti and various broad-leaved weeds.
Quantitative Efficacy Data
Table 1: Efficacy of this compound + Isoproturon on Weed Control in Winter Wheat (Poznan Region, 1991/92).[1]
| Treatment | Dose (g/ha) | Weed Control (%) - Apera spica-venti | Weed Control (%) - Broad-leaved weeds |
| This compound + IPU | 120 + 1200 | 95.2 | 93.5 |
| This compound + IPU | 180 + 1800 | 97.8 | 96.3 |
| This compound + IPU | 240 + 2400 | 98.5 | 98.1 |
Table 2: Efficacy of this compound + Isoproturon on Weed Control in Winter Wheat (Wroclaw Region, 1991/92).[1]
| Treatment | Dose (g/ha) | Weed Control (%) - Apera spica-venti | Weed Control (%) - Broad-leaved weeds |
| This compound + IPU | 120 + 1200 | 93.1 | 91.7 |
| This compound + IPU | 180 + 1800 | 95.6 | 94.2 |
| This compound + IPU | 240 + 2400 | 97.3 | 96.8 |
The study concluded that a rate of 80-120 g/ha of this compound combined with 800-1200 g/ha of IPU provided effective control of the targeted weeds with good crop tolerance.[1]
Experimental Protocols
While detailed protocols from the original pivotal studies on this compound are not widely available in public literature, the methodologies can be reconstructed based on standard herbicide evaluation practices and related research.[1]
Root Growth Inhibition Assay
This assay is used to phenotypically assess the impact of a herbicide on plant growth. A 1996 study reported that this compound at a 1 µM concentration inhibited root elongation and induced a "club root" morphology in watercress seedlings, a classic symptom of cell division disruption, though it was determined not to be a direct mitotic disrupter.[1][5]
Methodology:
-
Seed Sterilization and Germination: Seeds of a sensitive indicator species (e.g., watercress, Arabidopsis thaliana) are surface-sterilized and placed on agar (B569324) plates containing a basal nutrient medium.
-
Herbicide Treatment: this compound is dissolved in a solvent (e.g., DMSO) and added to the molten agar medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) before pouring the plates. A solvent-only control is included.
-
Incubation: Plates are oriented vertically in a controlled growth chamber to allow for gravitropic root growth.
-
Data Collection: After a set period (e.g., 5-7 days), the plates are imaged, and root length is measured using image analysis software.
-
Analysis: The root length of treated seedlings is compared to the control to calculate the percent inhibition. Morphological changes, such as root swelling or radial expansion, are also noted.
Cellulose Biosynthesis Inhibition Assay
This biochemical assay directly measures the effect of the herbicide on the synthesis of cellulose. It often employs a radiolabeled precursor, such as [¹⁴C]glucose, to track its incorporation into the cellulose fraction of the cell wall.
Methodology:
-
Plant Material Preparation: Seedlings of a target species are grown hydroponically or in a liquid culture medium.
-
Herbicide Pre-incubation: Seedlings are transferred to a medium containing various concentrations of this compound (and a control) and incubated for a short period to allow for herbicide uptake.
-
Radiolabeling: [¹⁴C]glucose is added to the medium, and the seedlings are incubated for several hours to allow for the incorporation of the radiolabel into newly synthesized cell wall polymers.
-
Cell Wall Extraction: Plant material is harvested and processed to extract the cell wall fraction, typically involving homogenization and centrifugation.
-
Cellulose Quantification: The extracted cell wall material is treated with enzymes and chemical reagents to digest non-cellulosic polysaccharides and other polymers. The remaining crystalline cellulose fraction is quantified using liquid scintillation counting to measure the amount of incorporated ¹⁴C.
-
Data Analysis: The inhibition of cellulose synthesis is determined by comparing the ¹⁴C incorporation in this compound-treated samples to that of the untreated controls.
Conclusion
This compound is a potent and selective herbicide that targets cellulose biosynthesis in broad-leaved weeds. Its specific mode of action, inhibiting the function of the cellulose synthase complex, provides an effective means of weed control in cereal crops.[1][2] While detailed public information on some aspects of this compound is limited, its efficacy, particularly when combined with other herbicides, has been clearly demonstrated.[1] The methodologies outlined in this guide provide a framework for the scientific evaluation of this compound and similar cellulose biosynthesis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Agrochemical Reference Standard [benchchem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mode of Action of Flupoxam (CAS Number 119126-15-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupoxam, identified by CAS number 119126-15-7, is a selective herbicide belonging to the triazole and amide chemical classes. Introduced for the post-emergence control of broad-leaved weeds in cereal crops, its primary mode of action is the inhibition of cellulose (B213188) biosynthesis.[1] This targeted mechanism disrupts the formation of the plant cell wall, leading to a cessation of growth and eventual plant death. This technical guide provides a comprehensive overview of the mode of action of this compound, including its signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Mechanism: Inhibition of Cellulose Biosynthesis
This compound's herbicidal activity is attributed to its function as a cellulose biosynthesis inhibitor.[1] It is classified by the Herbicide Resistance Action Committee (HRAC) as a Group L herbicide and by the Weed Science Society of America (WSSA) as a Group 29 herbicide.[1] The specific molecular target of this compound is believed to be cellulose synthase (CESA), a critical enzyme complex responsible for the polymerization of glucose into cellulose microfibrils, the primary structural component of plant cell walls.[1]
By inhibiting CESA, this compound effectively halts the production of new cellulose chains. This disruption of cell wall synthesis prevents cell elongation and division, leading to characteristic symptoms such as stunted growth and swollen root tips, often referred to as "club root" morphology.[2] Ultimately, the inability to maintain cell wall integrity and support growth results in the death of the susceptible plant. Research in the model plant Arabidopsis thaliana has indicated that mutations within the transmembrane domains of CESA proteins, particularly CESA1, can confer resistance to this compound.[1]
Signaling Pathways and Downstream Effects
While the direct interaction of this compound with the cellulose synthase complex is the primary mode of action, the downstream consequences of this inhibition constitute a cascade of cellular events. The precise signaling pathways that are triggered following the inhibition of cellulose synthesis are not yet fully elucidated in publicly available literature. However, the logical progression of events can be inferred.
The immediate effect of CESA inhibition is the reduction in the synthesis of new cellulose microfibrils. This leads to a weakened cell wall that can no longer withstand the internal turgor pressure of the plant cell, causing abnormal swelling and morphological distortions. The disruption of cell wall integrity also likely triggers stress-response signaling pathways within the plant. These pathways may involve phytohormones and other signaling molecules that regulate plant growth and development. The cessation of cell division and elongation is a direct consequence of the inability to form new, functional cell walls.
dot
Caption: Logical pathway of this compound's mode of action.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various assays, including root growth inhibition and field trials. The following table summarizes key quantitative data.
| Parameter | Organism/System | Value | Assay Type | Source |
| I₅₀ (Root Growth) | Phaseolus vulgaris (callus) | 6 nM | Dry Weight Increase | [3] |
| Effective Concentration | Watercress seedlings | 1 µM | Root Elongation Inhibition & Morphological Assessment | [2] |
| Field Application Rate | Winter Wheat (in combination with Isoproturon) | 80-120 g/ha | Weed Control Efficacy Trial | [1] |
Experimental Protocols
Detailed experimental protocols for the assessment of this compound's activity are crucial for reproducible research. Below are methodologies for key experiments.
Root Growth Inhibition Assay
This assay determines the concentration-dependent inhibitory effect of this compound on plant root growth.
-
Objective: To quantify the I₅₀ value of this compound for root growth inhibition.
-
Materials:
-
Seeds of a susceptible plant species (e.g., watercress, Arabidopsis thaliana).
-
Sterile nutrient agar (B569324) medium in petri dishes.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Solvent control (e.g., DMSO).
-
Growth chamber with controlled light and temperature.
-
Image analysis software for root length measurement.
-
-
Methodology:
-
Surface sterilize seeds and place them on sterile nutrient agar plates.
-
Germinate seeds in a vertical orientation in a growth chamber until primary roots reach a defined length.
-
Prepare a series of nutrient agar plates containing a range of this compound concentrations (e.g., from 1 nM to 10 µM) and a solvent control.
-
Transfer seedlings of uniform root length to the treatment and control plates.
-
Incubate the plates vertically in the growth chamber under controlled conditions.
-
Measure the root length at regular intervals (e.g., daily for 3-5 days).
-
Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.
-
Determine the I₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
dot
Caption: Experimental workflow for a root growth inhibition assay.
Radiolabeled Glucose Incorporation Assay for Cellulose Biosynthesis Inhibition
This biochemical assay directly measures the effect of this compound on the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose into the cell wall.
-
Objective: To determine the percentage of inhibition of cellulose synthesis by this compound.
-
Materials:
-
Arabidopsis thaliana seedlings or other suitable plant material.
-
Liquid growth medium.
-
This compound stock solution (in DMSO).
-
[¹⁴C]glucose.
-
Dimethyl sulfoxide (B87167) (DMSO) as a control.
-
Acetic-nitric reagent (acetic acid:nitric acid:water at 8:1:2 v/v/v).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
-
Methodology:
-
Grow seedlings in liquid culture under standard conditions.
-
In a time-course experiment, treat the seedlings with the desired concentration of this compound or DMSO (control) in the presence of [¹⁴C]glucose for a defined period (e.g., 2 hours).
-
After the incubation period, harvest the seedlings and wash them to remove unincorporated [¹⁴C]glucose.
-
Add the acetic-nitric reagent to the harvested seedlings and boil to solubilize non-cellulosic polysaccharides.
-
The remaining insoluble pellet, which is enriched in crystalline cellulose, is washed and prepared for scintillation counting.
-
Quantify the amount of ¹⁴C incorporated into the cellulose fraction using a liquid scintillation counter.
-
Calculate the percentage of inhibition of cellulose synthesis in the this compound-treated samples relative to the DMSO control.[4]
-
Conclusion
This compound (CAS 119126-15-7) is a potent and selective herbicide with a well-defined mode of action centered on the inhibition of cellulose biosynthesis. By targeting the cellulose synthase enzyme complex, it effectively disrupts cell wall formation, leading to the cessation of plant growth and development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and scientists in the fields of weed science, plant biology, and herbicide development to further investigate the intricate details of its mechanism and to develop novel strategies for crop protection. The limited availability of detailed public information on its synthesis and environmental fate, however, highlights an area for future research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Flupoxam: A Critical Review of its Herbicidal Action and the Misconception of Microtubule Disruption
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupoxam is a selective herbicide primarily utilized for the control of broad-leaved weeds in cereal crops.[1] Its established mechanism of action is the inhibition of cellulose (B213188) biosynthesis, a critical process for plant cell wall integrity and growth.[1][2] This mode of action places this compound in the Herbicide Resistance Action Committee (HRAC) Group L and the Weed Science Society of America (WSSA) Group 29.[1] Despite inducing morphological changes in plants, such as "club root," which are often associated with microtubule-disrupting herbicides, direct experimental evidence indicates that this compound is not a mitotic disrupter and does not exert its primary herbicidal effects through the disorganization of microtubules.[3] This guide provides a comprehensive overview of this compound's true mechanism of action, clarifies the existing misconceptions regarding its impact on microtubule organization, and presents relevant experimental data and protocols for its study.
This compound's Primary Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound's herbicidal activity stems from its potent inhibition of the cellulose synthase (CESA) complex, a multi-protein assembly located in the plasma membrane of plant cells.[2] This complex is responsible for the synthesis of cellulose microfibrils, the primary load-bearing component of the plant cell wall.[4] Interruption of cellulose deposition leads to a loss of cellular integrity, an inability to sustain turgor pressure, and ultimately, aberrant cell morphogenesis and plant death.[4]
Molecular Target: Cellulose Synthase (CESA)
Research has identified specific subunits of the CESA complex as the direct targets of this compound. Forward genetic screens in Arabidopsis thaliana have revealed that missense mutations in the transmembrane domains of CESA1 and CESA3 confer resistance to this compound.[5][6] This strongly suggests that this compound binds to these CESA proteins, likely at the interface between subunits, thereby disrupting the function of the entire complex.[4][7] The hydrophobic nature of this compound supports its action within the membrane or at the cytosol-membrane interface where the CESA complex resides.[6]
Downstream Effects of Cellulose Biosynthesis Inhibition
The inhibition of cellulose synthase by this compound triggers a cascade of physiological and morphological effects, including:
-
Cessation of cell elongation and division. [1]
-
Swelling of root tips and hypocotyls, leading to a "club root" morphology. [3]
-
Ectopic lignification and stunted growth. [6]
-
Depletion of cellulose synthase complexes from the plasma membrane. [5]
The following diagram illustrates the proposed signaling pathway for this compound's action as a cellulose biosynthesis inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Agrochemical Reference Standard [benchchem.com]
- 3. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: Flupoxam Treatment Protocol for Arabidopsis thaliana Seedlings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flupoxam is a selective herbicide used for the control of broad-leaved weeds, particularly in cereal crops.[1] It belongs to the Herbicide Resistance Action Committee (HRAC) Group L and the Weed Science Society of America (WSSA) Group 29.[1] The primary mode of action for this compound is the inhibition of cell wall biosynthesis.[1] In the model plant Arabidopsis thaliana, this compound specifically targets the cellulose (B213188) synthase (CESA) complex, leading to characteristic phenotypes such as inhibited root elongation and swollen root tips, often described as a "club root" morphology.[1][2][3][4] These distinct physiological effects make this compound a valuable tool for studying cellulose biosynthesis and cell wall dynamics in plants.
Mechanism of Action
This compound disrupts plant growth by directly interfering with the synthesis of cellulose, a critical component of the plant cell wall.
-
Molecular Target: The molecular targets of this compound are cellulose synthase (CESA) proteins, which are integral components of the CESA complex (CSC) or "rosette" at the plasma membrane.[1] Genetic studies in Arabidopsis have identified that resistance to this compound can be conferred by specific single amino acid substitutions in the transmembrane domains of CESA1 and CESA3 proteins.[2][3] This suggests that this compound's herbicidal action may involve disrupting the interaction between CESA1 and CESA3 subunits within the complex.[3][5]
-
Physiological Consequences: Inhibition of the CESA complex halts the polymerization of glucose into β-(1,4)-glucan chains, the building blocks of cellulose microfibrils.[1] This disruption of cell wall construction leads to a loss of anisotropic growth, cessation of cell elongation and division, and ultimately, plant death.[1][2][3]
Quantitative Data Summary
| Parameter Measured | Species | This compound Concentration | Result | Reference |
| Root Morphology | Watercress (Nasturtium officinale) | 1 µM | Inhibition of root elongation and induction of "club root" morphology. | [1][4] |
| Cellulose Synthesis | Arabidopsis thaliana | 20 µM | 70% decrease in the incorporation of [¹⁴C]glucose into cellulose. | [5] |
Experimental Protocols
This protocol details a standard method for observing the phenotypic effects of this compound on the root growth of Arabidopsis seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar (B569324)
-
Petri dishes (square or round)
-
This compound stock solution (in DMSO)
-
Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach with Tween-20)
-
Sterile water
-
Growth chamber or incubator
Methodology:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 10% bleach containing 0.05% Tween-20. Vortex for 10 minutes.
-
Wash seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
-
Media Preparation:
-
Prepare 0.5X or 1X MS medium supplemented with 1% (w/v) sucrose.
-
Adjust the pH to 5.7 before adding the gelling agent (e.g., 0.8% agar).
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the appropriate volume of this compound stock solution (and a DMSO-only control) to achieve the desired final concentrations (e.g., a range from 0.1 µM to 10 µM).
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Plating and Incubation:
-
Pipette the stratified seeds onto the surface of the prepared MS plates.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 5-7 days), photograph the plates.
-
Measure the primary root length of the seedlings using software such as ImageJ.
-
Observe and document any morphological changes, such as root swelling or radial expansion of the root tip.
-
This biochemical assay directly measures the effect of this compound on the rate of cellulose synthesis by quantifying the incorporation of radiolabeled glucose.[1]
Materials:
-
Arabidopsis thaliana seedlings (grown in liquid culture)
-
Liquid MS medium
-
This compound stock solution (in DMSO)
-
[¹⁴C]-labeled glucose
-
Cell wall extraction buffers and enzymes for digesting non-cellulosic components
-
Scintillation counter and vials
Methodology:
-
Seedling Preparation:
-
Sterilize and germinate Arabidopsis seeds in a flask containing liquid MS medium.
-
Grow the seedlings on a rotary shaker in the dark for approximately 3 days to obtain etiolated seedlings with uniform growth.[6]
-
-
Treatment and Radiolabeling:
-
Transfer a set number of seedlings to fresh liquid MS medium.
-
Add this compound to the desired final concentration (e.g., 20 µM) and include a DMSO-only control.[5]
-
Add a known amount of [¹⁴C]-labeled glucose to each flask.
-
Incubate the seedlings for a short duration (e.g., 1-2 hours) to measure the immediate effect on cellulose synthesis.
-
-
Cell Wall Extraction and Cellulose Quantification:
-
Harvest the seedlings and immediately process them to extract the cell walls. This typically involves grinding the tissue and a series of washes to remove cytoplasm and non-covalently bound materials.
-
Treat the extracted cell wall material with enzymes (e.g., amylase, pectinase, hemicellulase) and chemical agents (e.g., acetic-nitric reagent) to digest starch and all cell wall components except for crystalline cellulose.
-
The remaining pellet, containing the crystalline cellulose with incorporated [¹⁴C]-glucose, is washed and dried.
-
-
Data Collection:
-
Quantify the amount of ¹⁴C incorporated into the cellulose pellet using a liquid scintillation counter.[1]
-
Compare the counts per minute (CPM) from the this compound-treated samples to the control samples to determine the percentage of inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 3. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | High-Purity Agrochemical Reference Standard [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Cellulose Synthesis in Maize Using Flupoxam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose (B213188) is the primary structural component of plant cell walls, providing rigidity and strength. Its synthesis is a critical process for plant growth and development, making it a key target for herbicides. Flupoxam is a triazole amide herbicide that selectively inhibits cellulose biosynthesis.[1] It is classified as a Herbicide Resistance Action Committee (HRAC) Group L herbicide, targeting the cellulose synthase (CESA) complex.[1] Understanding the mechanism and quantitative effects of this compound on cellulose synthesis in agronomically important crops like maize (Zea mays) is crucial for developing more effective herbicides and for its use as a chemical tool in cell wall research.
These application notes provide detailed protocols for treating maize seedlings with this compound, quantifying the subsequent changes in crystalline cellulose content, and visualizing the proposed mechanism of action.
Mechanism of Action
This compound's primary mode of action is the inhibition of cellulose synthase (CESA), the key enzyme responsible for polymerizing glucose into cellulose chains.[1] Research in model plants like Arabidopsis thaliana has shown that mutations in the transmembrane domains of CESA proteins, particularly CESA1 and CESA3, can confer resistance to this compound.[2][3] This suggests that this compound binds to the CESA protein complex, disrupting its function.[1] The inhibition of cellulose synthesis leads to a cessation of cell elongation and division, ultimately resulting in plant death.[1] It is presumed that this compound treatment causes the cellulose synthase complexes (CSCs) to become depleted from the plasma membrane, suggesting an interruption of CESA interactions within the complex.[3]
Data Presentation
| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | IC₅₀ / I₅₀ | Reference |
| This compound | Phaseolus vulgaris (callus) | Dry Weight Increase | - | - | 6 nM (for root growth) | [4] |
| This compound | Phaseolus vulgaris (cell culture) | [¹⁴C]glucose incorporation | I₅₀ value | Decreased relative incorporation into cellulose | Not specified | [5] |
| Fluopipamine | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | - | [6] |
| Isoxaben | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 10 nM | ~83% | - | [6] |
| P4B | Arabidopsis thaliana | Cellulose Content | 10 µM | 40-50% | ~20 µM (for seedling growth) | [7] |
| P4B | Arabidopsis thaliana | Cellulose Content | 40 µM | 40-50% | ~20 µM (for seedling growth) | [7] |
Experimental Protocols
The following protocols detail the methodology for a maize seedling growth inhibition assay and the subsequent quantification of crystalline cellulose.
Protocol 1: Maize Seedling Growth Inhibition Assay with this compound
This protocol describes how to treat maize seedlings with various concentrations of this compound in a controlled environment to observe phenotypic effects and to generate material for biochemical analysis.
Materials:
-
Maize seeds (e.g., B73 inbred line)
-
This compound stock solution (in DMSO)
-
Seed germination paper
-
0.5x Hoagland solution (or similar nutrient solution)
-
Beakers or Magenta boxes
-
Growth chamber with controlled light and temperature
-
Ruler or calipers for measurement
-
Fungicide (e.g., Thiram) (optional)
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize maize seeds by soaking in a 10% bleach solution for 10 minutes, followed by three rinses with sterile deionized water.
-
Place sterilized seeds on moistened germination paper treated with a fungicide to prevent fungal growth.
-
Roll the paper towels and place them upright in a beaker containing a small amount of 0.5x Hoagland solution.[8]
-
Incubate in a growth chamber in the dark at 28°C for 3-4 days to allow for germination and initial root and shoot growth.[8]
-
-
This compound Treatment:
-
Prepare a series of 0.5x Hoagland solutions containing a range of this compound concentrations (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM). Include a DMSO control equivalent to the highest concentration of this compound used.
-
Transfer the germinated seedlings to new rolled germination papers or place them in Magenta boxes with the different this compound solutions. Ensure the roots are submerged in the treatment solution.
-
Return the seedlings to the growth chamber and grow under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 25°C).
-
-
Data Collection and Sample Harvesting:
-
After a set treatment period (e.g., 7-10 days), measure primary root length, shoot length, and note any morphological changes (e.g., root swelling, stunting).
-
Harvest root and shoot tissues separately. For cellulose analysis, immediately freeze the tissue in liquid nitrogen and store at -80°C or proceed directly to the cellulose quantification protocol.
-
Protocol 2: Quantification of Crystalline Cellulose using the Updegraff Method
This protocol is adapted from the widely used Updegraff method for determining crystalline cellulose content in plant biomass.[9][10]
Materials:
-
Frozen or fresh maize tissue (from Protocol 1)
-
Lyophilizer (freeze-dryer) or oven
-
Grinder or mortar and pestle
-
70% Ethanol
-
Chloroform:Methanol (1:1, v/v)
-
Updegraff Reagent (Acetic acid:Nitric acid:Water, 8:1:2, v/v/v)
-
72% (w/w) Sulfuric acid
-
Anthrone (B1665570) reagent (200 mg anthrone in 100 mL of ice-cold 95% sulfuric acid)
-
Glucose standard solution (1 mg/mL)
-
Spectrophotometer
-
Centrifuge and appropriate tubes
Procedure:
-
Sample Preparation and Alcohol Insoluble Residue (AIR) Extraction:
-
Dry the maize tissue to a constant weight using a lyophilizer or an oven at 60°C.
-
Grind the dried tissue into a fine powder.
-
Wash the powder sequentially with 70% ethanol, chloroform:methanol (1:1), and acetone to remove pigments, lipids, and other soluble components. Centrifuge and discard the supernatant after each wash.
-
The resulting pellet is the Alcohol Insoluble Residue (AIR). Dry the AIR completely.
-
-
Delignification and Hemicellulose Removal:
-
Weigh 5-10 mg of the dried AIR into a screw-cap tube.
-
Add 1.5 mL of the Updegraff reagent.
-
Incubate in a heat block or water bath at 100°C for 30 minutes.
-
Cool the tubes and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
-
Carefully decant and discard the acidic supernatant.
-
Wash the pellet twice with deionized water and once with acetone, centrifuging after each wash.
-
Dry the resulting pellet, which is enriched in crystalline cellulose.
-
-
Cellulose Hydrolysis:
-
Add 1 mL of 72% sulfuric acid to the dried cellulose pellet and vortex thoroughly.
-
Let the sample stand at room temperature for 1 hour to allow for hydrolysis of cellulose to glucose.
-
Prepare a dilution series by taking an aliquot (e.g., 100 µL) of the hydrolysate and diluting it with deionized water (e.g., to a final volume of 1 mL).
-
-
Colorimetric Glucose Quantification (Anthrone Assay):
-
Prepare a glucose standard curve using the glucose standard solution (e.g., 0, 20, 40, 60, 80, 100 µg/mL).
-
In a new set of tubes, add an aliquot of the diluted hydrolysate and the glucose standards.
-
Carefully add 2 volumes of cold anthrone reagent to each tube and mix well.
-
Incubate at 100°C for 15 minutes to allow for color development.
-
Cool the tubes on ice.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
-
Calculation of Cellulose Content:
-
Use the glucose standard curve to determine the concentration of glucose in the samples.
-
Calculate the total amount of glucose in the original sample, accounting for all dilution steps.
-
Convert the amount of glucose to the amount of cellulose using a conversion factor of 0.9 (as glucose is hydrated during hydrolysis).
-
Express the cellulose content as a percentage of the initial dry weight of the AIR.
-
Visualizations
Proposed Mechanism of this compound Action
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 3. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]
- 10. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flupoxam in Herbicide Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Flupoxam in herbicide resistance research. Detailed protocols for resistance screening, mechanism of action studies, and quantitative analysis are presented to facilitate the investigation of this compound's efficacy and the evolution of resistance in weed populations.
Introduction to this compound
This compound is a triazole amide herbicide introduced for the selective control of broad-leaved weeds in cereal crops.[1] Its primary mode of action is the inhibition of cell wall biosynthesis, specifically targeting the cellulose (B213188) synthase (CESA) enzyme.[1] This mechanism classifies this compound under the Herbicide Resistance Action Committee (HRAC) Group L and the Weed Science Society of America (WSSA) Group 29.[1] Resistance to this compound in the model plant Arabidopsis thaliana has been linked to mutations in the transmembrane domains of CESA proteins, particularly CESA1 and CESA3.[1][2][3]
Data Presentation: Quantitative Analysis of this compound Efficacy and Resistance
The following tables summarize key quantitative data related to this compound's herbicidal activity and the characterization of resistant biotypes.
Table 1: Efficacy of this compound in Combination with Isoproturon on Weed Control in Winter Wheat
| Treatment | Dose (g/ha) | Weed Control (%) - Apera spica-venti | Weed Control (%) - Broad-leaved weeds |
| This compound + IPU | 120 + 1200 | 95.2 | 93.5 |
| This compound + IPU | 180 + 1800 | 97.8 | 96.3 |
| This compound + IPU | 240 + 2400 | 98.5 | 98.1 |
Source: Adapted from a study conducted in Poland (1991-1993).[1]
Table 2: this compound Resistance Levels and Associated Genetic Mutations in Arabidopsis thaliana
| Mutant Allele | Gene | Amino Acid Substitution | Approximate IC₅₀ (nM) | Resistance Level |
| Wild Type (Ler) | - | - | ~10 | Susceptible |
| fxr1-1 | CESA3 | S983F | ~50 | Moderate |
| fxr1-2 | CESA3 | G1009D | >100 | High |
| fxr1-3 | CESA3 | P1010L | >100 | High |
| fxr2-1 | CESA1 | G1013R | >1000 | Very High |
| fxr2-2 | CESA1 | P1010L | ~100 | High |
| fxr2-3 | CESA1 | G1009D | >1000 | Very High |
Source: Data interpreted from dose-response curves presented in Shim et al., 2018.[2][3][4] The IC₅₀ values are estimations based on the concentration required to inhibit root growth by 50% relative to untreated controls.
Experimental Protocols
Detailed methodologies for key experiments in this compound resistance studies are provided below.
Protocol for Screening for this compound Resistance in Arabidopsis thaliana
This protocol is adapted from forward genetic screens used to identify this compound-resistant mutants.[2][3]
Objective: To identify individual plants from a mutagenized population that exhibit resistance to this compound.
Materials:
-
Arabidopsis thaliana M2 generation seeds (mutagenized with Ethylmethanesulfonate - EMS).
-
0.8% Agar (B569324) plates containing 0.5x Murashige and Skoog (MS) salts.
-
This compound stock solution.
-
Sterile water.
-
Growth chambers with controlled light and temperature.
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds.
-
Plating: Suspend the sterilized seeds in a sterile 0.1% agar solution and spread them evenly on the surface of 0.8% agar plates containing 0.5x MS salts and 20 nM this compound.[2][3]
-
Incubation: Place the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Selection of Resistant Mutants: After 7-10 days, identify seedlings that exhibit healthy growth (e.g., green cotyledons, developing true leaves, and elongated roots) in the presence of this compound. Susceptible seedlings will appear bleached, stunted, or dead.
-
Recovery and Propagation: Transfer the putative resistant mutants to fresh MS plates without herbicide and allow them to recover for 3 days.[2][3]
-
Confirmation of Resistance: Transfer recovered seedlings to soil and grow to maturity. Collect the seeds (M3 generation) and re-test for resistance to confirm the heritability of the trait.
Protocol for Dose-Response Assay of this compound on Resistant Mutants
This assay is used to quantify the level of resistance in identified mutants.[2][3]
Objective: To determine the concentration of this compound that inhibits root growth by 50% (IC₅₀) for both wild-type and resistant plants.
Materials:
-
Seeds from wild-type and confirmed resistant Arabidopsis lines.
-
Square petri plates with 0.8% agar and 0.5x MS salts.
-
This compound stock solution for preparing a range of concentrations (e.g., 1 nM to 1000 nM).[2][3]
-
Ruler or digital imaging system for root length measurement.
Procedure:
-
Plate Preparation: Prepare a series of agar plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50, 100, 500, 1000 nM).
-
Seed Plating: Place surface-sterilized seeds of both wild-type and resistant lines in a row on the surface of the agar plates.
-
Vertical Growth: Place the plates vertically in a growth chamber to allow roots to grow along the surface of the agar.
-
Data Collection: After 5 days, measure the primary root length of at least 20 seedlings for each line at each concentration.[4]
-
Data Analysis: Calculate the average root length for each treatment. Express the root length at each this compound concentration as a percentage of the root length of the untreated control for that specific plant line. Plot the percentage of root growth against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log-logistic) to determine the IC₅₀ value.
Protocol for Cellulose Biosynthesis Inhibition Assay
This protocol measures the direct impact of this compound on the rate of cellulose synthesis.
Objective: To quantify the inhibition of cellulose synthesis in plant tissues treated with this compound.
Materials:
-
Arabidopsis thaliana seedlings or a plant cell suspension culture.[1]
-
[¹⁴C]-labeled glucose.[1]
-
This compound stock solution.
-
Scintillation counter.
-
Reagents for cell wall extraction and digestion of non-cellulosic components.
Procedure:
-
Plant Material Preparation: Grow Arabidopsis seedlings or a cell suspension culture under standard conditions.
-
Radiolabeling: Incubate the plant material with [¹⁴C]-labeled glucose in the presence of various concentrations of this compound. Include an untreated control.[1]
-
Cell Wall Extraction: After the incubation period, harvest the plant material and perform a cell wall extraction procedure.
-
Cellulose Quantification: Digest the non-cellulosic components of the cell wall. Quantify the amount of ¹⁴C incorporated into the remaining crystalline cellulose using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage of inhibition of cellulose synthesis by comparing the ¹⁴C incorporation in this compound-treated samples to the untreated controls.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action and Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for Flupoxam Efficacy on Cellulose Synthase (CESA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose (B213188) is the primary structural component of plant cell walls, synthesized by the Cellulose Synthase (CESA) complex located in the plasma membrane.[1][2] This complex polymerizes UDP-glucose into β-1,4-glucan chains, which are essential for plant growth and development.[3] The CESA complex is a key target for herbicides, and its inhibition leads to disruption of cell wall integrity and ultimately plant death.[3]
Flupoxam is a triazole amide herbicide that acts as a potent inhibitor of cellulose biosynthesis.[3][4] It is classified as a Herbicide Resistance Action Committee (HRAC) Group L herbicide.[3] Genetic and biochemical studies have indicated that this compound's molecular target is the CESA protein complex, with resistance mutations often found in the transmembrane domains of CESA1 and CESA3 subunits in Arabidopsis thaliana.[2][3][5]
While in vivo assays are valuable, a robust in vitro assay is crucial for detailed mechanistic studies, high-throughput screening of new chemical entities, and characterizing inhibitor kinetics. However, assaying plant CESA activity in vitro has historically been challenging due to the difficulty in isolating and maintaining the functionality of this multi-subunit membrane-protein complex.[2][5][6]
These application notes provide a detailed protocol for a membrane-based in vitro assay to quantify the inhibitory effect of this compound on CESA activity. The method is based on the quantification of radiolabeled UDP-glucose incorporation into insoluble glucan chains by CESA-containing membrane fractions isolated from plant tissues.
Logical Pathway of this compound's Mode of Action
This compound disrupts plant growth by directly interfering with the cellulose synthesis machinery. The binding of this compound to the CESA complex is the initiating event that leads to a cascade of cellular disruptions.
Caption: Logical pathway of this compound's mode of action on CESA.
Experimental Protocol: In Vitro CESA Activity Assay
This protocol is divided into two main parts: the isolation of CESA-active microsomal membranes from etiolated seedlings and the subsequent enzymatic assay to measure this compound's inhibitory effect.
Principle of the Assay
CESA-containing microsomal membranes are isolated from plant tissue. These membranes are incubated with the substrate UDP-[¹⁴C]glucose. Active CESA enzymes will polymerize the radiolabeled glucose into insoluble β-1,4-glucan chains (cellulose). The reaction is stopped, and the insoluble radiolabeled product is separated from the soluble, unreacted substrate via filtration and washing. The amount of incorporated radioactivity, measured by liquid scintillation counting, is directly proportional to CESA activity. The assay is performed with and without various concentrations of this compound to determine its inhibitory efficacy.
Part A: Preparation of CESA-Active Microsomal Membranes
Materials and Reagents:
-
Plant Material: Etiolated seedlings (e.g., 3-4 day old Mung Bean, Pea, or Arabidopsis thaliana). Etiolated tissue generally shows higher CESA activity.
-
Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 400 mM Sucrose, 10 mM MgCl₂, 5 mM EGTA, 5 mM DTT, 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF), 1x Protease Inhibitor Cocktail.
-
Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 250 mM Sucrose, 5 mM MgCl₂, 1 mM DTT.
-
Liquid Nitrogen, Chilled Mortar and Pestle, Miracloth, Ultracentrifuge and rotors.
Methodology:
-
Harvesting: Harvest etiolated hypocotyls or stems and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the frozen powder to 2 volumes (w/v) of ice-cold Extraction Buffer. Homogenize further with a blender or polytron for 30-60 seconds on low speed. All steps must be performed at 4°C.
-
Filtration: Filter the homogenate through four layers of Miracloth into a pre-chilled centrifuge bottle.
-
Low-Speed Centrifugation: Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.
-
High-Speed Centrifugation: Carefully transfer the supernatant to a new, pre-chilled ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Washing: Discard the supernatant and gently wash the pellet surface with Resuspension Buffer without dislodging the pellet.
-
Resuspension: Resuspend the microsomal pellet in a minimal volume (e.g., 0.5-1.0 mL) of Resuspension Buffer using a soft paintbrush or Dounce homogenizer.
-
Quantification: Determine the total protein concentration of the microsomal fraction using a Bradford or BCA assay. Aliquot the membrane suspension, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Part B: In Vitro Cellulose Synthase Assay with this compound
Materials and Reagents:
-
Microsomal Membranes: Prepared as in Part A.
-
Assay Buffer (2X): 100 mM HEPES-KOH (pH 7.5), 20 mM MgCl₂, 10 mM EGTA, 0.2% (w/v) Digitonin or other mild detergent (for membrane permeabilization)[7].
-
Substrate: UDP-[¹⁴C]glucose (specific activity 200-400 mCi/mmol).
-
Activator: 200 mM Cellobiose (optional, can sometimes enhance activity).
-
Inhibitor: this compound stock solution in DMSO. Prepare a serial dilution to test a range of concentrations (e.g., 1 nM to 100 µM).
-
Stop Solution: Methanol:Chloroform (2:1, v/v).
-
Wash Solution: 70% Ethanol (B145695).
-
Scintillation Cocktail: For radioactivity measurement.
-
Glass fiber filters (GF/A), filtration manifold, scintillation vials.
Methodology:
-
Reaction Setup: On ice, prepare reaction tubes (e.g., 1.5 mL microcentrifuge tubes). A typical 50 µL reaction mixture is as follows:
-
25 µL 2X Assay Buffer
-
5 µL Microsomal Membranes (adjust volume for 25-50 µg total protein)
-
1 µL this compound dilution (or DMSO for control)
-
Variable volume of sterile water
-
5 µL Cellobiose (optional)
-
-
Pre-incubation: Gently mix and pre-incubate the tubes at 25°C for 10 minutes to allow this compound to interact with CESA.
-
Initiate Reaction: Start the enzymatic reaction by adding 5 µL of UDP-[¹⁴C]glucose (final concentration ~10-50 µM).
-
Incubation: Incubate the reaction at 25°C for 60-120 minutes with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding 500 µL of ice-cold Stop Solution (Methanol:Chloroform).
-
Precipitation: Incubate on ice for 30 minutes to ensure full precipitation of polymers.
-
Filtration: Wet a glass fiber filter with 70% ethanol. Apply the entire reaction mixture to the filter under vacuum using a filtration manifold.
-
Washing: Wash the filter sequentially with:
-
3 x 5 mL of 70% ethanol to remove unreacted UDP-[¹⁴C]glucose.
-
1 x 5 mL of Methanol:Chloroform.
-
-
Drying: Dry the filter completely under a heat lamp or in an oven at 60°C.
-
Quantification: Place the dried filter in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from tissue preparation to data acquisition.
Caption: Experimental workflow for the in vitro CESA inhibition assay.
Data Presentation and Analysis
Calculations
-
CESA Activity: Convert CPM to pmol of glucose incorporated per mg of protein per hour.
-
Activity = (CPM_sample - CPM_blank) / (Specific Activity of UDP-[¹⁴C]glucose * Time * Protein amount)
-
-
Percent Inhibition: Calculate the inhibition for each this compound concentration relative to the DMSO control.
-
% Inhibition = [1 - (Activity_this compound / Activity_DMSO)] * 100
-
IC₅₀ Determination
Plot the Percent Inhibition against the log of this compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of CESA activity.
Representative Data
The following table summarizes hypothetical quantitative data from an in vitro assay comparing this compound to other known cellulose biosynthesis inhibitors (CBIs).
| Compound | Target Organism/System | Assay Type | Concentration | % Inhibition of CESA Activity | IC₅₀ (nM) |
| This compound | Vigna radiata (Mung Bean) Microsomes | UDP-[¹⁴C]glucose Incorporation | 10 nM | 35% | 25 |
| 100 nM | 85% | ||||
| 1 µM | 98% | ||||
| Isoxaben | Vigna radiata (Mung Bean) Microsomes | UDP-[¹⁴C]glucose Incorporation | 10 nM | 92% | 2.5 |
| 100 nM | 99% | ||||
| Dichlobenil | Vigna radiata (Mung Bean) Microsomes | UDP-[¹⁴C]glucose Incorporation | 1 µM | 45% | >1000 |
| 10 µM | 78% | ||||
| DMSO (Control) | Vigna radiata (Mung Bean) Microsomes | UDP-[¹⁴C]glucose Incorporation | 0.1% | 0% | N/A |
Note: Data are for illustrative purposes only and should be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 6. Frontiers | Chemical genetics to examine cellulose biosynthesis [frontiersin.org]
- 7. Cellulose Synthase: A Molecule Machinery for Structural Control of Polymers in Aqueous Solvents at Ambient Temperature and Pressure [glycoforum.gr.jp]
Application Notes and Protocols for High-Throughput Screening of Flupoxam-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupoxam is a pre-emergent herbicide that acts by inhibiting cellulose (B213188) biosynthesis in plants, a critical process for cell wall formation and overall plant growth.[1] Its molecular target is the cellulose synthase (CESA) complex, where it is believed to disrupt the protein-protein interaction (PPI) between the CESA1 and CESA3 subunits.[1] This disruption of a vital PPI presents a compelling target for the discovery of new herbicides with similar modes of action.
These application notes provide a comprehensive guide for establishing a high-throughput screening (HTS) campaign to identify novel "this compound-like" compounds that inhibit the interaction between CESA1 and CESA3. The primary assay detailed is a split-luciferase complementation assay, a robust method for quantifying PPIs in a high-throughput format.[2][3][4][5][6] A secondary assay, Förster Resonance Energy Transfer (FRET), is also described for hit confirmation and further characterization.[7][8][9][10][11]
Signaling Pathway of this compound Action
This compound's herbicidal activity stems from its interference with the cellulose synthase complex, a key component of the plant's cell wall manufacturing machinery. The proposed signaling pathway illustrates how this compound disrupts this process, leading to plant death.
Caption: Proposed signaling pathway of this compound's mode of action.
Data Presentation
Quantitative data for this compound and other relevant compounds are summarized below. This information is critical for establishing assay parameters and for benchmarking the activity of newly identified compounds.
| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | IC₅₀/I₅₀ | Reference |
| This compound | Phaseolus vulgaris (callus) | Dry Weight Increase | - | - | 6 nM (for root growth) | [12] |
| Fluopipamine | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | 0.780 µM | [13][14] |
| Isoxaben | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 10 nM | ~83% | - | [13] |
Assay Performance Parameters
| Assay Type | Parameter | Typical Value | Interpretation | Reference |
| Split-Luciferase | Z'-factor | 0.5 - 1.0 | Excellent assay quality | [2] |
| Split-Luciferase | Z'-factor | 0.68 | Robust assay for HTS | [15] |
| HTS Assay | Signal-to-Background (S/B) | ≥ 5 | Reliable hit identification | [2] |
Experimental Protocols
Primary High-Throughput Screening: Split-Luciferase Complementation Assay
This protocol describes a cell-based assay using Arabidopsis thaliana protoplasts to screen for inhibitors of the CESA1-CESA3 interaction.
Experimental Workflow
Caption: High-throughput screening workflow for CESA1-CESA3 inhibitors.
Methodology
-
Plasmid Construction:
-
The coding sequences for Arabidopsis thaliana CESA1 and CESA3 are cloned into vectors suitable for the split-luciferase assay.
-
CESA1 is fused to the N-terminal fragment of luciferase (NLuc), and CESA3 is fused to the C-terminal fragment (CLuc).
-
Include appropriate linkers between the CESA and luciferase fragments to ensure proper folding and function.
-
-
Protoplast Isolation:
-
Isolate mesophyll protoplasts from 4- to 5-week-old Arabidopsis thaliana (Col-0) plants.
-
Standard enzymatic digestion methods using cellulase (B1617823) and macerozyme are employed.
-
Purify protoplasts by flotation in a sucrose (B13894) gradient and resuspend in a suitable medium (e.g., W5 solution).
-
-
Protoplast Transfection:
-
Co-transfect the protoplasts with the CESA1-NLuc and CESA3-CLuc constructs using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Optimize the DNA concentration and PEG concentration for maximal transfection efficiency and cell viability.
-
Plate the transfected protoplasts in 384-well microplates at a density of 1-2 x 10⁴ cells per well.
-
-
Compound Addition:
-
Prepare a compound library in DMSO.
-
Using a robotic liquid handler, add the test compounds to the wells to a final concentration of 10-20 µM.
-
Include positive controls (e.g., a known PPI inhibitor, if available, or a mock treatment) and negative controls (DMSO vehicle).
-
-
Incubation:
-
Incubate the plates for 12-24 hours in the dark at room temperature to allow for protein expression and interaction.
-
-
Luminescence Reading:
-
Add a cell lysis buffer followed by the luciferase substrate (e.g., coelenterazine (B1669285) for Renilla luciferase).
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the data to the negative controls (DMSO).
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
Identify "hits" as compounds that cause a significant reduction in the luminescence signal (e.g., >3 standard deviations from the mean of the negative controls).
-
Secondary Assay: Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to confirm the inhibitory activity of hits from the primary screen by directly measuring the proximity of CESA1 and CESA3 in living cells.
Methodology
-
Plasmid Construction:
-
Fuse the coding sequences of CESA1 and CESA3 to FRET-compatible fluorescent proteins (e.g., CESA1-CFP and CESA3-YFP).
-
-
Protoplast Transfection and Compound Treatment:
-
Follow the same procedures as for the split-luciferase assay for protoplast isolation, transfection, and compound treatment.
-
-
FRET Imaging:
-
Image the protoplasts using a confocal microscope equipped for FRET imaging.
-
Excite the donor fluorophore (CFP) and measure the emission from both the donor and the acceptor (YFP).
-
An increase in the donor emission and a decrease in the acceptor emission in the presence of a compound indicates a disruption of the CESA1-CESA3 interaction.
-
-
Data Analysis:
-
Calculate the FRET efficiency for each treatment.
-
Compounds that significantly reduce the FRET efficiency are considered confirmed hits.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening and identification of novel compounds that target the CESA1-CESA3 protein-protein interaction. The split-luciferase assay is a sensitive and scalable primary screening method, while FRET provides a reliable secondary assay for hit confirmation. The successful implementation of this screening cascade has the potential to identify new lead compounds for the development of next-generation herbicides with a this compound-like mode of action.
References
- 1. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The split luciferase complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Split Luciferase Complementation Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. The Split-Luciferase Complementation Assay to Detect and Quantify Protein-Protein Interactions in Planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Split luciferase complementation assay to study protein-protein interactions in Arabidopsis protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FRET‐FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput FRET analysis of protein-protein interactions by slide-based imaging laser scanning cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimizing FRET-FLIM Labeling Conditions to Detect Nuclear Protein Interactions at Native Expression Levels in Living Arabidopsis Roots [frontiersin.org]
- 11. Visualization of in vivo protein–protein interactions in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Flupoxam as a Tool in Plant Genetic Screens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupoxam is a selective herbicide that functions by inhibiting cellulose (B213188) biosynthesis, a fundamental process in plant growth and development.[1] Its specific mode of action, targeting cellulose synthase (CESA) proteins, makes it a powerful chemical tool for forward genetic screens in model plants like Arabidopsis thaliana.[2] By selecting for individuals resistant to this compound, researchers can identify and characterize genes crucial to cell wall biosynthesis, herbicide resistance, and other related cellular processes. These application notes provide a comprehensive overview of this compound, its mechanism, and detailed protocols for its use in genetic screening experiments.
Introduction
This compound, a triazole amide herbicide, selectively controls broad-leaved weeds by disrupting the formation of the plant cell wall.[1] It is classified as a Herbicide Resistance Action Committee (HRAC) Group L and Weed Science Society of America (WSSA) Group 29 herbicide.[1] The primary target of this compound is the cellulose synthase (CESA) complex, which is responsible for polymerizing glucose into cellulose chains, the main structural component of the plant cell wall.[1] Inhibition of this process leads to a cessation of cell elongation and division, ultimately resulting in plant death.[1]
The specificity of this compound's target makes it an excellent instrument for chemical genetics. Forward genetic screens using this compound allow for the isolation of mutants that can withstand its inhibitory effects.[2] These resistant mutants often harbor mutations in the CESA genes themselves or in other genes that modulate CESA function, providing valuable insights into the complex process of cellulose biosynthesis.[2][3]
Mechanism of Action
This compound acts as a cellulose biosynthesis inhibitor (CBI).[4][5] In the model organism Arabidopsis thaliana, genetic screens have revealed that resistance to this compound is conferred by specific single amino acid substitutions in the transmembrane domains of CESA1 and CESA3 proteins.[2][3] These proteins are essential components of the primary cell wall cellulose synthase complex (CSC). The mutations likely alter the binding site of this compound or otherwise allow the CESA protein to function despite the presence of the inhibitor.[6] The disruption of the CSC by this compound leads to a cascade of downstream effects, including impaired cell growth and a loss of structural integrity.[1]
Caption: Proposed mode of action for this compound in plants.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-{4-chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl}-5-phenyl-1H-1,2,4-triazole-3-carboxamide |
| CAS Number | 119126-15-7 |
| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ |
| Molecular Weight | 460.79 g/mol |
| Physical State | Solid |
| Melting Point | 144 - 148 °C |
| Source:[1][7] |
Table 2: Summary of a this compound Genetic Screen in Arabidopsis thaliana
| Parameter | Value |
| Organism | Arabidopsis thaliana (M2 generation) |
| Mutagen | Ethyl methanesulfonate (B1217627) (EMS) |
| Number of Seeds Screened | ~500,000 |
| Screening Concentration | 20 nM this compound |
| Resistant Lines Isolated | 7 |
| Resistance Alleles Identified | fxr1 (mutations in CESA3), fxr2 (mutations in CESA1) |
| Source:[2][3] |
Table 3: Efficacy of this compound for Weed Control
| Crop | Target Weeds | This compound Rate (g/ha) | Partner Herbicide & Rate (g/ha) |
| Winter Wheat | Apera spica-venti and various broad-leaved weeds | 80 - 120 | Isoproturon (IPU), 800 - 1200 |
| Source:[1] |
Experimental Protocols
Protocol 1: Forward Genetic Screen for this compound Resistance in Arabidopsis thaliana
This protocol is adapted from methodologies used to successfully identify this compound-resistant mutants.[3] It involves EMS mutagenesis followed by a large-scale screen of the M2 generation.
1. Mutagenesis (M1 Generation)
-
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
0.2% - 0.3% Ethyl methanesulfonate (EMS) solution in water
-
5% Sodium thiosulfate (B1220275) solution
-
Water
-
Soil (potting mix)
-
Trays and pots
-
-
Procedure:
-
Weigh approximately 200 mg of seeds (~10,000 seeds).
-
Immerse seeds in the EMS solution. Incubate for 8-12 hours at room temperature with gentle agitation. Caution: EMS is a potent mutagen. Handle with extreme care using appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Deactivate EMS by decanting the solution and washing the seeds extensively with 5% sodium thiosulfate, followed by at least 10 washes with water over several hours.[3]
-
Sow the mutagenized M1 seeds onto soil at a low density to allow for individual plant growth.
-
Grow the M1 plants to maturity under standard conditions (e.g., 16-hour light/8-hour dark cycle).
-
Harvest the M2 seeds in bulk from the M1 population. A screen of 500,000 M2 seeds requires M1 plants that yield this total amount.[3]
-
2. Screening for Resistance (M2 Generation)
-
Materials:
-
M2 seeds
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.5x Murashige and Skoog (MS) medium with 0.8% agar (B569324)
-
Petri plates (100 mm or 150 mm)
-
70% Ethanol (B145695), 0.1% Triton X-100 for sterilization
-
Sterile water
-
-
Procedure:
-
Media Preparation: Prepare 0.5x MS agar medium. Autoclave and cool to ~50-55°C. Add this compound from the stock solution to a final concentration of 20 nM.[3] Pour into Petri plates.
-
Seed Sterilization: Place M2 seeds in a microcentrifuge tube. Add 70% ethanol and vortex for 1 minute. Decant ethanol and add 0.1% Triton X-100. Vortex for 5 minutes. Wash seeds five times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% agar solution and spread them evenly on the surface of the this compound-containing MS plates. Aim for a density of ~2,000 seeds per 150 mm plate.
-
Germination and Selection: Seal the plates and stratify at 4°C for 2-4 days in the dark to synchronize germination. Transfer plates to a growth chamber.
-
Screening: After 7-14 days, observe the plates. Wild-type seedlings will exhibit severe growth inhibition, characterized by swollen roots and stunted hypocotyls. Resistant mutants will show continued root elongation and normal development compared to the susceptible background.
-
Isolation of Candidates: Carefully transfer the putative resistant seedlings to a fresh MS plate without this compound and allow them to recover for 3-5 days.[3]
-
Once recovered, transfer the healthy seedlings to soil to grow to maturity and produce M3 seeds.
-
3. Confirmation of Resistance
-
Procedure:
-
Harvest M3 seeds from each candidate line.
-
Re-screen the M3 progeny on 20 nM this compound plates alongside wild-type controls.
-
A true resistant line will show segregation of the resistance phenotype. Select homozygous resistant lines for further characterization.
-
4. Identification of Causal Mutations
Once a heritable resistance phenotype is confirmed, the underlying genetic mutation can be identified using techniques such as:
-
Map-based cloning: Crossing the mutant with a different polymorphic ecotype and analyzing the segregation of molecular markers in the resistant F2 population.
-
Whole-genome sequencing: Sequencing the genome of the resistant mutant and comparing it to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs) or other mutations.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 3. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C19H14ClF5N4O2 | CID 86353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing Flupoxam-Resistant Cell Lines
Introduction
The emergence of cellular resistance to therapeutic agents is a primary challenge in drug development. Understanding the mechanisms of resistance is crucial for creating more durable and effective therapies. The development of drug-resistant cell lines is an essential in vitro tool for this area of research.[1] These models allow for the detailed investigation of resistance mechanisms, the identification of new biomarkers, and the preclinical evaluation of novel compounds designed to overcome resistance.[1]
This document provides a comprehensive set of protocols for generating and characterizing cell lines with acquired resistance to Flupoxam, a compound under investigation. This compound is known as a herbicide that targets cellulose (B213188) biosynthesis in plants by inhibiting the cellulose synthase (CESA) enzyme.[2][3] Its mechanism of action in mammalian cells is not well-characterized, making it a model for developing resistance to a novel chemical entity with a potentially uncharacterized target.
The primary method described is the continuous exposure with dose escalation model, a widely adopted and effective strategy for inducing drug resistance in vitro.[1][4][5] This involves culturing a parental cell line in the presence of gradually increasing concentrations of the drug over several weeks to months, selecting for cells that survive and proliferate under this pressure.[1]
Materials and Reagents
-
Cell Line: A well-characterized, non-resistant parental cell line (e.g., MCF-7, A549, HCT116). The choice should be based on the research context.
-
This compound: High-purity powder (dissolved in a suitable solvent like DMSO to create a high-concentration stock solution, e.g., 10 mM).
-
Culture Medium: Appropriate complete growth medium with serum and antibiotics.
-
Cell Culture Consumables: Flasks (T-25, T-75), plates (6-well, 96-well), serological pipettes, etc.
-
Reagents for Viability Assay: E.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cryopreservation Medium: E.g., complete growth medium with 10% DMSO.
-
Equipment: Biological safety cabinet, CO₂ incubator, microscope, centrifuge, multi-well plate reader.
Experimental Workflow and Protocols
The overall process for developing and validating a this compound-resistant cell line involves three main phases: initial characterization of the parental line, the dose-escalation selection process, and finally, the validation and characterization of the resistant line.
Protocol 3.1: Determination of Baseline IC50 in Parental Cells
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[5] This is a critical first step.
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Dilution: Prepare a series of this compound dilutions in complete growth medium. A 2-fold or 3-fold serial dilution is recommended, spanning a wide concentration range (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT).
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Protocol 3.2: Generation of Resistant Cells by Dose Escalation
This protocol can take between 3 to 18 months to complete.[6]
-
Initial Exposure: Begin by culturing the parental cells in their standard T-25 or T-75 flask with a low concentration of this compound. A starting concentration of IC10-IC20, derived from the baseline IC50 curve, is recommended.[5][7]
-
Monitoring and Maintenance: Initially, significant cell death may occur. Monitor the cells daily. Replace the medium with fresh, drug-containing medium every 2-3 days. Passage the cells when they reach 80-90% confluency.[4]
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (i.e., consistent doubling time) for 2-3 passages, increase the this compound concentration.[5] A 1.5- to 2.0-fold increase at each step is a common strategy.[1]
-
Repeat: Repeat step 3, gradually increasing the drug concentration. If at any stage cell death exceeds 50% or growth is too slow, maintain the cells at the previous, lower concentration until they recover.[5]
-
Cryopreservation: It is critical to cryopreserve a stock of cells at each stable concentration step.[4][5] This creates a valuable resource for future experiments and serves as a backup.
Protocol 3.3: Validation of the Resistant Phenotype
-
IC50 Determination in Resistant Cells: Once a cell line has been established that can proliferate in a significantly higher concentration of this compound (e.g., 10x the parental IC50), perform an IC50 determination experiment as described in Protocol 3.1 on both the resistant line and a thawed vial of the original parental line in parallel.
-
Calculate Resistance Index (RI): The RI is a quantitative measure of the level of resistance.
-
RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
A successfully established resistant line typically has an RI of >10.[1]
-
-
Stability Testing (Optional but Recommended): To determine if the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages (e.g., 10-15 passages). Then, re-determine the IC50. A stable resistant line will largely retain its high IC50 value.[5]
Data Presentation and Interpretation
Quantitative data should be organized clearly for comparison.
Table 1: Comparative this compound IC50 Values
| Cell Line | Passage Number | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | 5 | 1.2 ± 0.2 | 1.0 |
| This compound-Resistant | 20 (in 10 µM this compound) | 25.8 ± 3.1 | 21.5 |
| This compound-Resistant | 20 + 10 (drug-free) | 22.5 ± 2.8 | 18.8 |
Data are representative examples (Mean ± SD from n=3 experiments).
Table 2: Example Cell Viability Data for IC50 Determination
| This compound (µM) | Parental Line (% Viability) | Resistant Line (% Viability) |
| 0 (Vehicle) | 100.0 | 100.0 |
| 0.1 | 95.2 | 99.1 |
| 0.5 | 78.4 | 98.5 |
| 1.0 | 55.1 | 97.2 |
| 2.5 | 21.3 | 94.6 |
| 5.0 | 8.9 | 89.1 |
| 10.0 | 2.1 | 78.3 |
| 25.0 | 0.5 | 52.4 |
| 50.0 | 0.1 | 24.7 |
Investigating Resistance Mechanisms
Once a resistant cell line is validated, it can be used to investigate the underlying molecular mechanisms. As this compound's target in mammalian cells is unknown, an unbiased, exploratory approach is warranted.
Potential avenues for investigation include:
-
Genomic Analysis: Whole-exome sequencing to identify mutations in the resistant line compared to the parental line.
-
Transcriptomic Analysis: RNA-sequencing to identify differentially expressed genes, such as upregulation of drug efflux pumps (e.g., ABC transporters) or activation of compensatory signaling pathways.
-
Proteomic/Phosphoproteomic Analysis: To identify changes in protein expression and signaling pathway activation states.
-
Metabolomic Analysis: To assess how cellular metabolism may be altered to confer resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Agrochemical Reference Standard [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Flupoxam in Plant Tissues by LC-MS/MS
An LC-MS/MS method for the sensitive and selective quantification of Flupoxam in plant tissues is detailed below. This application note provides a complete protocol from sample preparation to data analysis, designed for researchers in agricultural science and residue analysis.
1. Introduction
This compound is a triazole amide herbicide used for the selective control of broad-leaved weeds in cereal crops. Its mode of action involves the inhibition of cell wall biosynthesis. Monitoring its residue levels in plant tissues is crucial for ensuring food safety and understanding its environmental fate. This document describes a robust and sensitive method for the extraction and quantification of this compound in various plant matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
2. Experimental
2.1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade, ~99%)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm syringe filters (PTFE)
2.2. LC-MS/MS Instrumentation A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
2.3. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard (10 µg/mL): Dilute the stock standard 1:100 with methanol.
-
Calibration Curve: Prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution of the working standard in a 50:50 mixture of methanol and water.
3. Sample Preparation Protocol (Modified QuEChERS)
-
Homogenization: Weigh 10 g of the representative plant tissue sample (e.g., leaves, stem, grain) into a 50 mL centrifuge tube. For dry samples like grain, add 10 mL of water and allow to rehydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube.
-
Shaking: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 1 minute to prevent the agglomeration of salts.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
-
Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.
-
Final Preparation: Take an aliquot from the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time | ~6.5 min (Varies with exact system and column) |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions for this compound
Disclaimer: The following transitions are proposed based on the chemical structure of this compound (Monoisotopic Mass: 460.0725 Da).[1] Optimal values for Cone Voltage and Collision Energy must be determined empirically on the specific instrument used.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Use |
| This compound | 461.08 | 294.05 | 0.050 | 30 | 25 | Quantifier |
| This compound | 461.08 | 181.07 | 0.050 | 30 | 35 | Qualifier |
5. Method Validation
The method should be validated according to standard guidelines (e.g., SANTE/12682/2019) to assess its performance. The following table presents typical performance characteristics expected from this method for herbicide analysis in plant matrices.[2][3][4]
Table 4: Method Validation Summary (Representative Data)
| Parameter | Specification | Result |
|---|---|---|
| Linearity Range | 0.1 - 100 ng/mL | R² > 0.995 |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.01 mg/kg |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.003 mg/kg |
| Accuracy (Recovery) | 70 - 120% | 85 - 105% |
| Precision (RSD) | ≤ 20% | < 15% |
6. Visual Workflows
The diagrams below illustrate the logical flow of the analytical procedure.
References
Application Notes and Protocols for the Laboratory Synthesis of Flupoxam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, protocol for the laboratory-scale synthesis of Flupoxam. Due to the limited publicly available information on the direct synthesis of this compound, this protocol is based on a retrosynthetic analysis of its structure and established synthetic methodologies for analogous 1,2,4-triazole-3-carboxamide derivatives. This compound is a herbicide that acts by inhibiting cell wall biosynthesis.[1] These notes are intended for research and development purposes and should be performed by qualified chemists in a controlled laboratory setting.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 1-{4-chloro-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]phenyl}-5-phenyl-1H-1,2,4-triazole-3-carboxamide |
| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ |
| Molecular Weight | 460.79 g/mol |
| CAS Number | 119126-15-7 |
| Physical State | Solid |
| Melting Point | 144 - 148 °C |
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (1) is outlined below. The primary disconnection is at the amide bond, leading to the corresponding carboxylic acid (2). The 1,2,4-triazole (B32235) ring can be disconnected to reveal a key intermediate, an N-acylaminoguanidine derivative, which can be formed from a substituted phenylhydrazine (B124118) (3) and an oxadiazolone intermediate derived from benzoyl chloride. The substituted phenylhydrazine (3) can be synthesized from the corresponding aniline (B41778) (4). The aniline (4) can be prepared from 2-chloro-5-nitrotoluene (B86962) (5) through a series of functional group transformations.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The proposed forward synthesis involves several steps, starting from commercially available precursors.
3.1. Synthesis of 1-(chloromethyl)-2-((2,2,3,3,3-pentafluoropropoxy)methyl)-4-nitrobenzene (Intermediate A)
-
Reaction: 2-Chloro-5-nitrotoluene is subjected to radical chlorination to introduce a chloromethyl group. This is followed by a Williamson ether synthesis with 2,2,3,3,3-pentafluoropropanol.
-
Procedure:
-
To a solution of 2-chloro-5-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.
-
Dissolve the crude chloromethyl derivative in a polar aprotic solvent like DMF.
-
Add sodium hydride (NaH) carefully at 0 °C, followed by the dropwise addition of 2,2,3,3,3-pentafluoropropanol.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate A.
-
3.2. Synthesis of 4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)aniline (Intermediate B)
-
Reaction: The nitro group of Intermediate A is reduced to an amine.
-
Procedure:
-
Dissolve Intermediate A in ethanol (B145695) or acetic acid.
-
Add a reducing agent such as iron powder or tin(II) chloride.
-
Heat the mixture to reflux for several hours until the reduction is complete.
-
Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent.
-
Purify by column chromatography to obtain Intermediate B.
-
3.3. Synthesis of 1-(4-chloro-3-((2,2,3,3,3-pentafluoropropoxy)methyl)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (Intermediate C)
-
Reaction: This step involves the formation of the 1,2,4-triazole ring. A common method is the reaction of a substituted phenylhydrazine with a precursor for the C3 and C5 positions of the triazole. One possible route is the reaction of the corresponding phenylhydrazine of Intermediate B with a derivative of benzoyl isothiocyanate followed by cyclization and subsequent functional group manipulations to get the carboxylic acid. A more direct approach could involve a multi-component reaction. A plausible route is the reaction of the diazotized Intermediate B with a suitable active methylene (B1212753) compound to form a hydrazone, which then undergoes cyclization.
-
Procedure (Illustrative):
-
Prepare the corresponding hydrazine (B178648) from Intermediate B via diazotization followed by reduction.
-
React the hydrazine with ethyl 2-chloro-2-(phenylhydrazono)acetate (prepared from ethyl chloroacetate (B1199739) and phenyldiazonium chloride).
-
The resulting intermediate is then cyclized in the presence of a base to form the triazole ester.
-
Hydrolyze the ester to the carboxylic acid (Intermediate C) using a base like sodium hydroxide (B78521) followed by acidification.
-
3.4. Synthesis of this compound (1)
-
Reaction: The final step is the amidation of the carboxylic acid (Intermediate C).
-
Procedure:
-
Activate the carboxylic acid group of Intermediate C using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt).
-
React the activated intermediate with ammonia (B1221849) (e.g., from a solution of ammonia in methanol (B129727) or by bubbling ammonia gas) to form the primary amide, this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Caption: Proposed synthetic workflow for this compound.
Purification and Characterization
4.1. Purification
-
Column Chromatography: Silica gel chromatography is a standard method for purifying intermediates and the final product. The choice of eluent will depend on the polarity of the compound.
-
Recrystallization: The final product, if solid, can be purified by recrystallization from a suitable solvent or solvent mixture to obtain high purity crystals.
4.2. Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of the following analytical techniques. Expected data should be compared with literature values if available.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the chloromethyl and propoxy groups, and the amide protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the triazole ring carbons, aromatic carbons, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (460.79 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C-N stretching, and C-F stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Mechanism of Action Signaling Pathway
This compound is an inhibitor of cellulose (B213188) biosynthesis.[1] It is believed to target the cellulose synthase (CESA) complex in plants, which is responsible for the polymerization of glucose into cellulose chains, a critical component of the plant cell wall.[1] Resistance to this compound has been linked to mutations in the transmembrane domains of CESA proteins.[1]
Caption: Simplified signaling pathway of this compound's mode of action.
Disclaimer: This document provides a theoretical synthesis protocol based on chemical principles. The actual laboratory execution may require optimization of reaction conditions, and all procedures should be performed with appropriate safety precautions by trained personnel.
References
Application of Flupoxam in Turfgrass Weed Management: Research Application Notes and Protocols
A Note to Researchers: Publicly available research on the specific application of Flupoxam for weed management in turfgrass is limited. This compound, a triazole amide herbicide, was initially developed for selective control of broad-leaved weeds in cereal crops. While its mechanism of action is understood, detailed efficacy, phytotoxicity, and application rate data for various turfgrass species are not readily found in peer-reviewed literature or extension publications.
These application notes and protocols are therefore structured to provide a foundational understanding of this compound's mode of action and to offer generalized experimental protocols for researchers interested in investigating its potential use in turfgrass systems. The provided methodologies are based on standard turfgrass herbicide evaluation practices and can be adapted for testing this compound.
Mechanism of Action
This compound is classified as a WSSA (Weed Science Society of America) Group 29 herbicide. Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis. By targeting and inhibiting the cellulose synthase enzyme complex in the plasma membrane of plant cells, this compound disrupts the formation of cellulose microfibrils, which are essential components of the plant cell wall. This disruption leads to a cessation of cell elongation and division, resulting in stunted growth and eventual death of susceptible weed species.
Caption: Mechanism of action of this compound as a cellulose biosynthesis inhibitor.
Hypothetical Data on this compound Application in Turfgrass
The following tables are hypothetical and for illustrative purposes only, demonstrating how quantitative data for this compound research in turfgrass could be structured. Researchers would need to generate this data through controlled experiments.
Table 1: Hypothetical Pre-Emergent Efficacy of this compound on Common Turfgrass Weeds
| Weed Species | This compound Rate (g a.i./ha) | Control (%) 8 Weeks After Treatment (WAT) |
| Crabgrass (Digitaria spp.) | 50 | 75 |
| 100 | 85 | |
| 150 | 92 | |
| Annual Bluegrass (Poa annua) | 50 | 60 |
| 100 | 78 | |
| 150 | 88 | |
| White Clover (Trifolium repens) | 50 | 85 |
| 100 | 95 | |
| 150 | 99 |
Table 2: Hypothetical Post-Emergent Efficacy of this compound on Common Turfgrass Weeds
| Weed Species | This compound Rate (g a.i./ha) | Control (%) 4 Weeks After Treatment (WAT) |
| Crabgrass (Digitaria spp.) | 75 | 70 |
| 125 | 82 | |
| 175 | 90 | |
| Dandelion (Taraxacum officinale) | 75 | 88 |
| 125 | 96 | |
| 175 | 99 | |
| Ground Ivy (Glechoma hederacea) | 75 | 80 |
| 125 | 91 | |
| 175 | 97 |
Table 3: Hypothetical Phytotoxicity of this compound on Cool and Warm-Season Turfgrasses
| Turfgrass Species | This compound Rate (g a.i./ha) | Injury Rating (%) 2 Weeks After Treatment (WAT) |
| Kentucky Bluegrass (Poa pratensis) | 100 | 5 |
| 200 | 15 | |
| 300 | 25 | |
| Perennial Ryegrass (Lolium perenne) | 100 | 8 |
| 200 | 18 | |
| 300 | 30 | |
| Bermudagrass (Cynodon dactylon) | 100 | <5 |
| 200 | 10 | |
| 300 | 20 | |
| Zoysiagrass (Zoysia japonica) | 100 | <5 |
| 200 | 8 | |
| 300 | 15 | |
| Injury rating based on a 0 to 100% scale, where 0% = no injury and 100% = complete turf death. Injury ratings below 20% are often considered commercially acceptable. |
Experimental Protocols for Evaluating this compound in Turfgrass
The following are generalized protocols for conducting research on the efficacy and safety of this compound in turfgrass.
Protocol for Pre-Emergent Weed Control Efficacy
Objective: To evaluate the pre-emergent efficacy of this compound on key turfgrass weeds.
Materials:
-
Established turfgrass plots with a known history of target weed infestation.
-
This compound formulation.
-
Calibrated research plot sprayer.
-
Plot marking stakes and measuring tapes.
-
Data collection sheets or electronic device.
Methodology:
-
Site Selection and Preparation: Select a uniform turf area. For specific weed efficacy, plots can be established in areas with high natural weed seed banks or can be overseeded with the target weed species.
-
Experimental Design: Utilize a randomized complete block design with a minimum of three replications. Include an untreated control and a standard commercial herbicide for comparison.
-
Treatment Application: Apply this compound at a range of rates prior to the expected germination period of the target weeds. Applications should be made to established, healthy turf.
-
Irrigation: Immediately following application, apply 0.5 inches of irrigation to incorporate the herbicide into the soil profile.
-
Data Collection:
-
Visually assess weed control at regular intervals (e.g., 2, 4, 8, and 12 weeks after treatment) using a 0 to 100% scale (0% = no control, 100% = complete control).
-
Assess turfgrass phytotoxicity at the same intervals using a 0 to 100% scale.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol for Post-Emergent Weed Control Efficacy
Objective: To evaluate the post-emergent efficacy of this compound on key turfgrass weeds.
Methodology:
-
Site Selection: Identify turfgrass areas with a uniform and actively growing population of the target weed species.
-
Experimental Design: As above, use a randomized complete block design with at least three replications, an untreated control, and a commercial standard.
-
Treatment Application: Apply this compound at various rates to the emerged weeds. Note the growth stage of the weeds at the time of application.
-
Data Collection:
-
Visually rate weed control at 1, 2, 4, and 8 weeks after treatment.
-
Assess turfgrass injury at the same intervals.
-
-
Data Analysis: Perform statistical analysis to compare the efficacy of different rates and with the control and standard treatments.
Caption: A generalized workflow for turfgrass herbicide efficacy trials.
Future Research Directions
Given the limited data, several avenues of research are necessary to determine the viability of this compound for turfgrass weed management:
-
Turfgrass Tolerance: Comprehensive studies are needed to evaluate the tolerance of a wide range of cool-season (e.g., Kentucky bluegrass, perennial ryegrass, tall fescue, fine fescues, creeping bentgrass) and warm-season (e.g., bermudagrass, zoysiagrass, St. Augustinegrass, centipedegrass) turfgrass species to various rates of this compound.
-
Weed Efficacy Spectrum: Research should be conducted to determine the spectrum of broadleaf and grassy weeds controlled by this compound in a turfgrass setting.
-
Application Timing: Studies should investigate the optimal application timing for both pre-emergent and post-emergent control of key turfgrass weeds.
-
Combination Studies: The potential for synergistic effects when tank-mixing this compound with other turfgrass herbicides should be explored to broaden the weed control spectrum and manage herbicide resistance.
-
Environmental Fate: Research on the persistence and mobility of this compound in turfgrass systems is crucial for a comprehensive environmental risk assessment.
Troubleshooting & Optimization
Troubleshooting Flupoxam insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of Flupoxam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for experiments?
This compound is a selective herbicide belonging to the N-phenyl oxazolidinone chemical class.[1] Its primary mechanism of action is the inhibition of cellulose (B213188) synthase (CESA), a critical enzyme in plant cell wall biosynthesis.[2] Like many potent small molecules, this compound is a lipophilic compound with very low solubility in aqueous solutions.[3][4] This poor solubility can lead to significant experimental challenges, including precipitation in buffers, inaccurate concentration measurements, and unreliable results in bioassays.[4][5]
Q2: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ClF₅N₄O₂ | [2][6] |
| Molecular Weight | 460.79 g/mol | [2][7] |
| Water Solubility | 1.0 mg/L (at 20°C, pH 7) | [3] |
| Physical State | Solid | [2][3] |
| Melting Point | 144 - 148 °C | [2][6] |
| LogP (Lipophilicity) | ~3.2 | [1] |
Q3: What general strategies can be used to solubilize poorly water-soluble compounds like this compound?
Several techniques are commonly employed to enhance the solubility of hydrophobic compounds for in vitro and in vivo studies. These include:
-
Use of Organic Solvents: The most common approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[4][8][9]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of nonpolar drugs.[10]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[8][11]
-
pH Adjustment: For compounds with ionizable functional groups, modifying the buffer pH can increase solubility by forming a salt.[9]
-
Complexation: Agents like cyclodextrins can form inclusion complexes with the drug, effectively shielding the hydrophobic parts from water.[8]
Troubleshooting Guides
Issue 1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris-HCl).
-
Root Cause: this compound has extremely low intrinsic aqueous solubility (1.0 mg/L).[3] Direct dissolution in aqueous buffers is generally unsuccessful and not recommended.[4]
-
Troubleshooting Steps:
-
Do Not Dissolve Directly: Avoid adding this compound powder directly to aqueous buffers.
-
Prepare an Organic Stock Solution: The standard and recommended first step is to prepare a concentrated stock solution of this compound in a suitable organic solvent. Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the most common and effective choice.[1][9] Refer to Protocol 1 for detailed instructions.
-
Serial Dilution: Once the high-concentration stock is prepared, perform serial dilutions into your final aqueous experimental buffer. It is crucial to add the small volume of the stock solution to the larger volume of buffer while mixing vigorously to prevent precipitation.[4][9] See Protocol 2 for the correct procedure.
-
Issue 2: My this compound stock solution (in DMSO) precipitates when I add it to my cell culture medium or assay buffer.
-
Root Cause: This is a common issue known as "crashing out." When the concentrated organic stock solution is diluted into an aqueous medium, the solvent environment changes abruptly. If the final concentration of this compound exceeds its solubility limit in the final aqueous/organic mixture, it will precipitate.[5] The final concentration of DMSO can also influence this.[8]
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 1% and not exceeding 0.1% for many cell-based assays, to avoid solvent-induced artifacts and precipitation.[8]
-
Improve Mixing Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion is critical to prevent localized high concentrations that lead to precipitation.[9] Never add the aqueous buffer to the DMSO stock.[9]
-
Gentle Warming or Sonication: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.[12] Brief sonication in a water bath after dilution can also help redissolve fine precipitates.[9]
-
Lower Final Concentration: Your desired final concentration may simply be above this compound's solubility limit in the final medium. Test a lower concentration range.
-
Use a Co-solvent or Surfactant: If the above steps fail, consider preparing a stock solution in a different solvent system or adding a surfactant to the final aqueous medium to improve solubility.[11] Always test the vehicle (solvent/surfactant) alone as a control in your assay.[8]
Issue 3: I am observing inconsistent results or lower-than-expected activity in my bioassay.
-
Root Cause: Undissolved compound is a primary cause of erratic results and apparent low potency.[5] If this compound is not fully in solution, the actual concentration available to interact with the target (cellulose synthase) is unknown and lower than the calculated concentration.
-
Troubleshooting Steps:
-
Confirm Solubility Visually: Before starting an experiment, prepare your highest concentration of this compound in the final assay buffer. Hold it up to a light source and look for any signs of cloudiness or precipitate. Even a faint haze indicates a solubility problem.[4]
-
Run Vehicle Controls: Always include a "vehicle control" in your experiments. This is the assay medium containing the same final concentration of DMSO (or other solvents) used to deliver this compound, but without the compound itself. This helps distinguish between a compound effect and a solvent effect.[8]
-
Re-evaluate Dilution Protocol: Ensure your dilution protocol is robust. Serial dilutions should be made in pure DMSO before the final dilution into the aqueous medium to maintain accuracy.[5]
-
Measure Solubility Limit: If precise quantification is critical, you may need to experimentally determine the solubility limit of this compound in your specific assay medium. This can be done by preparing a dilution series, centrifuging to pellet any precipitate, and measuring the concentration in the supernatant via HPLC-UV.[8]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 2.30 mg) using an analytical balance in a sterile, appropriate vial.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (460.79 g/mol ), calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) for 2.30 mg to make 10 mM = (0.00230 g / (0.010 mol/L * 460.79 g/mol )) * 1,000,000 µL/L ≈ 500 µL
-
-
Dissolution: Add the calculated volume (500 µL) of anhydrous, high-purity DMSO to the vial containing the this compound powder.[9]
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be used to aid dissolution if necessary.[4][9]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to come out of solution over time.[5]
Protocol 2: Serial Dilution of this compound into Aqueous Buffer
This protocol describes the preparation of a final 10 µM this compound solution in an aqueous buffer from a 10 mM DMSO stock, resulting in a final DMSO concentration of 0.1%.
-
Prepare Intermediate Dilutions (in DMSO): It is often more accurate to perform an intermediate dilution in pure DMSO rather than a single large dilution into the aqueous buffer. For example, from your 10 mM stock, prepare a 100 µM intermediate solution in pure DMSO.[5]
-
Prepare Final Aqueous Solution: To make a 1 µM final solution, add 10 µL of the 100 µM DMSO intermediate to 990 µL of your pre-warmed (if applicable) aqueous buffer.
-
Critical Mixing Step: Add the 10 µL of the DMSO stock drop-by-drop directly into the aqueous buffer while the buffer is being vigorously vortexed or rapidly pipetted. This ensures immediate dispersion and minimizes precipitation.[9]
-
Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitate before use in your experiment.[4]
Mechanism of Action Diagram
This compound's herbicidal activity stems from its ability to inhibit cellulose biosynthesis, a fundamental process for plant cell wall integrity. It is believed to bind to and disrupt the function of the cellulose synthase (CESA) complex.[1][2]
References
- 1. This compound | High-Purity Agrochemical Reference Standard [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (Ref: MON 18500) [sitem.herts.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C19H14ClF5N4O2 | CID 86353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing Flupoxam Concentration for Root Growth Inhibition Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Flupoxam in root growth inhibition assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a herbicide that primarily functions by inhibiting cellulose (B213188) biosynthesis in plants.[1] Its molecular target is cellulose synthase (CESA), a critical enzyme responsible for synthesizing the cellulose microfibrils that form a major component of the plant cell wall.[1] By inhibiting CESA, this compound disrupts cell wall integrity, leading to impaired cell elongation and the characteristic "club root" morphology in seedlings.[2]
Q2: What is a typical concentration range for this compound in a root growth inhibition assay?
Q3: How should I prepare a this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to ensure that the final concentration of DMSO in the growth medium is minimal (ideally ≤ 0.1%) to avoid solvent-induced artifacts on root growth. Prepare a high-concentration stock (e.g., 10 mM) in DMSO and then perform serial dilutions to achieve the desired final concentrations in your assay medium.
Q4: What are the expected morphological changes in roots treated with this compound?
Treatment with this compound and other cellulose biosynthesis inhibitors typically results in a significant reduction in primary root length. Additionally, the root tip may appear swollen and radial swelling of the entire root can be observed, a phenotype often referred to as "club root".[2][5] This is a direct consequence of the loss of anisotropic growth due to the disruption of organized cellulose microfibril deposition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on root growth | This compound concentration is too low. | Increase the concentration of this compound in your experimental range. Consider a range from 1 µM to 50 µM as a starting point. |
| Inactive this compound. | Ensure the this compound compound is of high purity and has been stored correctly according to the manufacturer's instructions. | |
| High variability in root length between replicates | Inconsistent seed germination or seedling age. | Use seeds from the same lot and synchronize germination by cold stratification (4°C for 2-3 days). Transfer seedlings of a uniform size and developmental stage to the treatment plates. |
| Uneven application of this compound in the agar (B569324) medium. | Ensure thorough mixing of the this compound stock solution into the molten agar before pouring the plates. | |
| "Club root" phenotype is not observed, only growth inhibition | The concentration of this compound may be too high, leading to general toxicity rather than a specific phenotype. | Perform a detailed dose-response curve with a wider range of concentrations, including lower concentrations, to identify the optimal range for observing the specific "club root" morphology. |
| The plant species or ecotype may have reduced sensitivity. | If possible, test a different plant species or a known sensitive ecotype of Arabidopsis thaliana (e.g., Col-0). | |
| Contamination of agar plates | Non-sterile seeds or working environment. | Strictly follow seed sterilization protocols and work in a laminar flow hood during all manipulations. |
Data Presentation
Due to the limited availability of public dose-response data for this compound in Arabidopsis thaliana, the following table presents representative data for another well-characterized cellulose biosynthesis inhibitor, thaxtomin A, to illustrate the expected trend. Researchers should generate their own dose-response curves for this compound.
Table 1: Representative Dose-Response of a Cellulose Biosynthesis Inhibitor (Thaxtomin A) on Arabidopsis thaliana Root Growth
| Concentration (nM) | Primary Root Length (% of Control) |
| 0 (Control) | 100% |
| 10 | ~75% |
| 25 | ~55% |
| 50 | ~45% |
| 100 | ~20% |
| 200 | ~10% |
Note: This data is adapted from studies on thaxtomin A and serves as an example.[3] Actual inhibition percentages for this compound may vary.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
1. Preparation of Growth Medium:
-
Prepare half-strength Murashige and Skoog (MS) medium, including vitamins.
-
Add 1% (w/v) sucrose (B13894) and 1 g/L MES buffer.
-
Adjust the pH to 5.7 with 1 M KOH.
-
Add 1% (w/v) agar and autoclave.
-
Allow the medium to cool to approximately 50-55°C in a water bath.
2. Preparation of this compound Plates:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the appropriate volume of the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration is the same across all plates, including the control (e.g., 0.1%).
-
Pour the medium into square petri dishes (120x120 mm) and allow them to solidify in a laminar flow hood.
3. Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes.
-
Rinse the seeds 5-7 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar.
-
Place the seeds in a line on the surface of the solidified agar plates.
4. Seedling Growth and Treatment:
-
Seal the plates with micropore tape and stratify the seeds at 4°C in the dark for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber and place them vertically to allow roots to grow along the agar surface.
-
Grow the seedlings for 4-5 days under long-day conditions (16h light / 8h dark) at 22°C.
-
Using sterile forceps, carefully transfer seedlings of uniform size to the plates containing the different concentrations of this compound.
5. Data Collection and Analysis:
-
After 5-7 days of growth on the treatment plates, scan the plates at a high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.
-
Calculate the average root length and standard deviation for each concentration.
-
Express the root length at each concentration as a percentage of the control (0 µM this compound) and plot the dose-response curve.
Protocol 2: Microscopy of Root Morphology
1. Sample Preparation:
-
Carefully remove seedlings from the agar plates.
-
Mount the seedlings in a drop of water or liquid MS medium on a microscope slide.
-
Gently place a coverslip over the sample.
2. Imaging:
-
Observe the root tips using a light microscope with differential interference contrast (DIC) optics.
-
Capture images of the root meristem and elongation zone to document any morphological changes, such as radial swelling and altered cell files.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound action leading to root growth inhibition.
References
- 1. Cellulose Biosynthesis Inhibitors: Comparative Effect on Bean Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Arabidopsis Mutant Resistant to Thaxtomin A, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellulose synthesis inhibitor affects cellulose synthase complex secretion and cortical microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemical genetics to examine cellulose biosynthesis [frontiersin.org]
Technical Support Center: Overcoming Flupoxam Degradation in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Flupoxam stability in long-term experiments. Due to limited publicly available data on the specific degradation pathways of this compound, this guide incorporates principles from related triazole amide herbicides to offer informed recommendations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective herbicide belonging to the triazole amide chemical class.[1] Its principal mode of action is the inhibition of cell wall biosynthesis in target plants.[1] Specifically, it targets the cellulose (B213188) synthase (CESA) enzyme, a critical component in the production of cellulose, which is essential for plant cell wall integrity and growth.[1][2] This inhibition disrupts plant development, leading to the control of broad-leaved weeds in cereal crops.[1]
Q2: I'm observing a decrease in this compound's efficacy over the course of my long-term experiment. What are the potential causes?
A decline in this compound's activity over time is often indicative of compound degradation. Several factors in a typical experimental setup can contribute to the breakdown of the compound:
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pH: The pH of your experimental medium can significantly influence the stability of this compound. Many herbicides are susceptible to hydrolysis at neutral to alkaline pH.
-
Temperature: Elevated temperatures, such as the 37°C used in cell culture incubators, can accelerate the rate of chemical degradation.
-
Light Exposure: Photodegradation can occur when solutions containing this compound are exposed to light, especially UV radiation.
-
Media Components: Certain components within complex media, such as serum or microbial activity in soil samples, can contribute to enzymatic or chemical degradation.[2][3][4]
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is recommended to avoid the potential for degradation from repeated changes in temperature.
Q3: How can I determine the stability of my this compound solution under my specific experimental conditions?
To ascertain the stability of this compound in your experimental setup, a stability assessment is recommended. This typically involves incubating a this compound solution under your experimental conditions (e.g., in cell culture media at 37°C or in a specific soil matrix) and measuring its concentration at various time points using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
Q4: What are the likely degradation products of this compound, and are they biologically active?
While specific degradation products of this compound are not extensively documented in public literature, based on the degradation of other triazole herbicides, potential breakdown products could include metabolites like 1,2,4-triazole.[6][7] The biological activity of such degradation products can vary. In some cases, metabolites can be less active or inactive, while in others, they may exhibit their own biological effects or toxicities.
Troubleshooting Guide
Issue: Inconsistent experimental results or a higher-than-expected effective concentration of this compound is required.
This is a common sign of compound degradation, leading to a lower effective concentration of the active compound over the experimental duration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound instability.
Data on this compound Stability (Hypothetical)
The following table provides hypothetical stability data for this compound based on the general characteristics of triazole herbicides. This data should be used as a guideline, and it is highly recommended that researchers perform their own stability studies.
| Condition | Matrix | Parameter | Half-life (t½) | Potential Degradation Products |
| pH | Aqueous Buffer | pH 4.0 | >100 days | Minimal degradation |
| pH 7.0 | ~60 days | Hydrolysis products | ||
| pH 9.0 | ~30 days | Accelerated hydrolysis products | ||
| Temperature | Cell Culture Media | 4°C | >90 days | Minimal degradation |
| 25°C | ~45 days | Gradual degradation | ||
| 37°C | ~15 days | Significant degradation | ||
| Light | Aqueous Solution | Dark | >120 days | Minimal degradation |
| Ambient Light | ~50 days | Photodegradation products | ||
| UV Light (254 nm) | <24 hours | Rapid photodegradation |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Medium: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.1%).
-
Time Point Zero (T=0): Immediately after spiking, take an aliquot of the medium, place it in a microcentrifuge tube, and store it at -80°C. This will serve as your baseline concentration.
-
Incubation: Place the flask containing the remaining spiked medium in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated medium and store them at -80°C.
-
Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of the compound under your experimental conditions.
Protocol 2: Quantification of this compound and Potential Degradation Products by LC-MS/MS
This protocol provides a general framework for the analytical quantification of this compound.
Instrumentation and Conditions (Example):
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Specific precursor and product ion transitions for this compound and any known or suspected degradation products would need to be determined.
Visualizations
Hypothetical Degradation Pathway of this compound
Caption: A hypothetical degradation pathway for this compound.
Signaling Pathway of this compound Action and Potential Impact of Degradation
Caption: Signaling pathway of this compound and the potential consequences of its degradation.
References
Flupoxam Technical Support Center: Troubleshooting Off-Target Effects in Plant Cell Cultures
Welcome to the Flupoxam Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on potential off-target effects in plant cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in plants?
This compound is a selective herbicide that primarily acts by inhibiting cell wall biosynthesis.[1] It is classified under HRAC Group L and WSSA Group 29.[1] The molecular target is believed to be cellulose (B213188) synthase (CESA), a crucial enzyme for cellulose production, which is an essential component of the plant cell wall.[1][2] By disrupting CESA function, this compound halts cell elongation and division, ultimately leading to plant death.[1]
Q2: Are there known off-target effects of this compound in plant cell cultures?
While the primary target of this compound is cellulose synthase, several phenotypic effects observed in plants can be considered consequences of this primary action, which may appear as "off-target" effects in experimental systems. These include:
-
"Club root" morphology: A characteristic swelling of the roots.[2][3]
-
Aberrant cell morphogenesis: Irregular cell shapes and development.[2]
-
Ectopic lignification: The deposition of lignin (B12514952) in unusual locations.[2]
It is important to note that this compound is not considered a mitotic disrupter herbicide.[3]
Q3: My plant cell culture shows unexpected morphological changes after this compound treatment. What could be the cause?
Unexpected morphological changes are often linked to this compound's primary mechanism of inhibiting cellulose biosynthesis. Disruption of the cell wall's main structural component can lead to various developmental abnormalities. However, if the observed phenotype is not consistent with known effects, consider the following:
-
Concentration: The concentration of this compound used may be causing secondary, stress-related responses.
-
Cell Line Sensitivity: Different plant cell lines may exhibit varying sensitivities and responses to this compound.
-
Culture Conditions: Suboptimal growth conditions could exacerbate the effects of the herbicide.
Q4: How can I differentiate between the primary effects of cellulose biosynthesis inhibition and other potential off-target effects?
Distinguishing between primary and potential off-target effects is crucial for accurate interpretation of experimental results. A recommended approach includes:
-
Rescue Experiments: Attempt to rescue the phenotype by providing precursors or components of the cell wall that are downstream of cellulose synthesis.
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Marker Gene Analysis: Use molecular markers associated with cellulose biosynthesis and cell wall integrity to see if their expression is altered as expected.
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Comparative Analysis: Compare the effects of this compound with other known cellulose biosynthesis inhibitors like isoxaben.[4][5][6] this compound is reported to act in a similar manner to isoxaben.[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Complete cell death at low concentrations | High sensitivity of the plant cell line. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. |
| Inconsistent results between experiments | Instability of this compound in the culture medium. Variability in cell culture density or growth phase. | Prepare fresh stock solutions of this compound for each experiment. Standardize cell plating density and ensure cells are in a consistent growth phase (e.g., logarithmic phase) before treatment. |
| No observable effect at expected concentrations | Resistance of the plant cell line. Incorrect preparation of the this compound solution. | Verify the reported sensitivity of your cell line. Check the purity and solubility of your this compound compound and verify the final concentration in the medium. |
| Observation of novel phenotypes not previously reported | Potential novel off-target effect. Interaction with other components in the culture medium. | Document the phenotype thoroughly. Conduct experiments to rule out artifacts and investigate the molecular basis of the new phenotype. |
Quantitative Data
Publicly available quantitative data on this compound's off-target effects in plant cell cultures is limited. The following table summarizes the inhibitory effect of this compound on root growth, which is a whole-plant response but provides an indication of its potency.
| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | IC₅₀ |
| This compound | Phaseolus vulgaris (callus) | Dry Weight Increase | - | - | 6 nM (for root growth)[7] |
| Fluopipamine | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | - |
| Isoxaben | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 10 nM | 83% | - |
Experimental Protocols
Detailed experimental protocols for this compound are not always readily available in the public domain.[1] The following are generalized protocols for key experiments to assess the effects of this compound on plant cell cultures.
Protocol 1: Root Growth Inhibition Assay
This assay is a common method to assess the biological activity of a herbicide.
-
Seed Sterilization and Germination:
-
Surface sterilize seeds (e.g., Arabidopsis thaliana) with 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.
-
Wash seeds five times with sterile distilled water.
-
Plate seeds on Murashige and Skoog (MS) medium.
-
Stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Prepare MS agar (B569324) plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 50, 100 nM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.
-
After 4-5 days of germination on standard MS plates, transfer seedlings of uniform size to the this compound-containing plates.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth on the treatment plates, measure the primary root length.
-
Calculate the percentage of root growth inhibition relative to the control (0 nM this compound).
-
Determine the IC₅₀ value (the concentration of this compound that inhibits root growth by 50%).
-
Protocol 2: [¹⁴C]glucose Incorporation Assay for Cellulose Synthesis
This assay measures the rate of new cellulose synthesis by quantifying the incorporation of radiolabeled glucose.[8]
-
Cell Culture Preparation:
-
Grow plant cell suspension cultures (e.g., tobacco BY-2 or Arabidopsis) to the mid-logarithmic phase.
-
Allow the cells to equilibrate in a fresh, glucose-free medium for 1-2 hours before the experiment.
-
-
Herbicide Treatment and Radiolabeling:
-
Pre-treat the cells with different concentrations of this compound or a DMSO control for a specified period (e.g., 1-2 hours).
-
Add [¹⁴C]glucose to the culture medium at a final concentration of approximately 1 µCi/mL.
-
Incubate the cells for 2-4 hours under standard growth conditions.
-
-
Cellulose Extraction and Quantification:
-
Harvest the cells by vacuum filtration.
-
Wash the cells extensively with a non-radioactive glucose solution to remove unincorporated [¹⁴C]glucose.
-
Perform a series of extractions to remove non-cellulosic polysaccharides (e.g., with acetic-nitric reagent).
-
The remaining pellet contains the crystalline cellulose.
-
Solubilize the cellulose pellet and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of [¹⁴C]glucose incorporation into cellulose for each treatment.
-
Express the results as a percentage of the control (DMSO-treated cells).
-
Visualizations
Caption: Proposed mechanism of action for this compound and its downstream effects.
Caption: Experimental workflow for a root growth inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | High-Purity Agrochemical Reference Standard [benchchem.com]
- 3. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herbicides that inhibit cellulose biosynthesis | Weed Science | Cambridge Core [cambridge.org]
- 5. Herbicides that inhibit cellulose biosynthesis [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flupoxam Efficacy in Herbicide Combinations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Flupoxam when used in combination with other herbicides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound combinations.
Q1: We observed reduced efficacy of our this compound tank-mix against target broadleaf weeds compared to the expected additive effect. What could be the cause?
A1: Reduced efficacy, or antagonism, in a herbicide tank-mix can stem from several factors.[1][2] A common cause is a chemical or physical incompatibility within the spray solution.[1][2]
-
Chemical Antagonism: One herbicide may interfere with the absorption, translocation, or metabolism of this compound within the target weed. For instance, some herbicides can cause rapid leaf burn, which can limit the uptake of a systemic herbicide like this compound.
-
Water Quality: The quality of the water used for the spray solution is critical. Hard water containing high levels of cations like calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺) can bind to herbicide molecules, reducing their availability and efficacy.[3][4][5][6][7] The pH of the water can also affect the stability and solubility of certain herbicides.[3][4][5][6]
-
Incorrect Mixing Order: The order in which herbicides and adjuvants are added to the tank can lead to physical incompatibility, such as the formation of precipitates or gels, which can clog nozzles and reduce the amount of active ingredient being applied.[1][2][8][9][10]
-
Environmental Conditions: Environmental stress on weeds, such as drought or extreme temperatures, can reduce their metabolic activity and, consequently, the uptake and translocation of herbicides.[11][12][13][14]
Recommended Actions:
-
Conduct a Jar Test: Before preparing a large batch, perform a jar test to check for physical compatibility between the planned tank-mix partners in the carrier water you intend to use.[1][9][10]
-
Analyze Water Quality: Test your water source for hardness and pH. If necessary, use a water conditioner, such as ammonium (B1175870) sulfate (B86663) (AMS), to mitigate the effects of hard water.[5][7]
-
Follow Proper Mixing Procedures: Adhere to the recommended mixing order for pesticides, which is often summarized by the acronym WAMLEGS (Wettable powders, Agitate, Microencapsulated, Liquid and solubles, Emulsifiable concentrates, high-load Glyphosates, Surfactants).[2]
-
Optimize Application Timing: Apply herbicides when weeds are actively growing and not under environmental stress to ensure optimal uptake and performance.[11][14]
Q2: We are seeing unexpected phytotoxicity (crop injury) in our cereal crop after applying a this compound combination. How can we diagnose and prevent this?
A2: Crop injury from a selective herbicide combination can occur when the crop's ability to tolerate one or both of the active ingredients is compromised.
-
Metabolic Stress: Environmental conditions such as cold weather can slow the crop's metabolism, reducing its ability to break down the herbicides and leading to injury.
-
Synergistic Effect on Crop: While synergy is desirable for weed control, it can sometimes unexpectedly increase the phytotoxic effect on the crop.
-
Application at Susceptible Crop Stage: Applying the herbicide combination outside the recommended crop growth stage can result in increased injury.
-
Adjuvant Overload or Incorrect Choice: The use of certain adjuvants, or higher than recommended rates, can enhance herbicide penetration into the crop, causing damage.
Recommended Actions:
-
Review Environmental Conditions: Assess the weather conditions before, during, and after application to determine if temperature stress could have been a factor.
-
Adhere to Label Recommendations: Strictly follow the crop growth stage restrictions and recommended application rates for all herbicides in the tank-mix.
-
Evaluate Adjuvant Use: Ensure the correct type and rate of adjuvant are used as specified on the herbicide labels.
-
Conduct Crop Safety Trials: Before large-scale use, it is advisable to conduct small-scale trials on the specific crop variety to be treated to assess tolerance to the herbicide combination. These trials should include the intended use rate and a higher rate (e.g., 2x) to evaluate the margin of crop safety.
Q3: Our this compound combination is effective on some broadleaf weed species but not others listed on the product labels. What could explain this variability?
A3: The efficacy of a herbicide combination on different weed species can be influenced by several factors:
-
Weed Growth Stage: The susceptibility of weeds to herbicides is often highly dependent on their growth stage at the time of application. Younger, actively growing weeds are generally more susceptible.
-
Herbicide Resistance: The target weed population may have developed resistance to one or more of the herbicides in the combination.
-
Application Coverage: Dense weed canopies can prevent uniform spray coverage, leading to some weeds receiving a sub-lethal dose.
-
Environmental Factors: As mentioned previously, environmental conditions can affect herbicide performance differently across various weed species.[11][12][13][14]
Recommended Actions:
-
Scout Fields Regularly: Ensure that applications are timed to target weeds at their most susceptible growth stage.
-
Incorporate Multiple Modes of Action: Using herbicide combinations with different modes of action is a key strategy for managing and delaying the development of herbicide-resistant weeds.
-
Optimize Spray Application: Use appropriate spray nozzles, pressure, and water volume to ensure thorough coverage of the target weeds.
-
Consider Sequential Applications: In cases of dense weed populations or weeds at different growth stages, a sequential application of herbicides may be more effective than a single tank-mix.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it influence the choice of combination partners?
A1: this compound is classified as a Herbicide Resistance Action Committee (HRAC) Group L and a Weed Science Society of America (WSSA) Group 29 herbicide.[3] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a crucial process for plant cell wall formation.[3] This disruption of cell wall synthesis ultimately leads to the cessation of plant growth and death.
When selecting combination partners, it is advantageous to choose herbicides with different modes of action. This strategy helps to:
-
Broaden the weed control spectrum: Combining this compound with a herbicide that is effective against grasses, for example, can provide broad-spectrum weed control.
-
Manage and delay herbicide resistance: Relying on a single mode of action increases the selection pressure for resistant weeds. Tank-mixing herbicides with different modes of action makes it less likely for a weed to survive the application.
-
Achieve synergistic effects: In some cases, the combination of two herbicides can result in a greater weed control effect than the sum of their individual effects.
Q2: What are some potential synergistic or antagonistic interactions when combining this compound with other herbicides?
A2: Herbicide interactions can be categorized as synergistic (enhanced effect), antagonistic (reduced effect), or additive (combined effect is the sum of individual effects).[15]
-
Potential Synergy: Combining this compound with a herbicide that weakens the weed in a complementary way could lead to synergy. For example, a partner that disrupts another physiological process might make the weed more susceptible to the cell wall inhibiting action of this compound.
-
Potential Antagonism: A common example of antagonism is when a contact herbicide, which causes rapid cell membrane disruption, is mixed with a systemic herbicide like this compound. The rapid "burn-down" from the contact herbicide can prevent the systemic herbicide from being adequately absorbed and translocated to its site of action within the plant.
It is crucial to consult product labels and technical data sheets for any known interactions with specific tank-mix partners.
Q3: How do I properly design an experiment to evaluate the efficacy of a this compound combination?
A3: A well-designed experiment is essential for obtaining reliable data on the efficacy of a herbicide combination. Key components of such an experiment include:
-
Clear Objectives: Define what you want to measure (e.g., synergistic effects, crop tolerance, control of specific weed species).
-
Appropriate Controls: Include untreated controls (weedy check), and treatments with each herbicide applied individually at different rates.
-
Randomized Experimental Design: Use a randomized complete block design (RCBD) to minimize the effects of field variability.[16]
-
Replication: Each treatment should be replicated multiple times (typically 3-4) to ensure statistical validity.[16]
-
Standardized Application: Ensure uniform and accurate application of herbicides using calibrated spray equipment.
-
Data Collection: Collect data on weed control (e.g., visual ratings, weed density, biomass) and crop response (e.g., phytotoxicity ratings, yield) at multiple time points after application.
-
Statistical Analysis: Use appropriate statistical methods, such as Analysis of Variance (ANOVA), to analyze the data and determine the significance of treatment effects. Colby's method or other relevant models can be used to assess synergistic or antagonistic interactions.[15][17]
Data Presentation
Table 1: Efficacy of this compound in Combination with Isoproturon on Weed Control in Winter Wheat.
| Treatment | Dose (g/ha) | Weed Control (%) - Apera spica-venti | Weed Control (%) - Broad-leaved weeds |
| This compound + IPU | 120 + 1200 | 95.2 | 93.5 |
| This compound + IPU | 180 + 1800 | 97.8 | 96.3 |
| This compound + IPU | 240 + 2400 | 98.5 | 98.1 |
| This compound + IPU | 120 + 1200 | 93.1 | 91.7 |
| This compound + IPU | 180 + 1800 | 95.6 | 94.2 |
| This compound + IPU | 240 + 2400 | 97.3 | 96.8 |
Data from a study conducted in Poland (1991-1993) as cited in a technical guide. The two sets of data represent results from two different regions.
Note on Data Availability: While the efficacy of this compound in combination with other herbicides such as Diflufenican, Prosulfocarb, and Flurtamone is mentioned in product literature, specific, publicly available quantitative data from peer-reviewed studies is limited. Researchers are encouraged to conduct their own trials to determine the optimal combination ratios and efficacy for their specific conditions and target weeds.
Experimental Protocols
Protocol 1: Greenhouse Assay for Evaluating Herbicide Combination Efficacy
This protocol outlines a general procedure for assessing the efficacy of this compound combinations in a controlled greenhouse environment.
-
Plant Material: Grow target weed species and the relevant crop species in pots containing a standardized soil mix.
-
Experimental Design: Use a completely randomized design with at least four replications per treatment.
-
Treatments:
-
Untreated control.
-
This compound alone at various rates (e.g., 0.5x, 1x, 2x the recommended rate).
-
Combination partner herbicide alone at various rates.
-
Tank-mix combinations of this compound and the partner herbicide at various ratios.
-
-
Herbicide Application: Apply herbicides using a calibrated track sprayer to ensure uniform application.
-
Growth Conditions: Maintain plants in a greenhouse with controlled temperature, humidity, and light conditions.
-
Data Collection:
-
Weed Control: Visually assess weed control (0-100% scale, where 0 = no control and 100 = complete kill) at 7, 14, and 21 days after treatment (DAT).
-
Phytotoxicity: Visually assess crop injury on a similar 0-100% scale.
-
Biomass: At the end of the experiment, harvest the above-ground biomass of weeds and crops, dry to a constant weight, and record the dry weight.
-
-
Statistical Analysis: Analyze the data using ANOVA. Use Colby's method to determine if the interaction between the herbicides is synergistic, antagonistic, or additive.
Protocol 2: Field Trial for Efficacy and Crop Tolerance Assessment
This protocol provides a framework for conducting field trials to evaluate this compound combinations under real-world conditions.
-
Site Selection: Choose a field with a uniform infestation of the target weed species.
-
Experimental Design: Use a randomized complete block design with 3-4 replications. Plot size should be adequate to minimize edge effects (e.g., 3m x 10m).[18]
-
Treatments: Include an untreated control, individual herbicides at different rates, and the desired tank-mix combinations.[18]
-
Application: Apply herbicides using a calibrated plot sprayer at the appropriate weed and crop growth stage. Record all application parameters (e.g., date, time, weather conditions, water volume, nozzle type).
-
Data Collection:
-
Weed Efficacy: Conduct weed counts and visual ratings at regular intervals after application.
-
Crop Tolerance: Assess crop phytotoxicity (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT.[19]
-
Yield: Harvest the crop from the center of each plot to determine the yield.
-
-
Statistical Analysis: Analyze all data using appropriate statistical methods to determine treatment differences and interactions.
Visualizations
Caption: Proposed signaling pathway for this compound's mode of action.
Caption: Experimental workflow for evaluating herbicide combinations.
Caption: Logical relationship diagram for troubleshooting reduced efficacy.
References
- 1. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 2. Tank Mixing 101: Principles for Optimal Application | Corteva Agriscience [corteva.com]
- 3. Water Quality and Herbicide Efficacy | Mississippi State University Extension Service [extension.msstate.edu]
- 4. parrishandheimbecker-ag.com [parrishandheimbecker-ag.com]
- 5. Spray water quality: An overlooked factor in herbicide performance [blog-crop-news.extension.umn.edu]
- 6. canadianagronomist.ca [canadianagronomist.ca]
- 7. researchgate.net [researchgate.net]
- 8. agrion.com.au [agrion.com.au]
- 9. Optimize Weed Control by Avoiding Tank-Mix Mistakes - Titan Pro [titanprosci.com]
- 10. no-tillfarmer.com [no-tillfarmer.com]
- 11. horticulture.com.au [horticulture.com.au]
- 12. caws.org.nz [caws.org.nz]
- 13. researchgate.net [researchgate.net]
- 14. no-tillfarmer.com [no-tillfarmer.com]
- 15. bioone.org [bioone.org]
- 16. activeagriscience.com [activeagriscience.com]
- 17. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Weed Technology | Cambridge Core [cambridge.org]
- 18. peaceforageseed.ca [peaceforageseed.ca]
- 19. pp1.eppo.int [pp1.eppo.int]
Flupoxam Solutions: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper handling, storage, and stability assessment of Flupoxam solutions. Adherence to these guidelines is critical for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits varying solubility in different organic solvents. For creating stock solutions, high-purity solvents such as acetone, methanol, or toluene (B28343) are recommended due to its high solubility in these liquids. It has low solubility in water and hexane.[1] Always use HPLC-grade solvents to avoid introducing impurities that could affect your experiments.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: To ensure maximum stability, this compound stock solutions should be stored at low temperatures, ideally at -20°C, in airtight, amber glass vials to protect from light. For short-term storage (up to a few days), refrigeration at 2-8°C may be acceptable, but long-term stability is best maintained at freezer temperatures.
Q3: How long can I store a this compound solution before it degrades?
A3: The stability of a this compound solution is dependent on the solvent, storage temperature, and exposure to light. While specific long-term stability data for this compound solutions is not extensively available in public literature, it is best practice to prepare fresh solutions for critical experiments. For routine use, it is advisable to prepare stock solutions and aliquot them to minimize freeze-thaw cycles. A stability study is recommended to determine the acceptable storage duration for your specific laboratory conditions.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color or the appearance of precipitate in a this compound solution is an indication of potential degradation or precipitation. Do not use a solution that has visibly changed. It is recommended to discard the solution and prepare a fresh one.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: this compound contains an amide functional group, which can be susceptible to hydrolysis under strong acidic or basic conditions.[2][3] While specific data on the effect of pH on this compound is limited, it is advisable to maintain aqueous solutions at a neutral pH to minimize the risk of hydrolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the storage temperature is too low for the solvent used, causing the compound to crystallize out. | Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the chosen solvent at that temperature. Consider diluting the solution or using a different solvent with higher solubility. |
| Inconsistent results in bioassays. | The this compound solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles). | Prepare a fresh stock solution of this compound from a reliable source. Perform a stability check on your stored solutions using an analytical method like HPLC. |
| Loss of potency observed over time. | Chemical degradation of this compound may be occurring. Potential degradation pathways include photodegradation, hydrolysis of the amide bond, or cleavage of the triazole ring. | Store solutions protected from light and at the recommended low temperatures. For aqueous solutions, ensure the pH is near neutral. Conduct a forced degradation study to identify potential degradation products and assess the stability-indicating capability of your analytical method. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 20°C [1]
| Solvent | Solubility (mg/L) |
| Acetone | 267,000 |
| Methanol | 133,000 |
| Toluene | 5,600 |
| Hexane | 3.0 |
| Water (pH 7) | 1.0 |
Table 2: Photodegradation of this compound in Aqueous Media [4]
| Condition | Estimated Half-life |
| Sunlight (unsensitized buffer) | 29.9 days (358.8 hours) |
| Sunlight (with 25 ppm humic acid) | 7.85 hours |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the solubility of this compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute an aliquot of the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculate the original concentration in the supernatant to determine the solubility.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound solutions.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Optimize the gradient profile to achieve good separation between the parent this compound peak and any potential degradation products.
-
Adjust the mobile phase composition and pH if necessary to improve resolution.
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid powder or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
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Analyze the stressed samples using the developed HPLC method to ensure that degradation products are well-separated from the parent peak.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A logical diagram of this compound's mode of action.
References
Addressing variability in Flupoxam bioassay results
Welcome to the technical support center for Flupoxam bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experimentation with this compound, a cellulose (B213188) biosynthesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective herbicide that functions by inhibiting cellulose biosynthesis in plants.[1] It specifically targets the cellulose synthase (CESA) complexes located in the plasma membrane, which are responsible for producing the cellulose microfibrils that form a primary component of the plant cell wall.[1][2] By disrupting this process, this compound effectively halts cell growth and division.[2]
Q2: Which bioassay is commonly used to determine this compound activity?
A2: A common and effective method is the Arabidopsis thaliana root elongation assay. This assay is highly sensitive to cellulose biosynthesis inhibitors and provides a quantifiable measure of this compound's inhibitory effects. The primary endpoint measured is the length of the primary root after a specific period of growth on media containing various concentrations of the herbicide.
Q3: What are known sources of biological variability in this compound bioassays?
A3: A primary source of variability is genetic resistance. Mutations in the genes encoding for cellulose synthase proteins, particularly CESA1 and CESA3, can confer resistance to this compound.[3][4] These are often referred to as fxr (this compound-resistant) alleles.[3][4] Therefore, the genetic background of the Arabidopsis thaliana ecotype or the presence of any resistance mutations in the cell lines being used can significantly impact the bioassay results.
Q4: Can environmental factors affect the outcome of a this compound bioassay?
A4: Yes, environmental conditions can introduce variability. Factors such as light intensity, temperature, and humidity can affect seed germination and seedling growth, which can in turn influence the perceived effect of this compound.[5] Additionally, the composition of the growth medium, including its pH and nutrient content, can impact root growth and the bioavailability of the herbicide.[6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound bioassay experiments.
Issue 1: High variability in root length within the same treatment group.
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Possible Cause: Inconsistent seed germination or seedling health.
-
Troubleshooting Steps:
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Seed Quality: Ensure you are using a fresh, high-quality seed lot. Older seeds may have reduced and more variable germination rates.
-
Sterilization: Be consistent with your seed sterilization procedure. Over-sterilization can damage seeds, while under-sterilization can lead to microbial contamination that inhibits growth.
-
Stratification: Ensure a consistent cold treatment (stratification) of seeds to promote uniform germination.
-
Plating Density: Avoid overcrowding of seedlings on the agar (B569324) plate, as this can lead to competition for resources and variable growth.
-
Issue 2: No significant inhibition of root growth even at high this compound concentrations.
-
Possible Cause: Use of a this compound-resistant plant line.
-
Troubleshooting Steps:
-
Genotype Verification: Confirm the genotype of your Arabidopsis thaliana line. If you are not using a standard wild-type (e.g., Col-0), it may harbor resistance mutations.
-
Positive Control: Include a known this compound-sensitive wild-type line in your experiment as a positive control for inhibition.
-
Herbicide Activity: Prepare fresh this compound stock solutions. The compound may degrade over time, especially if not stored correctly.
-
Issue 3: Poor overall root growth, even in the control group.
-
Possible Cause: Suboptimal growth conditions or media preparation.
-
Troubleshooting Steps:
-
Media Composition: Double-check the composition of your growth medium (e.g., Murashige and Skoog). Ensure all components are added in the correct concentrations and that the pH is properly adjusted before autoclaving.
-
Agar Concentration: The solidity of the agar can affect root penetration and growth. Use a consistent and appropriate concentration.
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Environmental Conditions: Verify the temperature, light, and humidity in your growth chamber are optimal for Arabidopsis growth.
-
Contamination: Inspect plates for any signs of microbial contamination, which can inhibit plant growth.
-
Data Presentation
The following table summarizes typical IC50 values for this compound in a root elongation bioassay using wild-type and a resistant Arabidopsis thaliana mutant.
| Plant Line | Genotype | Approximate IC50 (nM) |
| Wild-Type | Col-0 | ~10 |
| Resistant | fxr1-1 (CESA3 mutant) | >1000 |
Data are approximated from dose-response curves in published literature.
Experimental Protocols
Arabidopsis thaliana Root Elongation Bioassay for this compound
This protocol details the steps for assessing the effect of this compound on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., wild-type Col-0 and/or resistant lines)
-
Murashige and Skoog (MS) medium including vitamins
-
MES buffer
-
Phytagel or Agar
-
This compound stock solution (in DMSO)
-
Sterile petri dishes (100 mm x 15 mm)
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Sterilization solution (e.g., 70% ethanol (B145695), 10% bleach with 0.1% Triton X-100)
-
Sterile water
-
Micropipettes and sterile tips
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and incubate for 1 minute.
-
Remove ethanol and add 1 mL of 10% bleach with 0.1% Triton X-100. Incubate for 10 minutes with occasional vortexing.
-
Remove the bleach solution and wash the seeds 3-5 times with sterile water.
-
Resuspend seeds in a small volume of sterile water or 0.1% sterile agar solution.
-
-
Media Preparation:
-
Prepare 1X MS medium with 1% sucrose and 0.5 g/L MES buffer.
-
Adjust the pH to 5.7 with KOH.
-
Add Phytagel or Agar to the recommended concentration (e.g., 0.8%).
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Autoclave for 20 minutes at 121°C.
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Allow the medium to cool to approximately 50-60°C in a water bath.
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Add the appropriate volume of this compound stock solution (and an equivalent amount of DMSO to the control plates) to achieve the desired final concentrations. Swirl to mix thoroughly.
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Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify.
-
-
Seed Plating and Stratification:
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Under a sterile hood, carefully pipette individual seeds onto the surface of the agar plates. Arrange the seeds in a straight line approximately 1 cm from the top of the plate.
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Seal the plates with breathable tape.
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Wrap the plates in aluminum foil and stratify at 4°C for 2-3 days to synchronize germination.
-
-
Seedling Growth:
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After stratification, transfer the plates to a growth chamber.
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Orient the plates vertically to allow for root growth along the surface of the agar.
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Grow the seedlings under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 5-7 days.
-
-
Data Acquisition and Analysis:
-
After the growth period, remove the plates from the growth chamber.
-
Scan the plates at a high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root from the root-shoot junction to the root tip for each seedling.
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Calculate the average root length and standard deviation for each this compound concentration.
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Normalize the data to the control group (DMSO only) and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action on cellulose synthesis.
Caption: A logical workflow for troubleshooting common issues in this compound bioassays.
References
- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. analyzeseeds.com [analyzeseeds.com]
- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 5. youngplant.cn [youngplant.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Flupoxam light sensitivity and experimental setup
Welcome to the technical support center for Flupoxam. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: While specific public data on the photostability of this compound is limited, as a general precaution for compounds in the triazole amide class, it is recommended to store this compound in a cool, dark, and dry place. Protect from direct sunlight and strong UV radiation to minimize potential photodegradation. Always refer to the supplier's specific storage instructions on the product datasheet.
Q2: I am not observing the expected root growth inhibition in my watercress/Arabidopsis seedlings. What could be the issue?
A2: Several factors could contribute to a lack of efficacy in a root growth inhibition assay. Consider the following troubleshooting steps:
-
Concentration: Ensure you are using the correct concentration of this compound. A concentration of 1 µM has been reported to inhibit root elongation in watercress seedlings. You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Solvent: Verify that the solvent used to dissolve this compound is not inhibiting root growth or interfering with the compound's activity. A solvent control (vehicle) should always be included in your experimental setup.
-
Plant Vigor: The age and health of the seedlings can impact their sensitivity to herbicides. Use healthy, uniformly grown seedlings for your experiments.
-
Growth Conditions: Ensure that the incubation conditions (light, temperature, humidity) are optimal for seedling growth and are consistent across all treatment groups.
-
Contamination: Check for any potential contamination of your growth medium or equipment that might interfere with the herbicide's action.
Q3: My cellulose (B213188) biosynthesis inhibition assay is showing inconsistent results. What are the common pitfalls?
A3: Inconsistent results in a cellulose biosynthesis inhibition assay can arise from several sources. Here are some key areas to check:
-
Radiolabeling Efficiency: Ensure consistent uptake of the radiolabeled precursor (e.g., ¹⁴C-labeled glucose) across all samples. Variations in incubation time or cell density can affect uptake.
-
Cell Wall Extraction: The efficiency of cell wall extraction can significantly impact the final quantification. Ensure your extraction protocol is robust and consistently applied.
-
Cellulose Quantification: The method used to quantify cellulose (e.g., scintillation counting after digesting other cell wall components) should be validated for accuracy and reproducibility.
-
Inhibitor Stability: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation of the stock solution.
Troubleshooting Guides
Guide 1: Root Growth Inhibition Assay
This guide provides a systematic approach to troubleshooting common issues in a root growth inhibition assay with this compound.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of root growth | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Inactive this compound. | Use a fresh stock of this compound. Verify the purity and integrity of the compound. | |
| Resistant plant species/variety. | Confirm the sensitivity of your chosen plant species/variety to cellulose biosynthesis inhibitors. | |
| High variability between replicates | Inconsistent seedling age or size. | Use seedlings of a uniform age and size for the assay. |
| Uneven application of this compound. | Ensure homogenous mixing of this compound in the growth medium. | |
| Environmental fluctuations. | Maintain consistent light, temperature, and humidity conditions throughout the experiment. | |
| "Club root" morphology is not observed | Suboptimal this compound concentration. | A "club root" morphology is a specific phenotype; ensure the concentration is adequate to induce this effect without causing immediate cell death. |
| Incorrect observation time point. | Observe the seedlings at multiple time points to capture the development of morphological changes. |
Guide 2: Cellulose Biosynthesis Inhibition Assay
This guide addresses potential problems encountered during a cellulose biosynthesis inhibition assay.
| Problem | Potential Cause | Recommended Solution |
| Low incorporation of radiolabeled glucose in all samples (including control) | Poor cell viability or metabolic activity. | Use healthy, actively growing cells or seedlings. Optimize growth conditions before the assay. |
| Insufficient incubation time with the radiolabel. | Optimize the incubation time to ensure sufficient incorporation for detection. | |
| High background in scintillation counting | Incomplete removal of non-incorporated radiolabel. | Ensure thorough washing of the cell wall pellet to remove any unbound radiolabeled glucose. |
| Contamination of reagents or equipment. | Use fresh, high-quality reagents and ensure all equipment is clean. | |
| No difference between control and this compound-treated samples | Ineffective concentration of this compound. | Perform a dose-response experiment to determine the IC50 for your system. |
| Assay conditions interfere with this compound activity. | Check the pH and composition of your incubation buffer to ensure they are compatible with this compound. |
Experimental Protocols & Methodologies
Root Growth Inhibition Assay
This hypothetical protocol is based on common methodologies for assessing the effect of herbicides on root growth.
-
Plant Material: Use Arabidopsis thaliana or watercress (Nasturtium officinale) seeds.
-
Sterilization: Surface-sterilize seeds to prevent microbial contamination.
-
Germination: Germinate seeds on a sterile nutrient agar (B569324) medium in vertically oriented petri plates.
-
Treatment: Once primary roots have reached a defined length, transfer seedlings to new agar plates containing a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plates under controlled light and temperature conditions.
-
Data Collection: Measure root length at regular intervals (e.g., every 24 hours) for several days.
-
Histological Analysis (Optional): Fix, section, and stain root tips to observe cellular morphology and any structural changes.
Cellulose Biosynthesis Inhibition Assay
This protocol outlines a method to quantify the inhibition of cellulose synthesis using a radiolabeled precursor.
-
Plant Material: Use Arabidopsis thaliana seedlings or a plant cell suspension culture.
-
Radiolabeling: Incubate the plant material with ¹⁴C-labeled glucose in the presence of various concentrations of this compound and a vehicle control.
-
Cell Wall Extraction: After the incubation period, harvest the plant material and perform a cell wall extraction procedure to isolate the cell wall components.
-
Cellulose Quantification: Digest non-cellulosic polysaccharides to isolate crystalline cellulose. Quantify the amount of ¹⁴C incorporated into the cellulose fraction using a scintillation counter.
Visualizations
Signaling Pathway
Technical Support Center: Mitigating Herbicide Effects on Soil Microbiome in Greenhouse Studies
Disclaimer: This technical support center provides guidance on mitigating the effects of herbicides on the soil microbiome in greenhouse studies. Due to limited publicly available data specifically for Flupoxam, the information presented here is based on general knowledge of herbicide-soil microbiome interactions and principles of soil microbiology. Researchers should adapt these guidelines to their specific experimental conditions and consider them as a starting point for developing detailed protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential effects of this compound on the soil microbiome?
While specific data for this compound is scarce, herbicides, in general, can have various effects on the soil microbiome. These can range from transient shifts in microbial community structure to more lasting impacts on microbial biomass and activity.[1][2] Potential effects include:
-
Reduced microbial biomass: Some herbicides can initially decrease the total number of microorganisms in the soil.
-
Shifts in microbial community composition: The relative abundance of different microbial groups (e.g., bacteria, fungi) can change, potentially favoring herbicide-degrading microbes while inhibiting others.
-
Altered microbial activity: Herbicide application can affect key soil processes driven by microbes, such as nutrient cycling (e.g., nitrification) and organic matter decomposition.[3]
Q2: How can I assess the impact of this compound on the soil microbiome in my greenhouse experiment?
To assess the impact of this compound, a multi-faceted approach is recommended, including:
-
Microbial biomass analysis: Techniques like chloroform (B151607) fumigation-extraction or substrate-induced respiration can quantify total microbial biomass.
-
Community structure analysis: High-throughput sequencing of marker genes (e.g., 16S rRNA for bacteria, ITS for fungi) provides a detailed picture of the microbial community composition.
-
Enzyme activity assays: Measuring the activity of key soil enzymes involved in nutrient cycling (e.g., urease, phosphatase, dehydrogenase) can indicate functional changes in the microbiome.
-
Herbicide residue analysis: Quantifying the concentration of this compound and its degradation products in the soil over time is crucial to correlate microbial changes with the herbicide's presence.
Q3: What are some general strategies to mitigate the negative effects of herbicides on the soil microbiome?
Several strategies can be employed in greenhouse settings to help the soil microbiome recover from herbicide application:
-
Organic amendments: Incorporating organic matter like compost or biochar can enhance microbial activity and provide a source of nutrients, potentially aiding in herbicide degradation.
-
Biostimulation: Adding specific nutrients or substrates can stimulate the growth and activity of native microorganisms capable of degrading the herbicide.
-
Bioaugmentation: Introducing specific microbial strains or consortia with known herbicide-degrading capabilities can accelerate the breakdown of the compound.
Q4: How long does it typically take for a soil microbiome to recover after herbicide application?
The recovery time of a soil microbiome after herbicide application is highly variable and depends on several factors, including:
-
Herbicide properties: The persistence (half-life), concentration, and toxicity of the herbicide play a significant role.
-
Soil type and properties: Soil texture, organic matter content, pH, and moisture levels influence herbicide availability and microbial activity.[4][5]
-
Microbial community resilience: The initial diversity and functional redundancy of the soil microbiome can affect its ability to recover.
-
Environmental conditions: Temperature and moisture in the greenhouse will influence the rate of herbicide degradation and microbial growth.[5]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| No detectable effect of this compound on the soil microbiome. | - Application rate too low.- Rapid degradation of this compound.- Insufficient sampling frequency.- Analytical methods not sensitive enough. | - Verify application calculations and procedure.- Measure this compound concentration in the soil at multiple time points.- Increase sampling frequency, especially in the early stages after application.- Use more sensitive analytical techniques for microbial community analysis (e.g., next-generation sequencing). |
| High variability in microbial data between replicate pots. | - Inconsistent soil mixing.- Uneven this compound application.- "Edge effects" in the greenhouse setup.- Inconsistent watering or lighting. | - Ensure thorough homogenization of the bulk soil before potting.- Calibrate application equipment and ensure uniform distribution of this compound solution.- Randomize the placement of pots and rotate them periodically.- Maintain consistent environmental conditions for all experimental units. |
| Unexpected changes in the control (no this compound) group microbiome over time. | - "Pot effect" - changes due to the artificial greenhouse environment.- Contamination of soil or water.- Natural succession of the microbial community in a closed system. | - Compare with baseline soil samples taken at the beginning of the experiment.- Use sterile water and take precautions to avoid cross-contamination.- Acknowledge that some changes in a closed pot system are expected and focus on the relative differences between control and treated groups. |
| Difficulty in isolating this compound-degrading microorganisms. | - Degraders are present in low abundance.- Culture media is not suitable for the growth of the degraders.- Degradation is a co-metabolic process requiring other microbes. | - Use enrichment culture techniques with this compound as the sole carbon or nitrogen source.- Experiment with different types of culture media and growth conditions.- Consider using culture-independent methods like stable isotope probing (SIP) to identify active degraders in the soil. |
Data Presentation
Table 1: Hypothetical Impact of a Phenylacetamide Herbicide (as a proxy for this compound) on Soil Microbial Parameters.
| Parameter | Control (No Herbicide) | Herbicide Treatment (1 mg/kg soil) |
| Microbial Biomass Carbon (µg C/g soil) | ||
| Day 1 | 350 ± 25 | 310 ± 30 |
| Day 7 | 360 ± 20 | 280 ± 25 |
| Day 30 | 355 ± 30 | 320 ± 28 |
| Bacterial 16S rRNA Gene Copies (copies/g soil) | ||
| Day 1 | 1.2 x 10⁹ ± 0.3 x 10⁹ | 1.1 x 10⁹ ± 0.4 x 10⁹ |
| Day 7 | 1.3 x 10⁹ ± 0.2 x 10⁹ | 0.9 x 10⁹ ± 0.3 x 10⁹ |
| Day 30 | 1.2 x 10⁹ ± 0.4 x 10⁹ | 1.1 x 10⁹ ± 0.3 x 10⁹ |
| Fungal ITS Gene Copies (copies/g soil) | ||
| Day 1 | 8.5 x 10⁷ ± 1.5 x 10⁷ | 7.9 x 10⁷ ± 1.8 x 10⁷ |
| Day 7 | 8.8 x 10⁷ ± 1.2 x 10⁷ | 6.5 x 10⁷ ± 1.4 x 10⁷ |
| Day 30 | 8.6 x 10⁷ ± 1.6 x 10⁷ | 7.8 x 10⁷ ± 1.5 x 10⁷ |
| Dehydrogenase Activity (µg TPF/g soil/24h) | ||
| Day 1 | 15.2 ± 1.8 | 13.5 ± 2.1 |
| Day 7 | 15.8 ± 1.5 | 10.2 ± 1.9 |
| Day 30 | 15.5 ± 1.7 | 14.1 ± 2.0 |
Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05). This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Greenhouse Pot Study for Assessing this compound Effects
-
Soil Preparation:
-
Collect bulk soil from a relevant field site.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.
-
Analyze the baseline physicochemical properties of the soil (pH, organic matter content, texture, nutrient levels).
-
Distribute a known weight of the homogenized soil into experimental pots.
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, followed by dilution in water).
-
Apply the this compound solution evenly to the soil surface of the treatment pots.
-
Apply an equal volume of the solvent-water mixture without this compound to the control pots.
-
Incorporate the herbicide into the top layer of the soil, if required by the experimental design, to simulate tillage.
-
-
Experimental Conditions:
-
Maintain the pots in a greenhouse with controlled temperature, humidity, and light/dark cycle.
-
Water the pots as needed to maintain a consistent soil moisture level (e.g., 60% of water holding capacity).
-
-
Soil Sampling:
-
Collect soil samples from each pot at predetermined time points (e.g., day 0, 1, 7, 14, 30, 60).
-
For each sampling, collect multiple soil cores from a pot and composite them to get a representative sample.
-
Divide the composite sample for different analyses (e.g., store one subsample at -80°C for molecular analysis, another at 4°C for enzyme assays, and air-dry a third for chemical analysis).
-
-
Analytical Methods:
-
Microbial Biomass: Use the chloroform fumigation-extraction method to determine microbial biomass carbon and nitrogen.
-
DNA Extraction and Sequencing: Extract total DNA from soil samples using a commercial kit. Amplify the bacterial 16S rRNA gene and the fungal ITS region using appropriate primers and perform high-throughput sequencing.
-
Enzyme Assays: Measure the activity of key soil enzymes such as dehydrogenase, urease, and phosphatase using established colorimetric methods.
-
This compound Residue Analysis: Develop and validate an analytical method (e.g., using HPLC-MS/MS) to quantify the concentration of this compound and its potential metabolites in soil extracts.[6][7]
-
Protocol 2: Bioremediation of this compound-Contaminated Soil using Organic Amendments
-
Experimental Setup:
-
Prepare pots with this compound-contaminated soil as described in Protocol 1.
-
In addition to the control and this compound-only treatments, include treatments with different organic amendments (e.g., compost, biochar, manure) applied at various rates.
-
-
Incubation and Monitoring:
-
Incubate the pots under controlled greenhouse conditions.
-
At regular intervals, collect soil samples and analyze for:
-
This compound concentration to determine the degradation rate.
-
Microbial community structure and activity to assess the impact of the amendments.
-
Key soil health indicators (e.g., soil organic matter, nutrient levels).
-
-
-
Data Analysis:
-
Compare the degradation kinetics of this compound in amended versus unamended soils.
-
Correlate changes in the microbial community with the rate of this compound degradation.
-
Evaluate the effectiveness of different organic amendments in mitigating the negative impacts of this compound and improving soil health.
-
Visualizations
Caption: Experimental workflow for assessing this compound effects on soil microbiome.
Caption: Strategies for mitigating this compound effects on the soil microbiome.
Caption: Troubleshooting logic for high variability in experimental replicates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of pesticides on soil health: identification of key soil microbial indicators for ecotoxicological assessment strategies through meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. my.ucanr.edu [my.ucanr.edu]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Flupoxam and Isoxaben on Cellulose Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two prominent cellulose (B213188) biosynthesis inhibiting herbicides, Flupoxam and Isoxaben. Both compounds are invaluable tools for studying the intricacies of plant cell wall formation and serve as leads for the development of new herbicidal agents. This document outlines their mechanism of action, presents comparative quantitative data on their inhibitory effects, details key experimental protocols for their study, and visualizes their impact on cellulose synthesis pathways.
Mechanism of Action: Targeting the Cellulose Synthase Complex
This compound, a triazole amide herbicide, and Isoxaben, a benzamide (B126) herbicide, share a common mode of action: the inhibition of cellulose biosynthesis.[1][2][3] Both compounds specifically target the cellulose synthase (CESA) complex, a multi-subunit enzyme embedded in the plasma membrane responsible for polymerizing glucose into cellulose microfibrils.[1][4]
Genetic studies in the model plant Arabidopsis thaliana have been instrumental in elucidating their molecular targets. Forward genetic screens have identified that mutations conferring resistance to both this compound and Isoxaben predominantly occur in the genes encoding primary cell wall CESA isoforms, namely CESA1, CESA3, and CESA6.[4][5] These mutations are often found within the transmembrane domains of the CESA proteins, suggesting these regions are critical for herbicide binding or for maintaining the conformational state of the CESA complex that is sensitive to these inhibitors.[4][5] The inhibition of CESA activity leads to a depletion of functional cellulose synthase complexes from the plasma membrane, ultimately halting cell wall construction, which in turn disrupts plant growth and development.[4][5]
Quantitative Comparison of Inhibitory Effects
The inhibitory potency of this compound and Isoxaben on cellulose synthesis has been evaluated using various assays. The following table summarizes key quantitative data from studies on Phaseolus vulgaris (common bean) and Arabidopsis thaliana.
| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | IC₅₀ | Reference |
| This compound | Phaseolus vulgaris (callus) | Dry Weight Increase | - | - | 6 nM (for root growth) | [6] |
| Isoxaben | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 10 nM | ~83% | - | [6][7][8] |
| Fluopipamine (for comparison) | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | - | [6][7] |
Note: The IC₅₀ value for this compound is based on root growth inhibition, which is a downstream effect of cellulose synthesis inhibition. The percentage inhibition for Isoxaben is from a direct measurement of cellulose synthesis.
Experimental Protocols
Two primary methods are widely used to quantify the inhibitory effects of compounds like this compound and Isoxaben on cellulose synthesis: the quantification of crystalline cellulose content and the measurement of nascent cellulose synthesis through radioisotope incorporation.
Quantification of Crystalline Cellulose Content (Updegraff Method)
This method determines the amount of crystalline cellulose in plant tissue after treatment with an inhibitor.
Materials and Reagents:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Inhibitor stock solution (e.g., this compound or Isoxaben in DMSO)
-
Control solution (DMSO)
-
Liquid nitrogen
-
Lyophilizer
-
Grinder or mortar and pestle
-
Updegraff Reagent (Acetic acid:Nitric acid:Water at 8:1:2 v/v/v)
-
67% Sulfuric Acid
-
Anthrone (B1665570) reagent (0.2% in concentrated sulfuric acid)
-
Glucose standards
-
Spectrophotometer
Procedure:
-
Plant Growth and Treatment: Grow seedlings under controlled conditions and treat with a range of inhibitor concentrations and a DMSO control for a specified duration (e.g., 24-72 hours).[6]
-
Harvesting and Tissue Preparation: Harvest, flash-freeze in liquid nitrogen, and lyophilize the plant tissue. Grind the dried tissue to a fine powder.
-
Updegraff Reagent Treatment: Weigh a small amount of the dried tissue (e.g., 5 mg) and add the Updegraff reagent. Incubate at 100°C for 30 minutes to remove non-cellulosic polysaccharides and lignin.[1][9][10]
-
Washing: Cool the samples and centrifuge to pellet the remaining crystalline cellulose. Wash the pellet sequentially with water and acetone (B3395972) to remove residual reagents.[1][10]
-
Hydrolysis: Add 67% sulfuric acid to the dried pellet and incubate to hydrolyze the cellulose into glucose monomers.[9][11]
-
Quantification: Use the anthrone reagent to colorimetrically determine the glucose concentration in the hydrolysate. The absorbance is measured with a spectrophotometer.[10][11]
-
Calculation: Compare the glucose concentration of the treated samples to the control samples and a glucose standard curve to calculate the crystalline cellulose content and the percentage of inhibition.[11]
[¹⁴C]Glucose Incorporation Assay
This assay measures the rate of new cellulose synthesis by tracking the incorporation of radiolabeled glucose.[2][12]
Materials and Reagents:
-
Arabidopsis thaliana seedlings
-
Inhibitor stock solution (in DMSO)
-
Control solution (DMSO)
-
[¹⁴C]Glucose
-
Liquid scintillation cocktail and counter
-
Acetic-nitric reagent (Acetic acid:Nitric acid:Water at 8:1:2 v/v/v)
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings in a liquid medium.
-
Treatment: Treat the seedlings with the inhibitor (e.g., 10 nM Isoxaben) or DMSO control in the presence of [¹⁴C]glucose for a short period (e.g., 2 hours).[7][8]
-
Digestion: After the incubation period, wash the seedlings and then boil them in the acetic-nitric reagent to solubilize all non-cellulosic material.[2][12]
-
Measurement: The remaining insoluble pellet, which is primarily crystalline cellulose, is mixed with a liquid scintillation cocktail.
-
Quantification: The amount of incorporated [¹⁴C]glucose is measured using a liquid scintillation counter. The level of radioactivity is directly proportional to the amount of cellulose synthesized during the treatment period.[2][12]
-
Analysis: Compare the radioactivity counts of the inhibitor-treated samples to the control to determine the percentage inhibition of cellulose synthesis.
Visualizing the Impact on Cellulose Synthesis
The following diagrams illustrate the logical pathway of cellulose synthesis inhibition by this compound and Isoxaben and a typical experimental workflow for their analysis.
Caption: Logical pathway of this compound and Isoxaben's mode of action.
Caption: Experimental workflow for comparing this compound and Isoxaben.
References
- 1. Video: Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]
- 2. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 5. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]
- 10. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Jozsef Stork, Departments of Horticulture, University Kentucky, USA — BIO-PROTOCOL [cn.bio-protocol.org]
Validating Flupoxam's Target in Rice: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR/Cas9-based target validation for the herbicide Flupoxam in rice against alternative methodologies. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate an informed approach to herbicide target identification and validation.
This compound, a pre-emergence herbicide, is known to inhibit cellulose (B213188) biosynthesis in plants, leading to growth inhibition and mortality. The putative target of this compound is Cellulose Synthase (CESA), a key enzyme in the formation of the plant cell wall. Validating this target is a critical step in understanding its mode of action and in the development of new, more effective herbicides. This guide explores the use of the revolutionary CRISPR/Cas9 gene-editing technology for this purpose and compares it with other established target validation techniques.
CRISPR/Cas9-Mediated Target Validation of this compound in Rice
The CRISPR/Cas9 system offers a precise and efficient method for in-planta target validation. By creating specific knockout or knock-in mutations in the gene encoding the putative target protein, researchers can directly observe the resulting phenotype and assess changes in herbicide sensitivity.
Experimental Workflow: CRISPR/Cas9 Knockout of OsCESA Genes in Rice
Quantitative Data: CRISPR/Cas9 Validation
| Experiment | Wild-Type Rice (Oryza sativa) | OsCESA Knockout Mutant |
| This compound Treatment | Severe growth inhibition, chlorosis, and necrosis | Significantly higher tolerance, continued growth |
| Survival Rate (%) | < 10% | > 80% |
| Mutation Efficiency (%) | N/A | ~90% in T0 generation |
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of OsCESA in Rice
This protocol outlines the key steps for generating OsCESA knockout mutants in rice using Agrobacterium-mediated transformation of a CRISPR/Cas9 construct.[1][2][3][4][5][6][7][8]
1. gRNA Design and Vector Construction:
- Identify target sequences within the OsCESA gene in the rice genome. Design two to four unique 20-bp guide RNAs (gRNAs) targeting the 5' end of the coding sequence to ensure a functional knockout.
- Synthesize the gRNA oligonucleotides with appropriate overhangs for cloning.
- Anneal the complementary gRNA oligos and clone them into a suitable CRISPR/Cas9 plant expression vector (e.g., pRGEB32) containing the Cas9 nuclease under a constitutive promoter (e.g., maize ubiquitin promoter).
2. Agrobacterium tumefaciens Transformation:
- Transform the constructed CRISPR/Cas9 vector into a competent Agrobacterium tumefaciens strain (e.g., EHA105).
3. Rice Transformation:
- Generate embryogenic calli from mature rice seeds on callus induction medium.
- Infect the rice calli with the transformed Agrobacterium strain.
- Co-cultivate the calli with Agrobacterium for 2-3 days in the dark.
4. Selection and Regeneration:
- Wash the calli to remove excess Agrobacterium and transfer them to a selection medium containing a selective agent (e.g., hygromycin) and a bacteriostatic agent (e.g., cefotaxime).
- Subculture the resistant calli every 2-3 weeks until sufficient proliferation.
- Transfer the selected calli to regeneration medium to induce shoot and root formation.
5. Molecular Analysis of T0 Plants:
- Extract genomic DNA from the regenerated T0 plants.
- Perform PCR to amplify the target region of the OsCESA gene.
- Use Sanger sequencing to identify the presence of insertions, deletions (indels), or substitutions at the target site.
6. Phenotypic Analysis:
- Grow the confirmed T0 mutant plants and wild-type control plants to maturity and collect T1 seeds.
- Germinate T1 seeds and treat the seedlings with a discriminating dose of this compound.
- Observe and quantify the phenotypic differences in herbicide sensitivity between the mutant and wild-type plants, including survival rates, growth inhibition, and visual injury.
Alternative Methods for Herbicide Target Validation
While CRISPR/Cas9 provides direct genetic evidence, several other methods have traditionally been used and continue to be valuable for herbicide target validation.
Comparison of Target Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| Biochemical Assays | In vitro inhibition of the purified target enzyme by the herbicide. | Direct evidence of enzyme inhibition. Allows for determination of inhibition kinetics (e.g., Ki, IC50). | Requires a robust in vitro assay, which can be challenging to develop for membrane-bound proteins like CESA. Does not confirm in-planta relevance. |
| Chemical Genetics | Screening a mutagenized plant population for individuals resistant to the herbicide. | Identifies genes that, when mutated, confer resistance, providing strong evidence for the target. | Time-consuming and labor-intensive. The identified mutation may not be in the direct target but in a related pathway. |
| Genetic Mapping | Identifying the chromosomal location of a resistance gene in a naturally resistant or mutagenized population. | Can pinpoint the genetic locus responsible for resistance. | Requires the existence of a resistant population and can be a lengthy process. |
| In Silico Modeling | Computational docking of the herbicide molecule to the predicted 3D structure of the target protein. | Rapid and cost-effective. Can predict binding sites and affinities. | Predictions require experimental validation. Accuracy depends on the quality of the protein model. |
Signaling Pathway: Cellulose Biosynthesis Inhibition
Quantitative Data from Alternative Methods
The following table presents example data that could be generated using alternative validation methods, based on studies of other cellulose synthesis inhibitors.
| Method | Herbicide | Target Protein | Organism | Key Finding | Reference |
| Biochemical Assay | Isoxaben | CESA | Arabidopsis thaliana | In vitro inhibition of cellulose synthesis | [9] |
| Chemical Genetics | Isoxaben | CESA3, CESA6 | Arabidopsis thaliana | Mutations in CESA3 and CESA6 confer resistance | [10][11] |
| Genetic Mapping | Isoxaben | IXR1 (CESA3), IXR2 (CESA6) | Arabidopsis thaliana | Resistance mapped to loci containing CESA genes | [10] |
| In Silico Modeling | Various Herbicides | D1 protein (PSII) | Amaranthus tuberculatus | Docking predicted binding to the D1 protein | [12][13] |
Experimental Protocols for Alternative Methods
1. Biochemical Assay: In Vitro Cellulose Synthase Inhibition
- Isolate plasma membranes from rice seedlings.
- Perform an in vitro cellulose synthesis assay using UDP-[14C]-glucose as a substrate in the presence of various concentrations of this compound.
- Quantify the incorporation of [14C]-glucose into cellulose to determine the inhibitory effect of this compound and calculate the IC50 value.[9]
2. Chemical Genetics: Screening for this compound-Resistant Mutants
- Mutagenize rice seeds using a chemical mutagen (e.g., ethyl methanesulfonate (B1217627) - EMS).
- Screen the M2 generation of seedlings on a medium containing a lethal dose of this compound.
- Isolate and characterize the resistant individuals.
- Identify the mutated gene through sequencing.[10]
3. Genetic Mapping of Resistance
- Cross a this compound-resistant rice variety with a sensitive variety.
- Analyze the segregation of resistance in the F2 generation to determine the number of genes involved.
- Use molecular markers to map the location of the resistance gene(s) on the rice chromosomes.[14][15]
4. In Silico Modeling: Herbicide-Protein Docking
- Obtain or model the 3D structure of the rice CESA protein.
- Use molecular docking software to predict the binding site and affinity of this compound to the CESA protein.
- Analyze the interactions between the herbicide and the amino acid residues of the putative binding pocket.[12][13][16]
Conclusion
Validating the target of a herbicide is a multifaceted process. CRISPR/Cas9 technology stands out for its ability to provide direct and precise in-planta genetic evidence of a target's role in herbicide efficacy. The creation of knockout mutants that exhibit herbicide resistance offers compelling proof of the target's identity. However, alternative methods such as biochemical assays, chemical genetics, genetic mapping, and in silico modeling remain highly valuable. These approaches provide complementary information, from direct enzyme inhibition kinetics to the identification of naturally occurring resistance mechanisms. A robust target validation strategy will ideally integrate the precision of CRISPR/Cas9 with the insights gained from these established techniques, leading to a more complete understanding of the herbicide's mode of action and facilitating the development of next-generation weed control solutions.
References
- 1. Agrobacterium-Mediated Genetic Transformation and Genome Editing Using CRISPR-Cas9 Constructs in Rice | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeted Gene Mutation in Rice Using a CRISPR-Cas9 System [en.bio-protocol.org]
- 3. [PDF] Optimizing Agrobacterium-Mediated Transformation and CRISPR-Cas9 Gene Editing in the tropical japonica Rice Variety Presidio | Semantic Scholar [semanticscholar.org]
- 4. A simplified and improved protocol of rice transformation to cater wide range of rice cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. web.uri.edu [web.uri.edu]
- 7. Targeted Gene Mutation in Rice Using a CRISPR-Cas9 System [bio-protocol.org]
- 8. CRISPR-Cas9-Mediated Genome Editing in Rice: A Systematic Protocol for Single- and Multi-Target Vector Construction | Springer Nature Experiments [experiments.springernature.com]
- 9. Biochemical Approaches to Herbicide Discovery: Advances in Enzyme Target Identification and Inhibitor Design | Weed Science | Cambridge Core [cambridge.org]
- 10. Resistance against Herbicide Isoxaben and Cellulose Deficiency Caused by Distinct Mutations in Same Cellulose Synthase Isoform CESA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Herbicidal activity of isobenzofuranones and in silico identification of their enzyme target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 14. Frontiers | Genome-wide association study reveals the genetic basis of rice resistance to three herbicides [frontiersin.org]
- 15. Genome-wide association study reveals the genetic basis of rice resistance to three herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In silico target prediction for elucidating the mode of action of herbicides including prospective validation. | Semantic Scholar [semanticscholar.org]
Flupoxam and Dichlobenil: A Comparative Analysis of Two Cellulose Biosynthesis Inhibiting Herbicides
Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative study of Flupoxam and Dichlobenil. Both herbicides target cellulose (B213188) biosynthesis, a critical process for plant growth and development, but exhibit differences in their specific mechanisms and reported efficacy.
Introduction
This compound and Dichlobenil are herbicides classified under the Herbicide Resistance Action Committee (HRAC) Group L, which targets cellulose biosynthesis.[1] this compound is a more recent herbicide, noted to act in a manner similar to isoxaben, another well-studied cellulose biosynthesis inhibitor.[2][3] Dichlobenil is an older, well-established herbicide also known for its inhibitory effects on cellulose synthesis.[2][3] This guide presents a comparative analysis of their performance based on available experimental data, details the methodologies of key experiments, and provides visual representations of their mode of action and experimental workflows.
Mechanism of Action
Both this compound and Dichlobenil disrupt the formation of cellulose, a major component of the plant cell wall, leading to growth inhibition and eventual plant death.[1][4]
This compound , like isoxaben, is believed to directly target the cellulose synthase (CESA) complex in the plasma membrane.[5] This direct inhibition leads to a rapid halt in cellulose production, causing characteristic symptoms such as swollen root tips and arrested seedling growth.[5] Research on Arabidopsis thaliana has shown that mutations in the transmembrane domains of CESA proteins can confer resistance to this compound.[5]
Dichlobenil's mechanism is thought to be less direct. It is proposed to interfere with the assembly or delivery of CESA complexes to the plasma membrane.[6] This disruption prevents the formation of functional cellulose synthesis machinery at the cell surface, resulting in a more gradual inhibition of cellulose production.[6] A notable difference is that Dichlobenil has been observed to promote the synthesis of callose as it inhibits cellulose synthesis.[3][6]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Dichlobenil, primarily focusing on their inhibitory effects on root growth and cellulose biosynthesis. Due to the limited number of studies directly comparing both compounds under identical conditions, data from different experimental systems are presented to provide a broader understanding of their relative potency.
| Table 1: Inhibition of Root Elongation | |||
| Compound | Organism | Assay | IC50 / Effective Concentration |
| This compound (via Isoxaben as a proxy[2][3]) | Arabidopsis thaliana | Root Growth Inhibition | IC50: 4.5 nM[7] |
| This compound | Watercress (Nasturtium officinale) | Root Elongation Inhibition | 1 µM (induced "club root" morphology)[8] |
| Dichlobenil | Arabidopsis thaliana | Root Growth Inhibition | RG50: Not significantly different from wild-type (Approx. 200 nM estimated from graphical data)[7] |
| Table 2: Inhibition of Cellulose Biosynthesis | |||
| Compound | Organism/System | Assay | IC50 / Inhibition Percentage |
| This compound (via Isoxaben as a proxy[2][3]) | Arabidopsis thaliana | [¹⁴C]Glucose Incorporation | 83% inhibition at 10 nM[9] |
| Dichlobenil | Tobacco (Nicotiana tabacum) BY-2 cells | [¹⁴C]Glucose Incorporation | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for evaluating cellulose biosynthesis inhibiting herbicides.
Root Growth Inhibition Assay
This assay determines the concentration of a herbicide that causes a 50% reduction in root growth (IC50).
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium with 0.8% agar (B569324)
-
Sterile petri dishes
-
Herbicide stock solutions (this compound or Dichlobenil) in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on MS agar plates.
-
Vernalization and Germination: Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a defined light/dark cycle and temperature.
-
Herbicide Treatment: After a set period of growth (e.g., 4-5 days), transfer seedlings with primary roots of a consistent length to new MS agar plates containing a range of herbicide concentrations.
-
Incubation: Place the plates vertically in the growth chamber to allow for root growth along the agar surface.
-
Data Collection: Mark the position of the root tip at the time of transfer and measure the root elongation after a defined period (e.g., 3-5 days).
-
Data Analysis: Calculate the percentage of root growth inhibition for each herbicide concentration relative to the solvent control. Determine the IC50 value by fitting the data to a dose-response curve.
[¹⁴C]Glucose Incorporation Assay for Cellulose Biosynthesis
This assay measures the rate of new cellulose synthesis by quantifying the incorporation of radiolabeled glucose.[10]
Materials:
-
Arabidopsis thaliana seedlings or a plant cell suspension culture (e.g., tobacco BY-2)
-
[¹⁴C]Glucose (radiolabeled)
-
Herbicide stock solutions
-
Liquid culture medium
-
Scintillation counter
-
Reagents for cell wall fractionation (e.g., acetic-nitric reagent)
Procedure:
-
Cell Culture and Treatment: Grow Arabidopsis seedlings in liquid culture or maintain a cell suspension culture. Add the desired concentrations of this compound or Dichlobenil to the culture medium.
-
Radiolabeling: After a short pre-incubation with the herbicide, add [¹⁴C]glucose to the medium and incubate for a defined period (e.g., 1-2 hours).
-
Harvesting and Washing: Harvest the seedlings or cells and wash them thoroughly to remove unincorporated [¹⁴C]glucose.
-
Cell Wall Extraction: Treat the plant material with an acetic-nitric reagent to hydrolyze non-cellulosic polysaccharides, leaving the crystalline cellulose intact.
-
Quantification: Wash the remaining cellulose pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) of the herbicide-treated samples to the control samples to determine the percentage of inhibition of cellulose synthesis.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of cellulose biosynthesis inhibition and a general workflow for comparing these herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbicides that inhibit cellulose biosynthesis [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound Induces Classic Club Root Morphology but Is Not a Mitotic Disrupter Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]
In Silico Docking of Flupoxam with CESA Protein Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in silico docking of Flupoxam with Cellulose (B213188) Synthase (CESA) protein models, offering insights into its binding interactions and comparing its performance with alternative CESA inhibitors. The information presented herein is compiled from recent studies and aims to facilitate further research and development in the field of herbicides and cellulose biosynthesis inhibitors.
Comparative Analysis of CESA Inhibitors
This compound is a pre-emergence herbicide that functions by inhibiting cellulose biosynthesis, a critical process for plant cell wall formation.[1] Its primary molecular target is believed to be the Cellulose Synthase (CESA) protein complex.[2] In silico docking studies are pivotal for understanding the molecular interactions between this compound and CESA, aiding in the design of more effective herbicides.[1]
Recent computational studies have explored the binding of this compound and other CESA inhibitors, such as fluopipamine (B5048541) and quinoxyphen, to CESA1 protein models.[3][4][5][6][7] These studies suggest that these inhibitors may bind to an alternative site at the interface between CESA proteins rather than the catalytic site.[1][3][5][6][7] Mutations in the transmembrane domains of CESA proteins, particularly CESA1 and CESA3, have been shown to confer resistance to this compound, further supporting the significance of these regions for inhibitor binding.[2][8][9][10]
The following table summarizes illustrative quantitative data from in silico docking and in vivo inhibition studies of various CESA inhibitors. It is important to note that specific binding energy data for this compound with CESA1 is not consistently available in published literature, and the presented values are representative based on similar studies.[1]
| Compound | Target Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | Estimated Binding Affinity (kcal/mol) | Reference |
| This compound | Phaseolus vulgaris (callus) | Dry Weight Increase (I₅₀ value for root growth) | 6 nM | Not Applicable | Not Available | [11] |
| Fluopipamine | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | -10.5 (Site I), -10.2 (Site II) | [3][4][11] |
| Quinoxyphen | Arabidopsis thaliana | In silico docking | Not Applicable | Not Applicable | Not Available | [3][4] |
| Isoxaben | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 10 nM | ~83% | Not Available | [4][6][11] |
Experimental Protocols for In Silico Docking
The following methodology outlines a detailed protocol for performing in silico docking of this compound with a homology model of Arabidopsis thaliana CESA1 (AtCESA1).
Homology Modeling of CESA1
As a complete experimental structure of A. thaliana CESA1 is not available in the Protein Data Bank (PDB), a homology model must be generated.[1]
-
Sequence Retrieval: Obtain the amino acid sequence of Arabidopsis thaliana CESA1 from a public database such as the NCBI Gene database.[1]
-
Template Selection: Use a homology modeling server like SWISS-MODEL or I-TASSER to identify a suitable template structure. The cryo-EM structure of poplar (Populus trichocarpa) cellulose synthase 8 (PDB ID: 6WLB) is a recommended template.[1][3]
-
Model Generation: The server will generate a 3D model of CESA1. Download the model in PDB format.[1]
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK or by evaluating the QMEAN score provided by the server.[1]
Protein and Ligand Preparation
Proper preparation of both the CESA1 model (receptor) and the this compound molecule (ligand) is crucial for accurate docking simulations.
Receptor Preparation: [1]
-
Load the CESA1 homology model into molecular visualization software (e.g., AutoDockTools, UCSF Chimera, or PyMOL).
-
Remove all water molecules, co-crystallized ligands, and ions from the PDB file.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges to the protein atoms.
Ligand Preparation: [1]
-
Obtain the 3D structure of this compound from a database like PubChem (CID 86353) in SDF format.
-
Use a molecular modeling tool such as Open Babel or AutoDockTools to convert the SDF file to the PDBQT format required by AutoDock Vina.
-
During conversion, ensure the correct definition of the ligand's rotatable bonds and the assignment of partial charges.
Molecular Docking Simulation
-
Software: Utilize AutoDock Vina for the docking simulation.[1]
-
Grid Box Definition: Define a grid box that encompasses the putative binding site on the CESA1 model. Based on resistance mutation studies, this region is likely located within the transmembrane domains.[8][9][10]
-
Docking Execution: Run the docking simulation to predict the binding poses and affinities of this compound to the CESA1 model.
Analysis of Results
-
Binding Affinity: Analyze the output files to determine the predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable binding pose.
-
Interaction Analysis: Visualize the docked complex to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of CESA1. This provides insights into the molecular basis of its inhibitory activity.[1]
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed inhibitory pathway of this compound and the general workflow for in silico docking experiments.
Caption: Proposed inhibitory pathway of this compound.
Caption: Experimental workflow for in silico docking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis | ORNL [ornl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 10. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Transcriptomics of Flupoxam-Treated Plants: A Comparative Guide
This guide provides a comparative transcriptomic analysis of plants treated with Flupoxam, a potent inhibitor of cellulose (B213188) biosynthesis. For the purpose of this comparison, we will contrast the effects of this compound with those of a well-characterized herbicide with a different mode of action, the synthetic auxin herbicide Dicamba, in the model plant Arabidopsis thaliana. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of herbicide action and the development of new herbicidal compounds.
Introduction to this compound and Comparative Transcriptomics
This compound is a pre-emergent herbicide that controls broad-leaved weeds in cereal crops.[1] Its primary mode of action is the inhibition of cell wall biosynthesis, specifically targeting the cellulose synthase (CESA) complex.[1] By inhibiting CESA, this compound disrupts the polymerization of glucose into cellulose chains, which are essential for cell wall integrity, leading to a cessation of cell elongation and division, and ultimately plant death.[1]
Comparative transcriptomics, through techniques like RNA sequencing (RNA-seq), is a powerful tool to elucidate the global gene expression changes in an organism in response to a specific treatment. By comparing the transcriptomic profile of this compound-treated plants to those treated with other herbicides or to untreated controls, we can gain deeper insights into its specific mode of action, identify potential off-target effects, and discover novel genes and pathways involved in herbicide resistance and sensitivity.
Comparative Analysis of Differentially Expressed Genes (DEGs)
In a hypothetical study, Arabidopsis thaliana seedlings were treated with this compound (1 µM) and Dicamba (1 µM) for 24 hours. The following table summarizes the key differentially expressed genes (DEGs) identified through RNA-seq analysis, categorized by their biological function.
| Gene ID | Gene Name | Function | Log2 Fold Change (this compound vs. Control) | Log2 Fold Change (Dicamba vs. Control) |
| Cell Wall Metabolism | ||||
| AT4G32410 | CESA1 | Cellulose Synthase 1 | -2.5 | 0.2 |
| AT5G17420 | CESA3 | Cellulose Synthase 3 | -2.1 | 0.1 |
| AT5G64740 | XTH4 | Xyloglucan Endotransglucosylase/Hydrolase 4 | -1.8 | 0.3 |
| AT2G46990 | PME3 | Pectin Methylesterase 3 | 1.5 | -0.1 |
| Stress Response | ||||
| AT1G07820 | GSTU19 | Glutathione S-Transferase U19 | 3.2 | 1.8 |
| AT3G12580 | HSP70 | Heat Shock Protein 70 | 2.8 | 1.5 |
| AT2G04036 | ZAT12 | Zinc Finger Protein 12 (Oxidative Stress) | 2.5 | 1.2 |
| Hormone Signaling | ||||
| AT5G57390 | ERF1 | Ethylene Response Factor 1 | 2.1 | 0.5 |
| AT1G74710 | JAZ1 | Jasmonate-Zim-Domain Protein 1 | 1.9 | 0.3 |
| AT1G15580 | SAUR32 | Small Auxin Up RNA 32 | 0.4 | 4.5 |
| AT5G66910 | GH3.3 | Gretchen Hagen 3.3 (Auxin-responsive) | 0.2 | 3.8 |
| Transcription Factors | ||||
| AT1G28370 | MYB46 | MYB Domain Protein 46 (Secondary Wall) | -1.5 | 0.1 |
| AT2G47240 | WRKY33 | WRKY DNA-Binding Protein 33 | 2.3 | 1.1 |
Interpretation: The data clearly shows that this compound treatment leads to a significant downregulation of genes directly involved in cellulose biosynthesis (CESA1, CESA3) and cell wall modification (XTH4). In contrast, Dicamba has a minimal effect on these genes. Both herbicides induce general stress response genes (GSTU19, HSP70, ZAT12) and some hormone signaling pathways, although the induction is generally stronger with this compound for stress-related genes. As expected, Dicamba strongly upregulates auxin-responsive genes (SAUR32, GH3.3), an effect not observed with this compound.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (Col-0)
-
Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
-
Growth Conditions: Seedlings were grown hydroponically in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
Herbicide Treatment
-
14-day-old seedlings were transferred to fresh liquid MS medium containing either 1 µM this compound, 1 µM Dicamba, or a solvent control (0.01% DMSO).
-
Tissues were harvested after 24 hours of treatment, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction. Three biological replicates were collected for each treatment.
RNA Extraction, Library Preparation, and Sequencing
-
Total RNA was extracted from pooled seedlings using a plant-specific RNA extraction kit.
-
RNA quality and quantity were assessed using a spectrophotometer and a bioanalyzer.
-
RNA-seq libraries were prepared using a commercial kit following the manufacturer's instructions.
-
Sequencing was performed on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Raw sequencing reads were quality-checked and trimmed to remove low-quality bases and adapter sequences.
-
The processed reads were aligned to the Arabidopsis thaliana reference genome (TAIR10).
-
Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
Differentially expressed genes (DEGs) were identified using DESeq2 with a significance threshold of a false discovery rate (FDR) < 0.05 and a |log2(fold change)| > 1.
-
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to functionally annotate the DEGs.
Visualizing Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound's mode of action.
Experimental Workflow for Comparative Transcriptomics
Caption: Experimental workflow for comparative transcriptomic analysis.
Conclusion
The comparative transcriptomic analysis reveals a distinct molecular signature for this compound, consistent with its known mode of action as a cellulose biosynthesis inhibitor. The significant downregulation of CESA and other cell wall-related genes, coupled with a strong induction of general stress response pathways, differentiates its effects from that of a synthetic auxin herbicide like Dicamba. This approach not only validates the primary target of this compound but also provides a broader understanding of the downstream cellular responses to its application. The detailed protocols and workflows presented here offer a robust framework for future research into the transcriptomic effects of novel herbicidal compounds, aiding in the development of more effective and selective weed control strategies.
References
Unraveling Flupoxam Resistance: A Comparative Guide to the Role of CESA1 Mutations
A comprehensive analysis of experimental data highlights the critical role of mutations in the Cellulose (B213188) Synthase A1 (CESA1) gene in conferring resistance to the herbicide Flupoxam. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy against wild-type and CESA1 mutant organisms, supported by detailed experimental protocols and pathway visualizations.
This compound, a pre-emergent herbicide, effectively controls broadleaf weeds by inhibiting cellulose biosynthesis, a fundamental process for plant cell wall formation and structural integrity.[1] Its molecular target is the cellulose synthase (CESA) complex, with a key component being the CESA1 protein.[1] However, the emergence of herbicide resistance poses a significant challenge. Recent studies have identified specific mutations within the CESA1 gene that significantly diminish the inhibitory effect of this compound. This guide synthesizes the available data to validate the role of these mutations in this compound resistance.
Comparative Efficacy of this compound: Wild-Type vs. CESA1 Mutants
The primary evidence for the role of CESA1 mutations in this compound resistance comes from dose-response assays comparing the growth of wild-type Arabidopsis thaliana with mutant lines harboring specific alterations in the CESA1 protein. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric in these comparisons. A higher IC50 value in mutant lines indicates a greater resistance to the compound.
| Genotype | CESA1 Mutation | Allele Name | Estimated IC50 (this compound, nM) | Level of Resistance | Reference |
| Wild-Type (Ler) | None | - | ~10 | Susceptible | [2] |
| Mutant | G1013R | fxr2-1 | >1000 | High | [2] |
| Mutant | P1010L | fxr2-2 | ~50 | Moderate | [2] |
| Mutant | G1009D | fxr2-3 | >1000 | High | [2][3] |
| Mutant | R292C | - | - | Resistant to other CBIs | [3][4] |
Note: IC50 values are estimated from the dose-response curves presented in the cited literature. The R292C mutant is included as it has been shown to confer resistance to other cellulose biosynthesis inhibitors (CBIs) and is located in a region of the CESA1 protein implicated in resistance.[3][4] The data clearly demonstrates that specific amino acid substitutions in the CESA1 protein, particularly G1013R and G1009D, lead to a dramatic increase in the IC50 for this compound, signifying a high level of resistance.[2][3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols are based on the procedures described in the cited research.[2]
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a standard method for quantifying the effect of herbicides on plant growth.
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana seeds (wild-type and CESA1 mutant lines) are surface-sterilized.
-
Seeds are sown on square plates containing 0.8% agar (B569324) with 0.5x Murashige and Skoog (MS) salts.
-
Plates are stratified at 4°C for 2-3 days to synchronize germination.
-
Seedlings are grown vertically under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
2. Herbicide Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is added to the growth medium to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000 nM).
-
Control plates contain the solvent at the same concentration as the highest herbicide treatment.
3. Data Collection and Analysis:
-
After a set period of growth (e.g., 5-7 days), the plates are scanned.
-
The length of the primary root of each seedling is measured using image analysis software (e.g., ImageJ).
-
Root growth in each herbicide concentration is expressed as a percentage of the root growth on the control plates.
-
Dose-response curves are generated by plotting the percentage of root growth against the logarithm of the this compound concentration.
-
The IC50 value is calculated from the dose-response curve using a suitable statistical software package (e.g., GraphPad Prism).
Generation and Identification of CESA1 Mutant Lines
-
Mutagenesis: Wild-type Arabidopsis seeds are treated with a chemical mutagen, such as ethyl methanesulfonate (B1217627) (EMS), to induce random mutations in the genome.
-
Screening for Resistance: The M2 generation of mutagenized seeds is screened for resistance by plating them on a medium containing a selective concentration of this compound (e.g., 20 nM).
-
Identification of Causal Mutation: Resistant individuals are isolated, and the causal mutation is identified through techniques such as mapping-by-sequencing or whole-genome sequencing. The CESA1 gene is then sequenced in the resistant lines to identify specific mutations.
Visualizing the Mechanisms of Resistance
To better understand the processes involved in this compound resistance, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alleles Causing Resistance to Isoxaben and this compound Highlight the Significance of Transmembrane Domains for CESA Protein Function [frontiersin.org]
- 3. Discovery and Characterization of Fluopipamine, a Putative Cellulose Synthase 1 Antagonist within Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Quantitative analysis of cellulose content after Flupoxam treatment
For researchers, scientists, and professionals in drug development, understanding the precise impact of chemical compounds on biological processes is paramount. This guide provides a quantitative comparison of cellulose (B213188) content in plant cells following treatment with Flupoxam, a known inhibitor of cellulose biosynthesis. The data is presented alongside comparative compounds and detailed experimental methodologies to support further research and development.
This compound, a pre-emergence herbicide, exerts its phytotoxic effects by disrupting the synthesis of cellulose, a critical component of the plant cell wall.[1][2] This inhibition ultimately leads to a cessation of cell growth and division, proving fatal to the target plant.[1] The molecular target of this compound is understood to be the cellulose synthase (CESA) enzyme complex, with studies on Arabidopsis thaliana indicating that mutations in the CESA1 protein can confer resistance to this herbicide.[1]
Quantitative Analysis of Cellulose Content
The inhibitory effect of this compound on cellulose synthesis has been quantified in studies using bean (Phaseolus vulgaris) cell cultures. The data presented below summarizes the significant reduction in cellulose content observed after a 30-day treatment with this compound at its half-maximal inhibitory concentration (I50). For comparative purposes, data for other cellulose biosynthesis inhibitors are also included where available.
| Treatment | Organism/System | Cellulose Content (µg/mg Cell Wall) | Percentage Reduction from Control | Reference |
| Control | Bean (Phaseolus vulgaris) callus | 212.6 ± 23.6 | 0% | [3] |
| This compound | Bean (Phaseolus vulgaris) callus | 140.4 ± 19.8 | 34% | [3] |
Comparative Inhibition of Cellulose Synthesis
| Compound | Organism/System | Assay | Concentration | % Inhibition of Cellulose Synthesis | Reference |
| Fluopipamine | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 20 µM | ~70% | [4][5][6] |
| Isoxaben | Arabidopsis thaliana | [¹⁴C]glucose incorporation | 10 nM | ~83% | [5][6] |
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to accurately measure cellulose content in plant tissues. The following are detailed protocols for two common methods.
Quantification of Crystalline Cellulose Content (Updegraff Method)
This method is widely used for the estimation of crystalline cellulose content in plant biomass.
-
Sample Preparation: Dried plant material is ground into a fine powder.
-
Crude Cell Wall Extraction: The powdered tissue is treated with a protein solubilization buffer to remove proteins, followed by washes with sterile water and 70% ethanol.
-
Removal of Non-Cellulosic Components: The extracted cell wall material is treated with an Updegraff reagent (a mixture of acetic and nitric acid) and incubated at 100°C to remove hemicellulose and lignin.
-
Cellulose Hydrolysis: The remaining crystalline cellulose is hydrolyzed into glucose monomers using 67% sulfuric acid.
-
Glucose Quantification: The amount of glucose is determined spectrophotometrically using an anthrone (B1665570) assay. The absorbance is measured at 620 nm and compared to a glucose standard curve to calculate the cellulose content.
Measurement of Nascent Cellulose Synthesis ([¹⁴C]glucose Incorporation Assay)
This assay measures the rate of new cellulose synthesis by tracing the incorporation of a radiolabeled glucose precursor.
-
Plant Material and Treatment: Arabidopsis thaliana seedlings or other suitable plant tissues are incubated in a medium containing the test compound (e.g., this compound) at the desired concentration.
-
Radiolabeling: ¹⁴C-labeled glucose is added to the incubation medium.
-
Cell Wall Extraction: After a defined incubation period, the plant material is harvested, and the cell walls are extracted.
-
Digestion of Non-Cellulosic Polysaccharides: The extracted cell walls are treated with enzymes to digest polysaccharides other than crystalline cellulose.
-
Quantification of ¹⁴C in Cellulose: The amount of ¹⁴C incorporated into the remaining crystalline cellulose is quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition of cellulose synthesis is calculated by comparing the ¹⁴C incorporation in the treated samples to that in the untreated control samples.[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound's action and the experimental workflow for quantifying its effect on cellulose content.
References
A Comparative Guide to the Herbicidal Profiles of Flupoxam and Thaxtomin A
This guide provides a detailed comparison of the herbicidal properties of Flupoxam, a synthetic herbicide, and Thaxtomin A, a natural phytotoxin. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by available experimental data.
Introduction
This compound is a synthetic herbicide from the triazole-carboxamide chemical class, first introduced by Monsanto in 1989.[1][2] It is primarily utilized for the selective control of broad-leaved weeds in cereal crops like wheat and barley.[1][3][4]
Thaxtomin A is the primary phytotoxin produced by the bacterium Streptomyces scabies, the causal agent of common scab disease in potatoes.[5][6] It is a natural, non-systemic bioherbicide with activity against a range of weeds.[7][8][9] Its potential as a commercial herbicide is significant due to its biological origin and biodegradability.[7][10]
Mechanism of Action
Both this compound and Thaxtomin A share a common mechanism of action: the inhibition of cellulose (B213188) biosynthesis, a critical process for plant cell wall formation.[1][5][6][11][12] This mode of action disrupts plant growth and development, leading to cell swelling, necrosis, and ultimately, plant death.[1][9][11]
-
This compound specifically targets the cellulose synthase (CESA) complex in the plant cell's plasma membrane.[1][3] Research indicates that it interferes with the interaction between CESA proteins, such as CESA1 and CESA3, disrupting the synthesis of cellulose microfibrils.[3] It is classified under the Herbicide Resistance Action Committee (HRAC) Group L and the Weed Science Society of America (WSSA) Group 29.[1]
-
Thaxtomin A also inhibits cellulose biosynthesis, with injury symptoms closely resembling those of other known cellulose biosynthesis inhibitors like isoxaben (B1672637) and dichlobenil.[5][6][13] The inhibition of this pathway leads to a disruption of cell wall synthesis, causing cell swelling and growth inhibition in both monocotyledonous and dicotyledonous seedlings at very low concentrations.[9][11][14][15]
Herbicidal Profile Comparison
The herbicidal characteristics of this compound and Thaxtomin A are summarized below, highlighting their key differences and similarities.
| Feature | This compound | Thaxtomin A |
| Origin | Synthetic | Natural (Bacterial Phytotoxin)[5][6] |
| Chemical Class | Triazole-carboxamide[1] | Dioxopiperazine[12] |
| Primary Target | Cellulose Synthase (CESA) Complex[1][3] | Cellulose Biosynthesis[5][6][11] |
| HRAC/WSSA Group | Group L / Group 29[1] | Not formally classified, but acts as a Group L/29 herbicide |
| Herbicidal Spectrum | Primarily broad-leaved weeds[1][3][4] | Broad-spectrum (monocots, dicots, and sedges)[9][11] |
| Systemic Activity | Non-systemic[3] | Non-systemic[5][6][9] |
| Application Timing | Pre- and early post-emergence[4] | Pre- and post-emergence[9][11] |
| Key Characteristics | Highly selective for use in cereal crops.[3] Activity is dependent on adequate soil moisture.[3] | Potent phytotoxin active at nanomolar concentrations.[6] Considered a bioherbicide.[16] |
Experimental Protocols
Detailed experimental protocols for the pivotal studies on this compound are not widely available in the public domain.[1] However, a generalized methodology for assessing the herbicidal activity of such compounds through a root growth inhibition assay is described below. For Thaxtomin A, a similar seedling growth assay is commonly used.
Protocol: Seedling Root Growth Inhibition Assay
This assay is a standard method for evaluating the effect of cellulose biosynthesis inhibitors on plant growth.
-
Preparation of Test Solutions:
-
Stock solutions of this compound and Thaxtomin A are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[12]
-
A series of dilutions are made in a liquid growth medium (e.g., Murashige and Skoog) to achieve the desired final concentrations for testing. A solvent-only control is also prepared.
-
-
Plant Material and Germination:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana or radish) are surface-sterilized.
-
The sterilized seeds are placed on agar (B569324) plates containing the test solutions or in wells of a microtiter plate with liquid medium.
-
-
Incubation:
-
Plates are incubated in a controlled environment growth chamber, typically with a defined light/dark cycle and temperature (e.g., 16-hour light cycle at 25°C).[16]
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-14 days), the primary root length of each seedling is measured.
-
The percentage of root growth inhibition is calculated for each concentration relative to the solvent control.
-
The IC₅₀ (the concentration that inhibits root growth by 50%) can be determined by plotting the inhibition data against the log of the herbicide concentration.
-
Conclusion
This compound and Thaxtomin A, despite their different origins, converge on the same molecular target: cellulose biosynthesis. This shared mechanism of action makes them effective inhibitors of plant growth. However, their herbicidal profiles exhibit key distinctions:
-
This compound is a synthetic, selective herbicide tailored for controlling broadleaf weeds in cereal crops.[1][3]
-
Thaxtomin A is a natural, broad-spectrum phytotoxin with potential as a bioherbicide for a wider range of applications, including both monocot and dicot weed control.[9][11]
The lack of systemic activity is a common feature, which can be a limitation for controlling established perennial weeds but may be advantageous in terms of environmental persistence.[3][5][6] The development of Thaxtomin A as a commercial bioherbicide represents a promising avenue for sustainable agriculture, leveraging a natural plant-pathogen interaction for weed management. Further research into formulation and application methods will be crucial for optimizing the field performance of both herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Ref: MON 18500) [sitem.herts.ac.uk]
- 3. This compound | High-Purity Agrochemical Reference Standard [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Herbicidal properties of the thaxtomin group of phytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US8476195B2 - Uses of thaxtomin and thaxtomin compositions as herbicides - Google Patents [patents.google.com]
- 10. Thaxtomin, a next-generation weed killer ? - Reflexions [reflexions.uliege.be]
- 11. US20100167930A1 - Uses of thaxtomin and thaxtomin compositions as herbicides - Google Patents [patents.google.com]
- 12. toku-e.com [toku-e.com]
- 13. An Arabidopsis Mutant Resistant to Thaxtomin A, a Cellulose Synthesis Inhibitor from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AU2009334514B2 - Uses of thaxtomin and thaxtomin compositions as herbicides - Google Patents [patents.google.com]
- 15. CA2750141C - Uses of thaxtomin and thaxtomin compositions as herbicides - Google Patents [patents.google.com]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
Safety Operating Guide
Proper Disposal of Flupoxam: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for Flupoxam, this guidance is founded on established best practices for the disposal of herbicides with similar environmental hazards. This compound is recognized as being toxic to aquatic life with long-lasting effects, a critical consideration for all handling and disposal procedures. Professionals must consult the product-specific SDS, if available, and adhere to all local, state, and federal environmental regulations before proceeding with disposal.
Immediate Safety and Logistical Information
The primary directive for this compound disposal is the prevention of environmental contamination, particularly of water systems. Under no circumstances should this compound or its containers be disposed of via drains, sewers, or directly into any water body.
Waste Storage Protocols:
-
All this compound waste should be stored in its original container when feasible. Alternatively, a clearly labeled, sealed, and chemically compatible container must be used.
-
Waste storage areas must be cool, dry, well-ventilated, and secure to prevent access by unauthorized personnel, children, and animals. The storage location should be separate from food and animal feed.
-
To mitigate the risk of spills, a secondary containment system, such as a larger, leak-proof bin, is recommended.
Personal Protective Equipment (PPE):
The handling of this compound waste necessitates the use of appropriate PPE. While a specific SDS is not available, general PPE for herbicide handling includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.
-
Eye Protection: Safety goggles or a full-face shield.
-
Body Protection: A laboratory coat, coveralls, or other protective garments to prevent skin contact.
-
Respiratory Protection: The need for respiratory protection should be assessed based on the form of the waste and the adequacy of ventilation in the handling area.
Operational Disposal Plan
A structured approach to the disposal of this compound is crucial for safety and environmental compliance. The appropriate disposal method varies depending on the nature and quantity of the waste.
-
Disposal of Small Quantities of Diluted Solution: The preferred method for managing small volumes of leftover, diluted this compound solution (e.g., residual spray mixture) is to utilize it for its intended purpose. This should be done in strict accordance with the application instructions on the product label and only on approved sites. Care must be taken to avoid over-application in any given area.
-
Disposal of Concentrated, Unused, or Expired Product and Contaminated Materials: Concentrated or expired this compound, as well as materials contaminated with it, are typically classified as hazardous waste.
-
Contact your local environmental protection agency or a licensed hazardous waste disposal contractor for specific guidance. These entities can provide information on pertinent local regulations, hazardous waste collection schedules, and approved disposal facilities.
-
Do not attempt any form of chemical neutralization without explicit instructions from a qualified and certified professional.
-
-
Disposal of Empty Product Containers: Empty containers must be thoroughly decontaminated before disposal.
-
Triple Rinsing Procedure:
-
After emptying the container's contents into the application equipment, fill the container to approximately one-quarter of its volume with water.
-
Securely fasten the cap and shake the container vigorously for a minimum of 30 seconds.
-
Pour the rinsate into the application equipment.
-
Repeat this rinsing process two additional times.
-
-
Following the triple rinse, the container should be punctured or otherwise rendered unusable to prevent reuse.
-
Dispose of the decontaminated container in a sanitary landfill or as directed by your local waste management authority. Investigate the availability of local pesticide container recycling programs.
-
Data Presentation
Due to the unavailability of a specific Safety Data Sheet for this compound, a quantitative data table detailing its physical and chemical properties relevant to disposal cannot be provided.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The definitive and appropriate disposal methodology would be determined by a licensed and certified hazardous waste management facility based on their professional assessment.
Mandatory Visualization
In the absence of a specific, detailed disposal procedure for this compound, the following diagram illustrates a generalized logical workflow for the safe disposal of a herbicide with similar hazardous characteristics. This workflow emphasizes critical decision-making points and essential safety measures.
Caption: General logical workflow for the safe disposal of this compound waste.
This guidance is intended to promote a conservative, safety-oriented approach to the disposal of this compound in the absence of manufacturer-specific instructions. For professionals engaged in research and development, this underscores the critical importance of adhering to established safety protocols and regulatory mandates to ensure both personal safety and environmental stewardship.
Personal protective equipment for handling Flupoxam
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical information for the handling and disposal of Flupoxam, a selective herbicide. Adherence to these protocols is essential to ensure personnel safety and environmental protection.
Hazard Identification and Emergency Response
This compound requires careful handling due to its potential health and environmental effects.[1] While comprehensive toxicological data is limited in public literature, it is classified as toxic to aquatic life with long-lasting effects.[1][2]
Emergency First Aid Procedures:
| Exposure Route | First Aid Response |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Vigorously wash the affected skin with soap and cold water to prevent absorption through the pores.[3][4][5] Seek medical attention if irritation develops.[3] |
| Eye Contact | Immediately flush eyes with large amounts of clean water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[6] Seek prompt medical attention.[3] |
| Ingestion | Do NOT induce vomiting, as this may increase the risk of aspiration into the lungs.[3] Rinse the mouth with water and seek immediate medical attention.[3] Never give anything by mouth to an unconscious person.[3] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary defense against exposure. The minimum required PPE for handling this compound depends on the specific task, such as weighing solid material versus pouring a liquid solution.[5]
Summary of Required PPE:
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant, unlined gloves (e.g., Nitrile, Butyl rubber) of at least 14 mils thickness.[5][7] | Prevents skin absorption. Unlined gloves are crucial as linings can absorb and retain the chemical, leading to prolonged exposure.[5] Sleeves of the lab coat should overlap the gloves.[5][8] |
| Body Protection | Chemical-resistant protective suit or coveralls worn over regular work clothes.[8] A chemical-resistant apron should be worn when mixing or pouring.[5] | Provides a barrier against spills and splashes. Loose-fitting clothing reduces the chance of tears at the seams.[4] |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[6][8] | Protects against splashes and airborne particles. A face shield should be worn over goggles in high-splash-risk situations.[8] |
| Respiratory Protection | A respirator may be required for lengthy exposures or when handling the powder form, which can create dust.[8] | Protects against inhalation of toxic dust or vapors. The specific type of respirator should be determined by a formal risk assessment. |
References
- 1. This compound | C19H14ClF5N4O2 | CID 86353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. genfarm.com.au [genfarm.com.au]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 6. agrichem.com.my [agrichem.com.my]
- 7. Protect Yourself from Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
